Product packaging for DAA-1097(Cat. No.:CAS No. 220551-79-1)

DAA-1097

Numéro de catalogue: B1669733
Numéro CAS: 220551-79-1
Poids moléculaire: 409.9 g/mol
Clé InChI: CGUBOFYHGYNUDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DAA-1097 is a novel peripheral benzodiazepine receptor ligand.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24ClNO3 B1669733 DAA-1097 CAS No. 220551-79-1

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

220551-79-1

Formule moléculaire

C24H24ClNO3

Poids moléculaire

409.9 g/mol

Nom IUPAC

N-(4-chloro-2-phenoxyphenyl)-N-[(2-propan-2-yloxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H24ClNO3/c1-17(2)28-23-12-8-7-9-19(23)16-26(18(3)27)22-14-13-20(25)15-24(22)29-21-10-5-4-6-11-21/h4-15,17H,16H2,1-3H3

Clé InChI

CGUBOFYHGYNUDL-UHFFFAOYSA-N

SMILES canonique

CC(C)OC1=CC=CC=C1CN(C2=C(C=C(C=C2)Cl)OC3=CC=CC=C3)C(=O)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

DAA 1097
DAA-1097
DAA1097
N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of Action of DAA-1097: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAA-1097 is a potent and selective agonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. Historically known as the peripheral benzodiazepine (B76468) receptor (PBR), TSPO is a key modulator of mitochondrial function and is implicated in a range of physiological processes, including steroidogenesis, inflammation, and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, consolidating data on its binding affinity, detailing relevant experimental protocols, and elucidating its downstream signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of neuroactive compounds and the development of novel therapeutics targeting mitochondrial function and neurosteroidogenesis.

Introduction

This compound, chemically N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, has emerged as a significant research tool for investigating the physiological roles of the Translocator Protein (TSPO). Its high affinity and selectivity for TSPO, with negligible binding to central benzodiazepine receptors, make it an ideal probe for elucidating the functions of this mitochondrial protein. The primary mechanism of action of this compound revolves around its ability to allosterically modulate TSPO, leading to a cascade of intracellular events that ultimately influence neuronal excitability and function. This guide will delve into the specifics of this mechanism, from receptor binding to downstream physiological effects.

Binding Affinity and Selectivity of this compound

This compound exhibits a high binding affinity for TSPO, as determined by various radioligand binding assays. The following table summarizes the available quantitative data on its binding characteristics.

Parameter Value Radioligand Tissue/Cell Line Species Reference
IC₅₀0.92 nM[³H]PK 11195Crude mitochondrial preparations of whole brainRat[1]
IC₅₀0.64 nM[³H]Ro5-4864Crude mitochondrial preparations of whole brainRat
IC₅₀>10,000 nM[³H]FlunitrazepamMembranes of whole brainRat

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol outlines the methodology for determining the binding affinity of this compound for TSPO using a competition binding assay with [³H]PK11195.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the binding of [³H]PK11195 to TSPO.

Materials:

  • Crude mitochondrial preparations from rat whole brain

  • [³H]PK11195 (specific activity ~80 Ci/mmol)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat whole brains in ice-cold assay buffer and centrifuge to obtain a crude mitochondrial pellet. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of mitochondrial membrane preparation (50-100 µg protein)

    • 50 µL of [³H]PK11195 at a final concentration of 1-2 nM.

    • 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.

    • For non-specific binding, add a high concentration of unlabeled PK11195 (e.g., 10 µM).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G Workflow for Radioligand Binding Assay prep Membrane Preparation assay Assay Setup (Membranes, [3H]PK11195, this compound) prep->assay incubate Incubation (25°C, 60 min) assay->incubate filter Filtration incubate->filter quantify Scintillation Counting filter->quantify analyze Data Analysis (IC50 Determination) quantify->analyze G Workflow for Elevated Plus-Maze Test acclimate Animal Acclimatization drug This compound Administration acclimate->drug test Placement on EPM drug->test observe 5-min Observation & Recording test->observe score Behavioral Scoring observe->score analyze Statistical Analysis score->analyze G This compound Signaling Pathway cluster_0 Extracellular cluster_1 Mitochondrion cluster_2 Endoplasmic Reticulum / Cytoplasm cluster_3 Postsynaptic Neuron DAA1097 This compound TSPO TSPO DAA1097->TSPO binds & activates Cholesterol_transport Cholesterol Transport TSPO->Cholesterol_transport facilitates Pregnenolone Pregnenolone Synthesis (P450scc) Cholesterol_transport->Pregnenolone Allopregnanolone Allopregnanolone Synthesis Pregnenolone->Allopregnanolone metabolized to GABA_A GABA-A Receptor Allopregnanolone->GABA_A positively modulates Neuronal_Inhibition Enhanced Neuronal Inhibition GABA_A->Neuronal_Inhibition

References

DAA-1097: A Potent and Selective TSPO Agonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DAA-1097 is a high-affinity agonist for the 18 kDa Translocator Protein (TSPO), a promising therapeutic target for a range of neurological and psychiatric disorders. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental protocols for its characterization, and visualization of its proposed signaling pathways. This guide is intended for researchers, scientists, and drug development professionals working in the field of neuropharmacology and related disciplines. While specific data for this compound is limited in publicly available literature, this guide draws upon extensive research on the closely related and well-characterized TSPO agonist, DAA1106, to provide a relevant and detailed framework for understanding this compound's mechanism of action and experimental evaluation.

Pharmacological Data Summary

The following tables summarize the key quantitative data for the representative TSPO agonist, DAA1106, which is structurally and functionally similar to this compound. This data provides a benchmark for the expected pharmacological profile of this compound.

Table 1: In Vitro Binding Affinity of DAA1106

LigandTargetAssay TypeKi (nM)Reference
DAA1106Human TSPORadioligand Binding Assay ([³H]PBR28)0.28
DAA1106Rat TSPORadioligand Binding Assay ([³H]PK11195)0.52

Table 2: In Vivo Receptor Occupancy of DAA1106

SpeciesBrain RegionTracerED50 (mg/kg)Reference
RatWhole Brain[¹¹C]DAA11060.09 (i.v.)
HumanWhole Brain[¹¹C]DAA11060.23 (i.v.)

Key Experimental Protocols

This section details the standard methodologies used to characterize the binding and functional activity of TSPO agonists like this compound.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for TSPO.

Materials:

  • Membrane homogenates from cells or tissues expressing TSPO (e.g., rat brain, human platelets).

  • Radioligand (e.g., [³H]PK11195 or [³H]PBR28).

  • Test compound (this compound).

  • Non-specific binding control (e.g., 10 µM PK11195).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add membrane homogenates, radioligand at a concentration near its Kd, and either buffer, this compound, or the non-specific binding control.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Autoradiography

This technique visualizes the distribution of TSPO in tissue sections.

Materials:

  • Frozen tissue sections (e.g., brain slices).

  • Radiolabeled TSPO ligand (e.g., [¹¹C]DAA1106 or a suitable radiolabeled version of this compound).

  • Incubation buffer.

  • Washing buffers.

  • Phosphor imaging plates or film.

Procedure:

  • Thaw-mount the tissue sections onto microscope slides.

  • Incubate the sections with the radioligand in incubation buffer for a specified time.

  • To determine non-specific binding, incubate adjacent sections in the presence of an excess of a non-labeled TSPO ligand.

  • Wash the sections in ice-cold buffer to remove unbound radioligand.

  • Dry the sections.

  • Expose the sections to a phosphor imaging plate or film.

  • Analyze the resulting image to determine the density and distribution of TSPO binding sites.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of TSPO activation by this compound and a typical experimental workflow for its characterization.

TSPO_Signaling_Pathway cluster_membrane Mitochondrial Membrane cluster_downstream Downstream Effects DAA1097 This compound TSPO TSPO DAA1097->TSPO Binds VDAC VDAC TSPO->VDAC Interacts PTPC PTPC Complex TSPO->PTPC ANT ANT VDAC->ANT Interacts VDAC->PTPC ANT->PTPC Cholesterol Cholesterol Transport PTPC->Cholesterol Apoptosis Modulation of Apoptosis PTPC->Apoptosis Inflammation Neuroinflammation Regulation PTPC->Inflammation Steroidogenesis Neurosteroid Synthesis Cholesterol->Steroidogenesis

Caption: Proposed signaling pathway of TSPO activation by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis This compound Synthesis & Purification Binding Radioligand Binding Assays (Ki determination) Synthesis->Binding Functional Cell-Based Functional Assays (e.g., steroidogenesis) Synthesis->Functional Radiolabeling Radiolabeling of this compound (e.g., with ¹¹C or ¹⁸F) Binding->Radiolabeling Behavioral Animal Models of Disease (Efficacy Studies) Functional->Behavioral PET PET Imaging Studies (Receptor Occupancy, Biodistribution) Radiolabeling->PET

Caption: Experimental workflow for the characterization of this compound.

DAA-1097: A Technical Guide to its Binding Affinity for the 18 kDa Translocator Protein (TSPO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of DAA-1097 for the 18 kDa Translocator Protein (TSPO), formerly known as the Peripheral Benzodiazepine Receptor (PBR). This compound is a potent and selective ligand for TSPO, a protein of significant interest in diagnostics and therapeutics, particularly in the context of neuroinflammation and steroidogenesis. This document outlines the quantitative binding data, detailed experimental methodologies for affinity determination, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound and Related Ligands

The binding affinity of this compound and other key TSPO ligands is summarized in the table below. The data are presented as IC50 and Ki values, which are critical metrics for assessing ligand potency. A lower value indicates a higher binding affinity.

CompoundRadioligandPreparationIC50 (nM)Ki (nM)Reference
This compound [3H]PK 11195Rat whole brain crude mitochondrial preparations0.92Not Reported[1]
This compound [3H]Ro 5-4864Rat whole brain crude mitochondrial preparations0.64Not Reported
DAA-1106[3H]PK 11195Rat whole brain crude mitochondrial preparations0.28Not Reported
DAA-1106[3H]Ro 5-4864Rat whole brain crude mitochondrial preparations0.21Not Reported
DAA-1106Not SpecifiedNot Specified1.6Not Reported[1]
(R)-PK11195Not SpecifiedNot Specified1.1Not Reported[1]
Ro5-4864Not SpecifiedNot SpecifiedNot Reported1.02[1]
FGIN-1-27Not SpecifiedNot SpecifiedNot Reported3.25[1]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound for TSPO is typically achieved through a competitive radioligand binding assay. This method measures the ability of a non-radiolabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

I. Preparation of Mitochondrial Membranes
  • Tissue Homogenization : Whole rat brains are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifugation : The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes containing mitochondria.

  • Washing : The pellet is resuspended in fresh buffer and centrifuged again to wash the membranes.

  • Storage : The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C until use.

  • Protein Quantification : A sample of the membrane preparation is analyzed for protein content using a standard method like the BCA assay to ensure consistent amounts are used in the binding assay.

II. Competitive Binding Assay
  • Assay Setup : The assay is typically performed in a 96-well plate format with a final reaction volume of 250 µL.

  • Incubation Mixture : Each well contains:

    • 150 µL of the prepared mitochondrial membrane suspension (containing a specific amount of protein).

    • 50 µL of a solution containing a range of concentrations of the unlabeled competitor (this compound).

    • 50 µL of a fixed concentration of the radioligand (e.g., [3H]PK 11195).

  • Incubation : The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand : The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. This process traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through.

  • Washing : The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.

III. Data Analysis
  • Specific Binding Calculation : For each concentration of the competitor, the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) is subtracted from the total binding to yield the specific binding.

  • IC50 Determination : The specific binding data are plotted against the logarithm of the competitor concentration, and a sigmoidal dose-response curve is fitted to the data using non-linear regression analysis. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

  • Ki Calculation : If the dissociation constant (Kd) of the radioligand is known, the inhibition constant (Ki) of the competitor can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used in the assay.

Visualizing the Molecular Environment and Experimental Process

To better understand the context of this compound's action and the methodology used to characterize it, the following diagrams have been generated using the DOT language.

TSPO_Signaling_Pathway cluster_Cytosol Cytosol cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix TSPO TSPO (18 kDa Translocator Protein) VDAC VDAC (Voltage-Dependent Anion Channel) TSPO->VDAC Forms complex P450scc P450scc (Side-Chain Cleavage Enzyme) TSPO->P450scc Delivers Cholesterol ANT ANT (Adenine Nucleotide Translocator) VDAC->ANT Part of mPTP Cholesterol Cholesterol Cholesterol->TSPO Transported by DAA1097 This compound DAA1097->TSPO Binds to Pregnenolone Pregnenolone P450scc->Pregnenolone Converts Steroidogenesis Steroidogenesis Pregnenolone->Steroidogenesis Leads to Radioligand_Binding_Assay_Workflow cluster_Preparation Sample Preparation cluster_Assay Binding Assay cluster_Analysis Data Analysis A1 Tissue Homogenization A2 Centrifugation to Isolate Mitochondria A1->A2 A3 Membrane Washing A2->A3 A4 Protein Quantification A3->A4 B1 Incubate Membranes with Radioligand and this compound A4->B1 B2 Separate Bound and Free Ligand (Vacuum Filtration) B1->B2 B3 Wash Filters B2->B3 B4 Measure Radioactivity (Scintillation Counting) B3->B4 C1 Calculate Specific Binding B4->C1 C2 Generate Competition Curve C1->C2 C3 Determine IC50 Value C2->C3 C4 Calculate Ki Value (Cheng-Prusoff Equation) C3->C4

References

DAA-1097 and Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane of microglia, has emerged as a key target for both imaging and therapeutic intervention in neuroinflammatory conditions. DAA-1097, a high-affinity TSPO ligand, has shown promise in preclinical studies. This technical guide provides an in-depth overview of this compound, its interaction with TSPO, and its potential role in modulating neuroinflammation. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Introduction to this compound and TSPO

This compound, chemically known as N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, is a potent and selective ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR).[1] TSPO is highly expressed in activated microglia, the resident immune cells of the central nervous system (CNS), making it a valuable biomarker for neuroinflammation.[2] Ligands targeting TSPO, such as this compound, are being investigated for their potential to modulate microglial activity and exert neuroprotective effects.[3]

Quantitative Data: this compound Binding Affinity

The binding affinity of this compound to TSPO has been quantified in several studies. The following table summarizes the key binding parameters.

LigandRadioligandPreparationAssay TypeParameterValue (nM)Reference
This compound[3H]PK 11195Crude mitochondrial preparations of rat whole brainInhibitionIC500.92[1]
This compound[3H]Ro 5-4864Crude mitochondrial preparations of rat whole brainInhibitionIC500.64[1]
This compoundNot SpecifiedNot SpecifiedNot SpecifiedKi0.92[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on neuroinflammation.

TSPO Competitive Binding Assay

This protocol is adapted from studies determining the binding affinity of TSPO ligands.[1][3]

Objective: To determine the binding affinity (Ki) of this compound for TSPO by measuring its ability to displace a radiolabeled ligand, such as [3H]PK11195.

Materials:

  • Crude mitochondrial preparations from rat brain or TSPO-expressing cells.

  • [3H]PK11195 (radioligand).

  • This compound (test compound).

  • Unlabeled PK11195 (for non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation of Mitochondrial Membranes: Homogenize rat whole brains in ice-cold sucrose (B13894) buffer and perform differential centrifugation to isolate the crude mitochondrial fraction. Resuspend the pellet in assay buffer.

  • Binding Assay: In test tubes, combine the mitochondrial preparation, a fixed concentration of [3H]PK11195 (typically at or below its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]PK11195 against the logarithm of the this compound concentration. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Mitochondrial\nMembranes Mitochondrial Membranes Incubation Incubation Mitochondrial\nMembranes->Incubation Radioligand\n([3H]PK11195) Radioligand ([3H]PK11195) Radioligand\n([3H]PK11195)->Incubation Test Compound\n(this compound) Test Compound (this compound) Test Compound\n(this compound)->Incubation Filtration Filtration Incubation->Filtration Separate bound/ free ligand Washing Washing Filtration->Washing Remove non-specific binding Scintillation\nCounting Scintillation Counting Washing->Scintillation\nCounting Measure radioactivity IC50 Determination IC50 Determination Scintillation\nCounting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation Cheng-Prusoff equation

TSPO Competitive Binding Assay Workflow.

In Vitro Assessment of Anti-Neuroinflammatory Activity

Objective: To quantify the effect of this compound on the production of nitric oxide, a pro-inflammatory mediator, in activated microglia.

Materials:

  • BV-2 microglial cell line or primary microglia.

  • Lipopolysaccharide (LPS) to activate microglia.

  • This compound.

  • Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Sodium nitrite (B80452) standard solution.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Culture: Plate BV-2 cells in 96-well plates and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Activation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with untreated cells and cells treated with LPS alone.

  • Incubation: Incubate the plates for 24-48 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with Griess Reagent and incubate in the dark at room temperature.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.

Objective: To measure the effect of this compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) from activated microglia.

Materials:

  • BV-2 cells or primary microglia.

  • LPS.

  • This compound.

  • ELISA kits for the specific cytokines of interest.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Culture and Treatment: Follow steps 1-4 as described in the Nitric Oxide Production Assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Calculate the cytokine concentration in the samples based on a standard curve.

G Microglia\n(BV-2 or Primary) Microglia (BV-2 or Primary) This compound\nPre-treatment This compound Pre-treatment Microglia\n(BV-2 or Primary)->this compound\nPre-treatment LPS\nStimulation LPS Stimulation This compound\nPre-treatment->LPS\nStimulation Incubation Incubation LPS\nStimulation->Incubation Supernatant\nCollection Supernatant Collection Incubation->Supernatant\nCollection Griess Assay\n(NO Measurement) Griess Assay (NO Measurement) Supernatant\nCollection->Griess Assay\n(NO Measurement) ELISA\n(Cytokine Measurement) ELISA (Cytokine Measurement) Supernatant\nCollection->ELISA\n(Cytokine Measurement)

In Vitro Anti-Inflammatory Assay Workflow.

Radiosynthesis of a this compound PET Tracer

Objective: To synthesize [11C]this compound for use in Positron Emission Tomography (PET) imaging of TSPO in vivo.

General Principle: The synthesis would likely involve the methylation of a suitable precursor with [11C]methyl iodide or [11C]methyl triflate.

Potential Precursor: A desmethyl analog of this compound would be required, where the N-isopropoxybenzyl group is replaced with a hydroxyl group on the benzyl (B1604629) ring, which can then be methylated.

General Procedure:

  • [11C]CO2 Production: Production of [11C]CO2 via a cyclotron.

  • [11C]Methyl Iodide Synthesis: Conversion of [11C]CO2 to [11C]methyl iodide.

  • Radiolabeling: Reaction of the desmethyl precursor with [11C]methyl iodide in the presence of a base.

  • Purification: Purification of the crude reaction mixture using high-performance liquid chromatography (HPLC).

  • Formulation: Formulation of the purified [11C]this compound in a physiologically compatible solution for injection.

Signaling Pathways and Mechanism of Action

TSPO ligands are thought to exert their effects through various mechanisms, primarily centered on mitochondrial function and steroidogenesis.

Modulation of Mitochondrial Function

TSPO is a component of the mitochondrial permeability transition pore (mPTP).[3] By binding to TSPO, this compound may modulate the opening of the mPTP, thereby influencing mitochondrial membrane potential, ATP production, and the generation of reactive oxygen species (ROS).

Downstream Signaling in Microglia

Activation of microglia by stimuli such as LPS triggers intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. These pathways lead to the transcription and release of pro-inflammatory mediators. While not directly demonstrated for this compound, TSPO ligands have been suggested to modulate these pathways, leading to a reduction in the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK\n(p38, ERK, JNK) MAPK (p38, ERK, JNK) TLR4->MAPK\n(p38, ERK, JNK) NF-κB NF-κB TLR4->NF-κB This compound This compound TSPO TSPO This compound->TSPO Mitochondria Mitochondria TSPO->Mitochondria Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression MAPK\n(p38, ERK, JNK)->Pro-inflammatory\nGene Expression NF-κB->Pro-inflammatory\nGene Expression Cytokines, NO, ROS Cytokines, NO, ROS Pro-inflammatory\nGene Expression->Cytokines, NO, ROS Mitochondria->MAPK\n(p38, ERK, JNK) Modulation Mitochondria->NF-κB Modulation

Potential Signaling Pathways Modulated by this compound in Microglia.

Conclusion and Future Directions

This compound is a high-affinity TSPO ligand with the potential to modulate neuroinflammation. The quantitative data on its binding affinity are robust. However, there is a notable lack of publicly available data on its direct effects on microglial activation, cytokine and nitric oxide production, and downstream signaling pathways. The experimental protocols provided in this guide offer a framework for generating this critical data. Future research should focus on elucidating the precise mechanisms by which this compound modulates microglial function in vitro and on evaluating its efficacy in in vivo models of neuroinflammatory and neurodegenerative diseases. Such studies will be crucial for advancing this compound and other TSPO ligands as potential therapeutic agents.

References

The Role of DAA-1097 in Steroidogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAA-1097, a high-affinity and selective ligand for the 18 kDa Translocator Protein (TSPO), has emerged as a significant modulator of steroidogenesis. This technical guide provides an in-depth analysis of the core mechanisms by which this compound influences the synthesis of steroid hormones. By targeting TSPO, a key protein in the outer mitochondrial membrane, this compound facilitates the rate-limiting step in steroid production: the translocation of cholesterol into the mitochondria. This guide summarizes the quantitative data on this compound's binding affinity and its impact on steroid hormone levels, details the experimental protocols for key assays, and visualizes the associated signaling pathways and workflows. This information is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, neuroscience, and drug development.

Introduction to this compound and Steroidogenesis

Steroid hormones are a class of lipids that play crucial roles in a vast array of physiological processes, including metabolism, inflammation, stress response, and reproduction. The biosynthesis of all steroid hormones, a process known as steroidogenesis, begins with the conversion of cholesterol to pregnenolone (B344588). A critical and rate-limiting step in this pathway is the transport of cholesterol from the cytoplasm to the inner mitochondrial membrane, where the cytochrome P450 side-chain cleavage enzyme (P450scc) is located.

The Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, is a key component of the machinery that facilitates this cholesterol transport. This compound, with the chemical name N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, is a potent and selective non-benzodiazepine ligand for TSPO. Its high affinity for TSPO makes it a valuable pharmacological tool for studying the role of this protein in steroidogenesis and a potential therapeutic agent for conditions associated with dysregulated steroid synthesis.

Mechanism of Action of this compound in Steroidogenesis

The primary mechanism by which this compound stimulates steroidogenesis is through its interaction with TSPO. The binding of this compound to TSPO is thought to induce a conformational change in the protein, enhancing its ability to facilitate the transfer of cholesterol across the mitochondrial membranes. This process involves a multi-protein complex, often referred to as the "transduceosome," which includes TSPO, the voltage-dependent anion channel (VDAC), and the steroidogenic acute regulatory protein (StAR).

StAR protein plays an indispensable role by binding cholesterol and delivering it to the outer mitochondrial membrane. The interaction between StAR and TSPO is believed to be crucial for the efficient transfer of cholesterol to the inner mitochondrial membrane, where P450scc can then convert it to pregnenolone. This compound, by activating TSPO, effectively enhances this cholesterol transport, thereby increasing the substrate availability for steroid synthesis and leading to an upregulation of steroid hormone production.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the binding affinity of this compound to TSPO and its effects on steroid hormone production.

Table 1: Binding Affinity of this compound for Translocator Protein (TSPO)

ParameterValueSpeciesTissue/Cell LineRadioligandReference
IC500.92 nMRatWhole Brain Mitochondria[3H]PK 11195[1]
IC500.64 nMRatWhole Brain Mitochondria[3H]Ro 5-4864

Table 2: Effects of TSPO Ligands on Steroid Production (Illustrative Examples)

TSPO LigandCell Line/ModelSteroid MeasuredConcentrationFold Increase (approx.)Reference
FGIN-1-27Rat Leydig CellsTestosterone (B1683101)10 µMSignificant increase[2][3]
XBD173Human Glial CellsPregnenolone50 µMStimulated production[4]
2a and 2b (imidazoquinazolinones)SH-SY5Y cellsPregnenolone10 nMIncrease observed[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the role of this compound in steroidogenesis.

Radioligand Binding Assay for TSPO

This protocol is used to determine the binding affinity of this compound for TSPO.

Objective: To determine the IC50 value of this compound for the inhibition of radioligand binding to TSPO in mitochondrial preparations.

Materials:

  • Crude mitochondrial preparations from rat whole brain or specific cell lines (e.g., C6 glioma, MA-10 Leydig cells).

  • Radioligand: [3H]PK 11195 or [3H]Ro 5-4864.

  • This compound stock solution in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control: High concentration of a non-labeled TSPO ligand (e.g., 10 µM PK 11195).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Mitochondrial Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to isolate the mitochondrial fraction. Resuspend the mitochondrial pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

    • Assay buffer.

    • This compound at various concentrations (for competition curve).

    • Radioligand at a fixed concentration (typically near its Kd value).

    • Mitochondrial preparation (e.g., 50-100 µg of protein).

    • For total binding wells, add vehicle instead of this compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Steroidogenesis Assay

This protocol is used to measure the effect of this compound on steroid production in cultured cells.

Objective: To quantify the production of steroids (e.g., progesterone, testosterone, allopregnanolone) by steroidogenic cells in response to this compound treatment.

Materials:

  • Steroidogenic cell line (e.g., MA-10 Leydig cells for testosterone, C6 glioma cells for pregnenolone and progesterone, H295R adrenal carcinoma cells for a broad steroid profile).

  • Cell culture medium and supplements.

  • This compound stock solution in DMSO.

  • Stimulating agent (optional, e.g., hCG for Leydig cells, forskolin (B1673556) for H295R cells).

  • Solvents for steroid extraction (e.g., diethyl ether, ethyl acetate).

  • Internal standards for the steroids of interest.

  • LC-MS/MS system for steroid quantification.

Procedure:

  • Cell Culture: Plate the steroidogenic cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Treatment: Replace the culture medium with fresh medium containing this compound at various concentrations. Include a vehicle control (DMSO). If applicable, co-treat with a stimulating agent.

  • Incubation: Incubate the cells for a specified period (e.g., 2-24 hours) at 37°C in a CO2 incubator.

  • Sample Collection: Collect the cell culture medium. Cells can also be harvested and lysed for intracellular steroid measurement.

  • Steroid Extraction:

    • Add internal standards to the collected medium.

    • Perform liquid-liquid extraction by adding an organic solvent, vortexing, and separating the organic phase.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • Quantification by LC-MS/MS:

    • Inject the reconstituted samples into an LC-MS/MS system equipped with a suitable column (e.g., C18).

    • Use a gradient elution program with appropriate mobile phases (e.g., water and methanol (B129727) with additives like formic acid or ammonium (B1175870) fluoride).

    • Detect and quantify the steroids using multiple reaction monitoring (MRM) mode.

  • Data Analysis: Generate a standard curve for each steroid using known concentrations. Calculate the concentration of each steroid in the samples and normalize to protein content or cell number.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the role of this compound in steroidogenesis.

DAA1097_Signaling_Pathway cluster_intermembrane Intermembrane Space cluster_matrix Mitochondrial Matrix DAA1097 This compound TSPO TSPO DAA1097->TSPO Binds and Activates Cholesterol_OMM Cholesterol TSPO->Cholesterol_OMM Facilitates Translocation VDAC VDAC StAR StAR Protein StAR->Cholesterol_OMM Delivers Cholesterol_IMM Cholesterol Cholesterol_OMM->Cholesterol_IMM Transport P450scc P450scc Cholesterol_IMM->P450scc Substrate Pregnenolone Pregnenolone P450scc->Pregnenolone Converts Further Steroid Synthesis Further Steroid Synthesis Pregnenolone->Further Steroid Synthesis Precursor Steroidogenesis_Assay_Workflow start Start: Plate Steroidogenic Cells treatment Treat with this compound (and vehicle control) start->treatment incubation Incubate (e.g., 24 hours) treatment->incubation collection Collect Cell Culture Medium incubation->collection extraction Liquid-Liquid Extraction of Steroids collection->extraction analysis LC-MS/MS Quantification extraction->analysis data Data Analysis: Calculate Steroid Levels analysis->data

References

An In-Depth Technical Guide to DAA-1097: A Selective Translocator Protein (TSPO) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAA-1097 is a potent and selective agonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[1] Formerly known as the peripheral benzodiazepine (B76468) receptor (PBR), TSPO is a key modulator of various cellular processes, including neuroinflammation, steroidogenesis, and apoptosis. This technical guide provides a comprehensive overview of this compound, including its chemical identity, pharmacological data, experimental protocols for its characterization, and a summary of its proposed signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Chemical Identity

  • IUPAC Name: N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide[1]

  • CAS Number: 220551-79-1[1]

Quantitative Pharmacological Data

The primary pharmacological action of this compound is its high-affinity binding to and activation of TSPO. The following table summarizes the in vitro binding affinities of this compound for TSPO, as determined by radioligand binding assays.

RadioligandPreparationIC50 (nM)Reference
[³H]PK 11195Crude mitochondrial preparations of rat whole brain0.92[Okuyama et al., 1999][2]
[³H]Ro 5-4864Crude mitochondrial preparations of rat whole brain0.64[Okuyama et al., 1999][2]
[³H]flunitrazepam (Central Benzodiazepine Receptor)Membranes of rat whole brain>10,000[Okuyama et al., 1999][2]

Experimental Protocols

The following sections outline the generalized experimental protocols for the characterization of this compound's pharmacological profile. These protocols are based on standard methodologies employed in the field.

Radioligand Binding Assay (In Vitro)

This protocol is a generalized procedure for determining the binding affinity of this compound to TSPO.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand to TSPO.

Materials:

  • Crude mitochondrial preparation from rat brain tissue

  • Radioligands: [³H]PK 11195 or [³H]Ro 5-4864

  • This compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the crude mitochondrial fraction. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a multi-well plate, combine the mitochondrial preparation, a fixed concentration of the radioligand (e.g., [³H]PK 11195), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

Behavioral Assays for Anxiolytic Activity (In Vivo)

The following are generalized protocols for assessing the anxiolytic-like effects of this compound in rodents, as described in the study by Okuyama et al. (1999).[2]

Objective: To assess anxiety-like behavior by measuring the aversion of mice to a brightly lit environment.

Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.

Procedure:

  • Administer this compound or vehicle to the mice orally.

  • After a set pre-treatment time, place each mouse in the center of the light compartment.

  • Allow the mouse to freely explore the apparatus for a defined period (e.g., 5-10 minutes).

  • Record the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.

  • Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.

Objective: To evaluate anxiety-like behavior based on the conflict between the innate tendency of rats to explore a novel environment and their aversion to open, elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Administer this compound or vehicle to the rats orally.

  • After a specified pre-treatment period, place each rat on the central platform of the maze, facing an open arm.

  • Allow the rat to explore the maze for a set duration (e.g., 5 minutes).

  • Record the number of entries into and the time spent in the open and closed arms.

  • Anxiolytic drugs are expected to increase the number of entries into and the time spent in the open arms.

Assessment of Sedative Effects (In Vivo)

Objective: To determine if this compound potentiates the sedative effects of a barbiturate.

Procedure:

  • Administer this compound or vehicle to mice orally.

  • After a defined pre-treatment time, administer a sub-hypnotic dose of hexobarbital.

  • Measure the latency to the onset of sleep (loss of righting reflex) and the duration of sleep.

  • A potentiation of anesthesia is indicated by a shorter latency to sleep and a longer duration of sleep.

Objective: To assess the effect of this compound on general motor activity.

Apparatus: An open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).

Procedure:

  • Administer this compound or vehicle to mice orally.

  • Place the mice individually into the open-field arena.

  • Record locomotor activity (e.g., distance traveled, number of beam breaks) over a specific period.

  • A lack of significant change in locomotor activity suggests that the anxiolytic effects are not due to general sedation.[2]

Signaling Pathways

This compound exerts its effects by binding to the Translocator Protein (TSPO) on the outer mitochondrial membrane. The downstream signaling cascade is complex and appears to be involved in multiple cellular functions.

DAA1097_TSPO_Signaling cluster_extracellular Extracellular/Cytosol cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_imm Inner Mitochondrial Membrane cluster_cellular_effects Cellular Effects DAA1097 This compound TSPO TSPO DAA1097->TSPO Binds to VDAC VDAC TSPO->VDAC Interacts with Cholesterol Cholesterol TSPO->Cholesterol Facilitates transport Apoptosis_Modulation Apoptosis Modulation TSPO->Apoptosis_Modulation Modulates Neuroinflammation_Regulation Neuroinflammation Regulation TSPO->Neuroinflammation_Regulation Modulates ANT ANT VDAC->ANT Interacts with P450scc P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion Cholesterol->P450scc Substrate Neurosteroid_Synthesis Neurosteroid Synthesis Pregnenolone->Neurosteroid_Synthesis Anxiolytic_Screening_Workflow Compound Test Compound (e.g., this compound) In_Vitro In Vitro Screening (Radioligand Binding Assay) Compound->In_Vitro In_Vivo In Vivo Behavioral Screening (Rodent Models) In_Vitro->In_Vivo Promising candidates Anxiety_Models Anxiety Models: - Elevated Plus-Maze - Light/Dark Box In_Vivo->Anxiety_Models Sedation_Models Sedation/Motor Function Models: - Locomotor Activity - Potentiation of Anesthesia In_Vivo->Sedation_Models Data_Analysis Data Analysis and Interpretation Anxiety_Models->Data_Analysis Sedation_Models->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Favorable profile

References

DAA-1097: A Technical Guide to its Molecular Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of DAA-1097, a potent and selective agonist for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR). This guide covers its molecular structure, physicochemical properties, biological activity, and relevant experimental methodologies.

Molecular Structure and Physicochemical Properties

This compound, systematically named N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, is a synthetic aryloxyanilide derivative.[1][2] Its core structure is designed for high-affinity binding to the TSPO.

Table 1: Molecular Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide[2]
Synonyms DAA1097, PGL-36[1][3]
CAS Number 220551-79-1[4][5]
Molecular Formula C₂₄H₂₄ClNO₃[4][6]
Molecular Weight 409.91 g/mol [4][5][6]
SMILES CC(C)Oc1ccccc1CN(C(=O)C)c2ccc(Cl)cc2Oc3ccccc3[2][4][6]
InChI Key CGUBOFYHGYNUDL-UHFFFAOYSA-N[2][6]
Solubility Soluble in DMSO[7]

Biological Activity and Mechanism of Action

This compound is a selective agonist for the 18 kDa Translocator Protein (TSPO).[2] TSPO is an evolutionarily conserved protein primarily located on the outer mitochondrial membrane.[8] It plays a crucial role in several cellular processes, including steroidogenesis, apoptosis, immune response, and calcium homeostasis.[8]

The binding of this compound to TSPO modulates mitochondrial functions. TSPO is a key component of a multi-protein complex that can form the mitochondrial permeability transition pore (mPTP).[8][9] The opening of the mPTP is a critical event in the apoptotic cascade. By interacting with TSPO, ligands like this compound can influence mPTP formation and, consequently, cell survival pathways.[9] This mechanism is believed to underlie the observed neuroprotective and anxiolytic effects of TSPO ligands.[8] this compound has demonstrated potent anxiolytic-like properties in animal models.[1][2]

G DAA1097 This compound TSPO TSPO (Outer Mitochondrial Membrane) DAA1097->TSPO Binds to mPTP Mitochondrial Permeability Transition Pore (mPTP) Complex TSPO->mPTP Modulates Steroidogenesis Steroidogenesis TSPO->Steroidogenesis Regulates Mitochondria Mitochondrial Function mPTP->Mitochondria Affects Apoptosis Apoptosis Regulation Mitochondria->Apoptosis Influences Anxiolytic Anxiolytic Effects Apoptosis->Anxiolytic Leads to Steroidogenesis->Anxiolytic Contributes to

Figure 1. Simplified signaling pathway of this compound action.

Binding Affinity

This compound exhibits high affinity for TSPO, with nanomolar to sub-nanomolar potency. It shows marked selectivity for TSPO over the central benzodiazepine receptor (CBR).[1]

Table 2: Binding Affinity of this compound for TSPO

Radioligand CompetedPreparationIC₅₀ ValueReference(s)
[³H]PK 11195Rat whole brain mitochondria0.92 nM[1]
[³H]Ro 5-4864Rat whole brain mitochondria0.64 nM[1]
[³H]-flunitrazepam (CBR)Rat whole brain membranes>10,000 nM[1]

Pharmacokinetic Profile

This compound is orally active, a crucial property for its potential therapeutic application.[1][4] While comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) data is not extensively published in the provided search results, its oral activity indicates sufficient absorption and stability to elicit a pharmacological response.[1][4] General in vitro assays, such as liver microsomal stability tests, are standard for evaluating the metabolic fate of such compounds.[8]

Table 3: Known Pharmacokinetic Properties of this compound

ParameterObservationReference(s)
Route of Admin. Orally active[1][4]
Effect Anxiolytic effects observed after oral administration[1]

Experimental Protocols

The following sections detail a standard methodology for determining the binding affinity of a test compound like this compound to TSPO.

Radioligand Binding Assay for TSPO

This protocol is a generalized procedure based on standard methods for competitive radioligand binding assays.[10][11]

Objective: To determine the inhibition constant (Ki) of this compound for TSPO by measuring its ability to compete with a known radiolabeled TSPO ligand (e.g., [³H]PK11195).

Materials:

  • Test compound (this compound)

  • Radiolabeled ligand ([³H]PK11195)

  • Unlabeled competitor for non-specific binding (e.g., PK11195 at high concentration)

  • Mitochondrial membrane preparation from rat brain or TSPO-expressing cells

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)

  • Scintillation cocktail

  • Scintillation counter

  • Filtration apparatus (cell harvester)

Procedure:

  • Membrane Preparation: Homogenize tissue (e.g., rat brain) in cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[11]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + radioligand + assay buffer.

    • Non-specific Binding: Membrane preparation + radioligand + excess unlabeled competitor (e.g., 20 µM PK11195).[10]

    • Competitive Binding: Membrane preparation + radioligand + varying concentrations of this compound.

  • Incubation: Add the membrane preparation, competing compounds (or buffer), and radioligand to the wells. The final assay volume is typically 250 µL.[11] Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to reach binding equilibrium.[10][11]

  • Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound ligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

G cluster_0 start Start: Prepare Reagents plate Plate Setup (Total, Non-specific, Competition) start->plate incubate Incubate (e.g., 60 min at 37°C) plate->incubate filter Vacuum Filtration (Separate Bound/Unbound) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End: Determine Binding Affinity analyze->end

Figure 2. Experimental workflow for the radioligand binding assay.

Synthesis

The synthesis of this compound and related aryloxyanilide derivatives has been described in the scientific literature.[2][7] These syntheses generally involve multi-step procedures common in medicinal chemistry to construct the core scaffold and introduce the necessary functional groups for optimal TSPO binding. For detailed synthetic procedures, readers are directed to the primary research articles.

Conclusion

This compound is a valuable research tool for investigating the function of the Translocator Protein (TSPO). Its high binding affinity, selectivity, and oral activity make it a significant molecule in the study of neuroinflammation, neurodegenerative diseases, and anxiety disorders. The data and protocols presented in this guide offer a comprehensive resource for professionals in the field of drug discovery and development.

References

The Discovery and Development of DAA-1097: A Selective Peripheral Benzodiazepine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DAA-1097, chemically known as N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, is a potent and selective agonist for the peripheral benzodiazepine (B76468) receptor (PBR), now more commonly referred to as the 18 kDa translocator protein (TSPO).[1] Emerging from research focused on developing anxiolytics with novel mechanisms of action, this compound has demonstrated significant anxiolytic-like properties in preclinical models without the sedative and motor-impairing side effects typically associated with central benzodiazepine receptor modulators. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Targeting the Translocator Protein (TSPO)

The translocator protein (TSPO) is a five-transmembrane domain protein primarily located on the outer mitochondrial membrane.[2][3][4] It is ubiquitously expressed throughout the body, with particularly high concentrations in steroid-producing tissues, the heart, and glial cells within the central nervous system. TSPO has been implicated in a variety of cellular processes, including cholesterol transport, neurosteroidogenesis, apoptosis, and the modulation of neuroinflammation. Its upregulation in response to neuronal injury and inflammation has made it an attractive therapeutic and diagnostic target for a range of neurological and psychiatric disorders. The development of selective TSPO ligands like this compound was driven by the hypothesis that modulating TSPO activity could offer a novel approach to treating anxiety and other stress-related conditions, potentially avoiding the adverse effects of drugs acting on the GABA-A receptor complex.

Discovery and Synthesis

This compound was identified as part of a series of aryloxyanilide derivatives designed as novel and selective PBR ligands. The discovery process involved the strategic modification of a lead compound to optimize binding affinity and selectivity for TSPO over the central benzodiazepine receptor.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthetic route for aryloxyanilide derivatives involves the N-alkylation of a substituted aniline (B41778) with a benzyl (B1604629) halide, followed by acylation. Based on the structure of this compound, a plausible synthetic pathway is outlined below.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Acetylation A 4-chloro-2-phenoxyaniline C N-(4-chloro-2-phenoxyphenyl)- (2-isopropoxybenzyl)amine A->C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, CH3CN) B 2-isopropoxybenzyl chloride B->C E This compound N-(4-chloro-2-phenoxyphenyl)-N- (2-isopropoxybenzyl)acetamide C->E Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM) D Acetyl chloride or Acetic anhydride D->E

Caption: Plausible synthetic workflow for this compound.

Mechanism of Action

This compound exerts its pharmacological effects through its high-affinity binding to and agonism of the translocator protein (TSPO).

Receptor Binding Profile

In vitro receptor binding studies have demonstrated the high affinity and selectivity of this compound for TSPO. The following table summarizes the key binding affinity data.

RadioligandTargetPreparationIC50 (nM)Reference
[3H]PK 11195PBR/TSPOCrude mitochondrial preparations of rat whole brain0.92[1]
[3H]Ro 5-4864PBR/TSPOCrude mitochondrial preparations of rat whole brain0.64[1]
[3H]-flunitrazepamCentral Benzodiazepine Receptor (CBR)Membranes of rat whole brain>10,000[1]
Signaling Pathways

The activation of TSPO by this compound is believed to initiate a cascade of downstream events, primarily related to neurosteroidogenesis and the modulation of apoptosis.

TSPO plays a crucial role in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids such as pregnenolone. These neurosteroids can then allosterically modulate neurotransmitter receptors, including the GABA-A receptor, to produce anxiolytic effects.

Neurosteroidogenesis_Pathway DAA1097 This compound TSPO TSPO DAA1097->TSPO Agonist InnerMembrane Inner Mitochondrial Membrane TSPO->InnerMembrane Facilitates Cholesterol Transport Cholesterol Cytosolic Cholesterol Cholesterol->InnerMembrane Mitochondrion Mitochondrion P450scc P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion Neurosteroids Other Neurosteroids Pregnenolone->Neurosteroids GABA_A GABA-A Receptor Modulation Neurosteroids->GABA_A Anxiolytic Anxiolytic Effect GABA_A->Anxiolytic

Caption: this compound-mediated TSPO activation and neurosteroidogenesis.

TSPO is also a component of the mitochondrial permeability transition pore (mPTP). Modulation of the mPTP can influence mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c, thereby playing a role in the regulation of programmed cell death.

Apoptosis_Pathway DAA1097 This compound TSPO TSPO DAA1097->TSPO Agonist mPTP Mitochondrial Permeability Transition Pore (mPTP) TSPO->mPTP Modulation MitoPotential ΔΨm Regulation mPTP->MitoPotential CytochromeC Cytochrome c Release MitoPotential->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential role of this compound in apoptosis modulation via TSPO.

Preclinical Development

The preclinical evaluation of this compound has focused on its anxiolytic-like effects in established animal models.

In Vivo Efficacy

This compound has demonstrated anxiolytic properties in both mice and rats following oral administration.[1]

Animal ModelSpeciesKey FindingsReference
Light/Dark Exploration TestMouseIncreased time spent in the light compartment, indicative of an anxiolytic effect.[1]
Elevated Plus-Maze TestRatIncreased exploration of the open arms, consistent with an anxiolytic effect.[1]

Notably, unlike diazepam and buspirone, this compound did not significantly affect spontaneous locomotor activity in mice, suggesting a lack of sedative side effects.[1]

Experimental Protocols

This test is based on the innate aversion of mice to brightly lit, open spaces.

Light_Dark_Test_Workflow Start Start Acclimatize Acclimatize mice to testing room Start->Acclimatize Administer Administer this compound or vehicle orally Acclimatize->Administer Place Place mouse in the center of the light compartment Administer->Place Record Record behavior for a set duration (e.g., 5-10 min) Place->Record Analyze Analyze time spent in each compartment and transitions Record->Analyze End End Analyze->End

Caption: Experimental workflow for the mouse light/dark exploration test.

This assay assesses anxiety-like behavior by measuring the rodent's exploration of open versus enclosed arms of a maze elevated from the floor.

Elevated_Plus_Maze_Workflow Start Start Acclimatize Acclimatize rats to testing room Start->Acclimatize Administer Administer this compound or vehicle orally Acclimatize->Administer Place Place rat in the center of the maze, facing an open arm Administer->Place Record Record behavior for a set duration (e.g., 5 min) Place->Record Analyze Analyze time spent in and entries into open and closed arms Record->Analyze End End Analyze->End

Caption: Experimental workflow for the rat elevated plus-maze test.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicology data for this compound are not extensively reported in the public domain. Such studies would be a critical component of further preclinical and clinical development to establish the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

Clinical Development Status

There is no publicly available information on any clinical trials of this compound in humans. This suggests that the compound may not have progressed beyond the preclinical stage of development.

Conclusion and Future Perspectives

This compound represents a significant discovery in the field of TSPO ligand development. Its high affinity and selectivity for TSPO, coupled with its demonstrated anxiolytic-like efficacy in preclinical models without the common side effects of central benzodiazepine receptor agonists, highlight its potential as a novel therapeutic agent. The lack of sedative and motor-impairing effects is a particularly promising feature.

Further research would be necessary to fully elucidate the therapeutic potential of this compound. Comprehensive pharmacokinetic and toxicology studies are required to establish a complete safety and ADME profile. Should these studies yield favorable results, the progression of this compound or structurally related compounds into clinical trials for anxiety disorders or other conditions associated with TSPO dysregulation would be a logical next step. The continued exploration of selective TSPO agonists like this compound holds promise for the development of a new generation of anxiolytic medications with improved side-effect profiles.

References

Methodological & Application

Application Notes and Protocols: DAA-1097 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DAA-1097, or N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, is a potent and selective non-benzodiazepine agonist for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR).[1] Located on the outer mitochondrial membrane, TSPO is involved in various cellular functions, including steroidogenesis, apoptosis, and neuroinflammation.[2][3] this compound has demonstrated significant anxiolytic-like properties in preclinical animal models without the sedative or motor-impairing side effects associated with central benzodiazepine receptor agonists.[1] These application notes provide a summary of this compound's binding characteristics and detailed protocols for conducting in vivo behavioral studies to assess its anxiolytic potential.

Mechanism of Action

This compound exerts its effects by binding with high affinity to the 18 kDa TSPO located on the outer mitochondrial membrane, particularly in glial cells within the central nervous system.[4] Unlike traditional benzodiazepines that modulate the GABA-A receptor, this compound's mechanism does not involve direct interaction with the central benzodiazepine receptor (CBR).[1][5] Activation of TSPO by this compound is believed to stimulate the synthesis of endogenous neurosteroids, such as allopregnanolone.[3] These neurosteroids can then act as positive allosteric modulators of the GABA-A receptor, enhancing GABAergic inhibition and producing anxiolytic effects.[3][6]

cluster_Mitochondrion Mitochondrial Intermembrane Space cluster_Matrix Mitochondrial Matrix TSPO TSPO (Translocator Protein) VDAC VDAC TSPO->VDAC interacts Pore Mitochondrial Permeability Transition Pore (mPTP) Pregnenolone Pregnenolone TSPO->Pregnenolone Facilitates Conversion ANT ANT VDAC->ANT interacts DAA1097 This compound DAA1097->TSPO Binds & Activates Cholesterol Cholesterol Cholesterol->TSPO Transport Neurosteroids Neurosteroids (e.g., Allopregnanolone) Pregnenolone->Neurosteroids Synthesis

Caption: this compound binds to TSPO on the outer mitochondrial membrane.

Quantitative Data

The binding affinity of this compound has been characterized through radioligand binding assays. The data clearly indicates high selectivity for TSPO (PBR) over the central benzodiazepine receptor (CBR).

Parameter Target Radioligand Preparation IC₅₀ (nM) Reference
Binding AffinityTSPO (PBR)[³H]PK 11195Rat whole brain mitochondria0.92[1][2]
Binding AffinityTSPO (PBR)[³H]Ro 5-4864Rat whole brain mitochondria0.64[1]
Binding AffinityCBR[³H]-FlunitrazepamRat whole brain membranes>10,000[1]

Experimental Protocols for In Vivo Studies

The following protocols describe standard behavioral assays used to evaluate the anxiolytic-like effects of this compound in rodents.[1]

cluster_workflow General In Vivo Experimental Workflow A 1. Animal Acclimatization (7-10 days) B 2. Habituation to Handling (3-5 days) A->B C 3. Drug Preparation & Administration (e.g., Oral Gavage) B->C D 4. Pre-treatment Period (e.g., 30-60 minutes) C->D E 5. Behavioral Assay (e.g., EPM, Light/Dark Box) D->E F 6. Data Collection (Automated tracking or manual scoring) E->F G 7. Statistical Analysis F->G

Caption: A generalized workflow for conducting in vivo behavioral experiments.
Protocol 1: Elevated Plus Maze (EPM) Test for Anxiolytic Activity in Rats

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[7] The test is based on the animal's natural aversion to open and elevated spaces.[7] An increase in the time spent and entries made into the open arms is indicative of an anxiolytic effect.

A. Objective: To evaluate the anxiolytic-like effects of this compound in rats.

B. Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Elevated Plus Maze apparatus (two open arms, two closed arms, elevated 50 cm from the floor)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose or 10% Tween 80 in distilled water)

  • Oral gavage needles

  • Video camera and tracking software (e.g., ANY-maze, EthoVision)

  • Stopwatch

C. Drug Preparation and Administration:

  • Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required.

  • Administer this compound or vehicle orally (p.o.) via gavage at a volume of 5 mL/kg. Doses ranging from 0.1 to 10 mg/kg can be explored.[1]

  • Allow for a pre-treatment period of 60 minutes before starting the behavioral test.

D. Experimental Procedure:

  • Acclimatize rats to the testing room for at least 1 hour before the experiment.

  • Place a rat gently onto the central platform of the EPM, facing one of the closed arms.

  • Allow the animal to explore the maze freely for 5 minutes.

  • Record the session using a video camera positioned above the maze.

  • After the 5-minute session, return the animal to its home cage.

  • Thoroughly clean the maze with 70% ethanol (B145695) between trials to remove olfactory cues.

E. Data Analysis:

  • Primary Measures:

    • Time spent in the open arms (s)

    • Number of entries into the open arms

    • Time spent in the closed arms (s)

    • Number of entries into the closed arms

  • Calculated Ratios:

    • Percentage of time spent in open arms: (Time in open / (Time in open + Time in closed)) * 100

    • Percentage of open arm entries: (Entries to open / (Entries to open + Entries to closed)) * 100

  • Locomotor Activity Measure:

    • Total number of arm entries (open + closed)

  • Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare this compound treated groups with the vehicle control group. A p-value < 0.05 is typically considered significant.

Protocol 2: Light/Dark Exploration Test for Anxiolytic Activity in Mice

This test is based on the conflict between the innate aversion of mice to brightly lit areas and their tendency to explore a novel environment.[7] Anxiolytic compounds increase the time spent in the brightly lit compartment.

A. Objective: To evaluate the anxiolytic-like effects of this compound in mice.

B. Materials:

  • Male ICR or C57BL/6 mice (25-30g)

  • Light/Dark box apparatus (a box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting them)

  • This compound

  • Vehicle (as described in Protocol 1)

  • Oral gavage needles

  • Infrared beam system or video tracking software

  • Stopwatch

C. Drug Preparation and Administration:

  • Prepare this compound suspension as described previously.

  • Administer this compound or vehicle orally (p.o.) at a volume of 10 mL/kg. Doses ranging from 0.1 to 10 mg/kg can be explored.[1]

  • Allow for a pre-treatment period of 60 minutes before testing.

D. Experimental Procedure:

  • Acclimatize mice to the testing room for at least 1 hour.

  • Place a mouse into the center of the brightly lit compartment, facing away from the opening to the dark compartment.

  • Allow the animal to explore the apparatus freely for 10 minutes.

  • The session is automatically recorded by the infrared beam system or video tracking software.

  • After the session, return the mouse to its home cage.

  • Clean the apparatus thoroughly with 70% ethanol between animals.

E. Data Analysis:

  • Primary Measures:

    • Time spent in the light compartment (s)

    • Latency to first enter the dark compartment (s)

    • Number of transitions between compartments

  • Locomotor Activity Measure:

    • Total number of transitions can serve as an index of general activity.

  • Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test to compare this compound treated groups with the vehicle control group. A p-value < 0.05 is considered statistically significant.

This compound is a selective TSPO agonist with demonstrated anxiolytic-like efficacy in standard preclinical models. The protocols outlined above provide a framework for researchers to reliably assess the in vivo pharmacological effects of this compound and similar compounds. It is crucial to note that this compound does not affect spontaneous locomotor activity at anxiolytic doses, highlighting its selective mechanism of action compared to classical benzodiazepines.[1]

References

Application Notes and Protocols for DAA-1097 in Mouse Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DAA-1097, a selective translocator protein (TSPO) agonist, in preclinical mouse models of anxiety. Detailed protocols for common behavioral assays are included to facilitate experimental design and execution.

Introduction

This compound is a selective ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR).[1][2] Emerging evidence indicates that TSPO ligands, such as this compound, possess potent anxiolytic-like properties in animal models.[2][3] These compounds are thought to exert their effects by modulating the synthesis of endogenous neurosteroids, which in turn allosterically modulate GABA-A receptor function, the primary target of classic anxiolytics like benzodiazepines. Unlike benzodiazepines, TSPO ligands like this compound may offer a more favorable side-effect profile, making them a promising area of research for novel anxiolytic drug development.

Mechanism of Action

This compound acts as an agonist at the TSPO, which is primarily located on the outer mitochondrial membrane of glial cells within the central nervous system. Activation of TSPO facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in the synthesis of neurosteroids such as allopregnanolone. These neurosteroids are potent positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to anxiolysis.

DAA1097_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Synaptic Cleft DAA1097 This compound TSPO TSPO DAA1097->TSPO Binds to & Activates Cholesterol_translocation Cholesterol Translocation TSPO->Cholesterol_translocation Facilitates Neurosteroid_synthesis Neurosteroid Synthesis (e.g., Allopregnanolone) Cholesterol_translocation->Neurosteroid_synthesis Rate-limiting step for GABA_A_Receptor GABA-A Receptor Neurosteroid_synthesis->GABA_A_Receptor Positively Modulates Chloride_influx Chloride Ion Influx GABA_A_Receptor->Chloride_influx Increases GABA GABA GABA->GABA_A_Receptor Binds to Neuronal_hyperpolarization Neuronal Hyperpolarization Chloride_influx->Neuronal_hyperpolarization Leads to Anxiolytic_effect Anxiolytic Effect Neuronal_hyperpolarization->Anxiolytic_effect Results in

This compound Signaling Pathway for Anxiolysis.

Dosage Information for TSPO Ligands in Mouse Anxiety Models

While the seminal study by Okuyama et al. (1999) demonstrated the anxiolytic effects of this compound in the mouse light/dark exploration test via oral administration, the specific dosage was not detailed in the available literature.[3] However, data from other potent and orally active TSPO ligands can provide a valuable reference for dose-finding studies.

CompoundAnimal ModelEffective Dosage Range (p.o.)Reference
AC-5216 Light/Dark Box Test (Mouse)0.003 - 0.01 mg/kg[3]
Social Interaction Test (Mouse)0.01 - 0.3 mg/kg[3]
ZBD-2 Chronic Inflammatory Pain-Induced Anxiety (Mouse)0.15 - 1.5 mg/kg (i.p.)

Note: Given the lack of specific dosage information for this compound, it is strongly recommended that researchers conduct a preliminary dose-response study to determine the optimal concentration for their specific experimental conditions.

Experimental Protocols

The following are detailed protocols for commonly used mouse models of anxiety. These assays are sensitive to the anxiolytic effects of TSPO ligands.

Light/Dark Box Test

This test is based on the innate aversion of mice to brightly illuminated areas and their natural tendency to explore novel environments. Anxiolytic compounds increase the time spent in the light compartment.

Apparatus: A rectangular box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, illuminated compartment (approximately 2/3 of the total area). An opening connects the two compartments.

Procedure:

  • Acclimatize mice to the testing room for at least 30 minutes prior to the experiment.

  • Administer this compound or vehicle control orally at the desired time point before testing (typically 30-60 minutes).

  • Gently place the mouse in the center of the illuminated compartment, facing away from the opening to the dark compartment.

  • Allow the mouse to freely explore the apparatus for a period of 5-10 minutes.

  • Record the session using a video camera positioned above the apparatus.

  • After each trial, thoroughly clean the apparatus with 70% ethanol (B145695) to remove any olfactory cues.

  • Analyze the video recordings for the following parameters:

    • Time spent in the light compartment

    • Time spent in the dark compartment

    • Number of transitions between compartments

    • Latency to first enter the dark compartment

    • Total distance traveled

Elevated Plus Maze (EPM) Test

The EPM test is based on the conflict between the mouse's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent in the open arms.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.

Procedure:

  • Acclimatize mice to the testing room for at least 30 minutes prior to the experiment.

  • Administer this compound or vehicle control orally at the desired time point before testing.

  • Place the mouse in the center of the maze, facing one of the open arms.

  • Allow the mouse to freely explore the maze for 5 minutes.

  • Record the session using a video camera.

  • Clean the maze with 70% ethanol between subjects.

  • Analyze the recordings for:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

Open Field Test (OFT)

The OFT assesses general locomotor activity and anxiety-like behavior in a novel environment. Anxiolytic compounds typically increase exploration of the center of the open field.

Apparatus: A square arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

Procedure:

  • Acclimatize mice to the testing room for at least 30 minutes.

  • Administer this compound or vehicle control orally.

  • Gently place the mouse in the center of the open field.

  • Allow the mouse to explore for 5-10 minutes.

  • Record the session with a video camera.

  • Clean the arena with 70% ethanol after each trial.

  • Analyze the recordings for:

    • Time spent in the center zone

    • Time spent in the peripheral zone

    • Number of entries into the center zone

    • Total distance traveled

    • Rearing frequency

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study investigating the anxiolytic effects of this compound.

Experimental_Workflow cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Post-Experiment Animal_Acclimation Animal Acclimation (1 week) Group_Assignment Random Group Assignment (Vehicle, this compound doses) Animal_Acclimation->Group_Assignment Drug_Administration Drug Administration (Oral gavage) Group_Assignment->Drug_Administration Waiting_Period Waiting Period (e.g., 30-60 min) Drug_Administration->Waiting_Period Behavioral_Testing Behavioral Testing (e.g., Light/Dark Box) Waiting_Period->Behavioral_Testing Data_Recording Video Recording Behavioral_Testing->Data_Recording Data_Analysis Behavioral Scoring & Analysis Data_Recording->Data_Analysis Statistical_Analysis Statistical Analysis Data_Analysis->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Workflow for a this compound Anxiety Study.

References

Application Notes and Protocols: DAA-1097 in the Rat Elevated Plus-Maze Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAA-1097 is a potent and selective agonist for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR). Unlike classical benzodiazepines that act on the central benzodiazepine receptor (CBR), this compound exhibits anxiolytic-like properties without significant sedative or motor side effects.[1] This makes it a compound of interest for the development of novel anxiolytic therapies. The elevated plus-maze (EPM) is a widely used and validated behavioral assay to assess anxiety-like behavior in rodents.[2] This test relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[2] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[3]

These application notes provide a comprehensive overview of the use of this compound in the rat elevated plus-maze test, including its mechanism of action, detailed experimental protocols, and data presentation templates.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anxiolytic effects by binding to TSPO, which is primarily located on the outer mitochondrial membrane. This binding facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in the synthesis of neurosteroids. These neurosteroids, such as allopregnanolone, are positive allosteric modulators of the GABA-A receptor, enhancing inhibitory neurotransmission and producing anxiolytic effects.

DAA1097_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_neuron Neuron DAA1097 This compound TSPO TSPO DAA1097->TSPO Binds to Cholesterol_droplet Cholesterol Droplet Cholesterol_ims Cholesterol Cholesterol_droplet->Cholesterol_ims Translocation TSPO->Cholesterol_ims Facilitates P450scc P450scc Cholesterol_ims->P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Converts to Neurosteroids Neurosteroids (e.g., Allopregnanolone) Pregnenolone->Neurosteroids Metabolized to GABA_A_Receptor GABA-A Receptor Neurosteroids->GABA_A_Receptor Positively Modulates Anxiolytic_Effect Anxiolytic Effect GABA_A_Receptor->Anxiolytic_Effect Leads to

Caption: this compound signaling pathway leading to anxiolytic effects.

Data Presentation

While the anxiolytic effects of this compound in the rat elevated plus-maze have been reported, specific quantitative data from dose-response studies are not widely available in peer-reviewed literature. The following tables are provided as templates for researchers to structure their data for clear comparison.

Table 1: Effect of this compound on Time Spent in Arms of the Elevated Plus-Maze

Treatment GroupDose (mg/kg, p.o.)Time in Open Arms (s) (Mean ± SEM)Time in Closed Arms (s) (Mean ± SEM)
Vehicle Control-
This compound0.1
This compound1.0
This compound10.0
Positive Control (e.g., Diazepam)2.0

Table 2: Effect of this compound on Arm Entries in the Elevated Plus-Maze

Treatment GroupDose (mg/kg, p.o.)Open Arm Entries (Count) (Mean ± SEM)Closed Arm Entries (Count) (Mean ± SEM)Total Arm Entries (Count) (Mean ± SEM)
Vehicle Control-
This compound0.1
This compound1.0
This compound10.0
Positive Control (e.g., Diazepam)2.0

Experimental Protocols

Protocol 1: Elevated Plus-Maze Test in Rats

This protocol describes the procedure for assessing anxiety-like behavior in rats using the elevated plus-maze.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Typical dimensions for rats: Arms are approximately 50 cm long and 10 cm wide. The closed arms have walls around 40-50 cm high. The maze should be elevated 50-70 cm from the floor.

  • The maze should be constructed from a non-porous material that can be easily cleaned.

  • A video camera mounted above the maze for recording and a tracking software for automated analysis are recommended.

Procedure:

  • Habituation: Acclimate the rats to the testing room for at least 60 minutes before the test.[1]

  • Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage 60 minutes before testing.

  • Placement on Maze: Place the rat on the central platform of the maze, facing one of the closed arms.[2]

  • Testing: Allow the rat to explore the maze freely for a 5-minute period.[2] The experimenter should be out of the rat's sight during this time.

  • Data Collection: Record the following parameters using a video tracking system or by manual scoring:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms (an entry is typically defined as all four paws entering an arm).

    • Number of entries into the closed arms.

  • Cleaning: After each trial, thoroughly clean the maze with a 70% ethanol (B145695) solution to remove any olfactory cues.

  • Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) * 100] and the percentage of open arm entries [(Open arm entries / Total arm entries) * 100]. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Oral Gavage in Rats

This protocol details the procedure for oral administration of this compound.

Materials:

  • Appropriately sized gavage needle for rats (typically 16-18 gauge, with a ball tip).

  • Syringe.

  • This compound solution/suspension in a suitable vehicle.

Procedure:

  • Animal Restraint: Gently but firmly restrain the rat to immobilize its head and body.

  • Measure Tube Length: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[4]

  • Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube is advanced.[5]

  • Administration: Once the needle is at the predetermined depth, slowly administer the solution.

  • Withdrawal: Gently and slowly withdraw the gavage needle.

  • Monitoring: Monitor the animal for a few minutes after the procedure to ensure there are no signs of distress.

Experimental Workflow

The following diagram illustrates the logical flow of an experiment investigating the effects of this compound in the rat elevated plus-maze test.

EPM_Workflow cluster_preparation Preparation cluster_testing Testing Day cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (≥ 1 week) Room_Habituation Habituation to Testing Room (≥ 60 min) Animal_Acclimation->Room_Habituation Drug_Preparation This compound & Vehicle Preparation Drug_Administration Oral Administration (this compound or Vehicle) Drug_Preparation->Drug_Administration Room_Habituation->Drug_Administration Pre_Test_Period Pre-Test Period (60 min) Drug_Administration->Pre_Test_Period EPM_Test Elevated Plus-Maze Test (5 min) Pre_Test_Period->EPM_Test Data_Recording Video Recording & Automated Tracking EPM_Test->Data_Recording Data_Extraction Extract Key Metrics: - Time in Arms - Arm Entries Data_Recording->Data_Extraction Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Extraction->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for the rat elevated plus-maze test.

References

Application Notes and Protocols for DAA-1097 In Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

DAA-1097, also known as N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, is a potent and selective agonist for the 18-kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR).[1] TSPO is primarily located on the outer mitochondrial membrane and is involved in a variety of cellular processes, including steroidogenesis, apoptosis, immunomodulation, and mitochondrial respiration.[2][3] Its upregulation in activated microglia makes it a valuable biomarker for neuroinflammation.[4][5] This document provides detailed protocols for in vitro binding assays of this compound to TSPO, along with a summary of its binding characteristics and an overview of the associated signaling pathways.

Data Presentation

The following table summarizes the quantitative data for the binding of this compound to TSPO.

LigandRadioligand CompetitorPreparationIC50 (nM)Reference
This compound[3H]PK 11195Crude mitochondrial preparations of rat whole brain0.92[1]
This compound[3H]Ro 5-4864Crude mitochondrial preparations of rat whole brain0.64[1]

Signaling Pathways

The translocator protein (TSPO) is implicated in several key signaling pathways, primarily centered around its role in mitochondrial function and cellular stress responses. Upon ligand binding, such as this compound, TSPO can modulate cholesterol transport into the mitochondria, a rate-limiting step in steroidogenesis.[3] It is also associated with the mitochondrial permeability transition pore (mPTP), which plays a role in apoptosis.[2][6] Furthermore, TSPO activation can influence inflammatory responses through interactions with pathways like the MAPK and PKCε signal transduction pathways and by modulating the NLRP3 inflammasome complex.[4]

TSPO_Signaling_Pathway TSPO Signaling Pathway cluster_ligand Ligand Binding cluster_mitochondrion Mitochondrion cluster_mPTP mPTP Complex cluster_cellular_processes Cellular Processes DAA1097 This compound TSPO TSPO DAA1097->TSPO binds VDAC VDAC TSPO->VDAC interacts with Steroidogenesis Steroidogenesis TSPO->Steroidogenesis modulates Inflammation Inflammation TSPO->Inflammation modulates ROS ROS Modulation TSPO->ROS modulates Apoptosis Apoptosis VDAC->Apoptosis ANT ANT ANT->Apoptosis

TSPO Signaling Pathway

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for TSPO. This protocol is synthesized from established radioligand binding assay procedures.[7][8][9][10][11]

Objective: To determine the inhibitory constant (Ki) of this compound for TSPO using a competitive binding assay with a suitable radioligand (e.g., [3H]PK 11195).

Materials:

  • Test Compound: this compound

  • Radioligand: [3H]PK 11195 (or other suitable TSPO radioligand)

  • Receptor Source: Crude mitochondrial preparations from rat brain or a suitable cell line expressing TSPO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: High concentration of a known TSPO ligand (e.g., 10 µM PK 11195)

  • Scintillation Cocktail

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the membranes containing the mitochondria.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of the test compound (this compound) in the assay buffer.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

      • Competitive Binding: Test compound dilution, radioligand, and membrane preparation.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow In Vitro Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Assay_Setup Set up 96-well plate (Total, Non-specific, Competitive) Membrane_Prep->Assay_Setup Compound_Dilution This compound Serial Dilution Compound_Dilution->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC50 and Ki calculation) Quantification->Data_Analysis

In Vitro Binding Assay Workflow

References

DAA-1097: Application Notes and Protocols for Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAA-1097 is a potent and selective agonist for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR).[1] TSPO is an 18 kDa protein primarily located on the outer mitochondrial membrane of various cells, with particularly high expression in glial cells within the central nervous system. As a TSPO agonist, this compound is a valuable tool for investigating the role of TSPO in a variety of physiological and pathological processes. Its primary applications in primary cell cultures revolve around the modulation of neurosteroidogenesis, neuroinflammation, and mitochondrial function. These application notes provide detailed protocols for the use of this compound in primary cell cultures, with a focus on astrocytes and microglia.

Mechanism of Action

This compound binds with high affinity to TSPO, initiating a cascade of intracellular events. The primary and most well-documented downstream effect is the facilitation of cholesterol transport from the outer to the inner mitochondrial membrane. This is the rate-limiting step in the synthesis of neurosteroids, such as allopregnanolone (B1667786).[2] Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, exerting anxiolytic and neuroprotective effects. Additionally, TSPO activation by ligands like this compound has been shown to modulate mitochondrial function, including ATP production and the generation of reactive oxygen species (ROS), and to influence inflammatory responses in immune cells like microglia.

Signaling Pathway of this compound in Glial Cells

DAA1097_Signaling cluster_mito Mitochondrion DAA1097 This compound TSPO TSPO (Outer Mitochondrial Membrane) DAA1097->TSPO Binds to P450scc P450scc TSPO->P450scc Facilitates Cholesterol Transport to Cholesterol Cholesterol Cholesterol->P450scc InnerMito Inner Mitochondrial Membrane Pregnenolone Pregnenolone P450scc->Pregnenolone Converts to Allopregnanolone Allopregnanolone Pregnenolone->Allopregnanolone ...Enzymatic Steps... GABA_A GABA-A Receptor Allopregnanolone->GABA_A Modulates Neuronal_Response Modulation of Neuronal Excitability GABA_A->Neuronal_Response Leads to

Caption: this compound signaling pathway in glial cells.

Quantitative Data

The following table summarizes the binding affinity of this compound and its related compound, DAA-1106, for TSPO. This data is crucial for determining the appropriate concentration range for in vitro experiments.

CompoundTargetAssayPreparationIC50 (nM)Reference
This compound TSPO (PBR)[3H]PK 11195 BindingRat whole brain mitochondria0.92[1]
This compound TSPO (PBR)[3H]Ro 5-4864 BindingRat whole brain mitochondria0.64[1]
DAA-1106 TSPO (PBR)[3H]PK 11195 BindingRat whole brain mitochondria0.28[1]
DAA-1106 TSPO (PBR)[3H]Ro 5-4864 BindingRat whole brain mitochondria0.21[1]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Astrocytes

This protocol describes the isolation of primary astrocytes from the cerebral cortices of neonatal mouse pups (P1-P3).

Materials:

  • Neonatal mouse pups (P1-P3)

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol

  • Sterile dissection tools

  • 70 µm cell strainer

  • T75 culture flasks

Procedure:

  • Euthanize neonatal pups according to approved institutional animal care protocols.

  • Sterilize the heads with 70% ethanol.

  • Under a dissecting microscope in a sterile hood, remove the scalp and skull to expose the brain.

  • Carefully dissect the cerebral cortices and place them in ice-cold PBS.

  • Remove the meninges from the cortices.

  • Mince the tissue into small pieces and transfer to a 15 mL conical tube.

  • Add 5 mL of 0.25% Trypsin-EDTA and a few drops of DNase I. Incubate at 37°C for 15 minutes with gentle agitation every 5 minutes.

  • Neutralize the trypsin by adding an equal volume of DMEM with 10% FBS.

  • Gently triturate the cell suspension with a P1000 pipette until the tissue is fully dissociated.

  • Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the cells in T75 flasks.

  • Change the media every 2-3 days. Astrocytes will form a confluent monolayer in 7-10 days.

  • To obtain a pure astrocyte culture, perform a shake-off procedure to remove microglia and oligodendrocytes. This involves shaking the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C, then changing the medium.

Experimental Workflow for Primary Astrocyte Culture

Astrocyte_Workflow Start Start: Neonatal Mouse Pups (P1-P3) Dissection Dissect Cerebral Cortices Start->Dissection Meninges Remove Meninges Dissection->Meninges Digestion Enzymatic Digestion (Trypsin/DNase I) Meninges->Digestion Dissociation Mechanical Dissociation Digestion->Dissociation Filtering Filter through 70 µm Strainer Dissociation->Filtering Centrifugation Centrifuge and Resuspend Filtering->Centrifugation Plating Plate in T75 Flasks Centrifugation->Plating Incubation Incubate (7-10 days) Plating->Incubation Shake_off Shake-off to Remove Microglia/Oligodendrocytes Incubation->Shake_off Pure_Culture Pure Astrocyte Culture Shake_off->Pure_Culture

Caption: Workflow for primary astrocyte isolation.

Protocol 2: this compound Treatment and Allopregnanolone Measurement in Primary Astrocytes

This protocol details the treatment of primary astrocytes with this compound to stimulate allopregnanolone synthesis and its subsequent measurement.

Materials:

  • Primary astrocyte cultures (from Protocol 1)

  • This compound

  • DMSO (vehicle)

  • Serum-free DMEM

  • Allopregnanolone ELISA kit or LC-MS/MS equipment

  • Cell lysis buffer

  • BCA protein assay kit

Procedure:

  • Plate primary astrocytes in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare stock solutions of this compound in DMSO. A typical stock concentration is 10 mM.

  • On the day of the experiment, replace the culture medium with serum-free DMEM.

  • Prepare working solutions of this compound by diluting the stock solution in serum-free DMEM to final concentrations ranging from 1 nM to 1 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).

  • Add the this compound working solutions to the respective wells and incubate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C.

  • After incubation, collect the cell culture supernatant for allopregnanolone measurement.

  • Lyse the cells in the wells using a suitable lysis buffer and determine the total protein concentration using a BCA assay. This will be used to normalize the allopregnanolone levels.

  • Quantify the allopregnanolone concentration in the supernatant using a commercially available ELISA kit or by LC-MS/MS, following the manufacturer's instructions.

  • Normalize the allopregnanolone concentration to the total protein content of the cells in each well.

Protocol 3: Assessment of Anti-inflammatory Effects of this compound in Primary Microglia

This protocol is designed to evaluate the potential of this compound to reduce the inflammatory response of primary microglia activated with lipopolysaccharide (LPS).

Materials:

  • Primary microglia cultures (isolated using a similar protocol to astrocytes, but with specific growth factors like GM-CSF or M-CSF)

  • This compound

  • DMSO (vehicle)

  • Lipopolysaccharide (LPS)

  • Serum-free culture medium

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)

  • MTT or similar cell viability assay kit

Procedure:

  • Plate primary microglia in 96-well plates at a density of 1 x 10^4 cells/well.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.

  • Stimulate the microglia with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours). Include a control group with no LPS stimulation.

  • After the incubation period, collect the cell culture supernatant for cytokine analysis.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.

  • In a parallel set of wells, assess cell viability using an MTT assay to ensure that the observed effects on cytokine levels are not due to cytotoxicity of this compound.

Workflow for Assessing Anti-inflammatory Effects

Microglia_AntiInflammatory_Workflow Start Start: Primary Microglia Culture Pretreatment Pre-treat with this compound or Vehicle (1 hour) Start->Pretreatment Stimulation Stimulate with LPS (24 hours) Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Viability_Assay Assess Cell Viability (MTT) Stimulation->Viability_Assay Parallel Plate Cytokine_Assay Measure Cytokines (ELISA) Supernatant->Cytokine_Assay

Caption: Workflow for microglia anti-inflammatory assay.

Concluding Remarks

This compound is a powerful research tool for elucidating the multifaceted roles of TSPO in the central nervous system. The protocols outlined above provide a framework for investigating its effects on neurosteroidogenesis and neuroinflammation in primary glial cell cultures. Researchers should optimize these protocols based on their specific experimental needs and cell culture conditions. Careful consideration of dosage, incubation times, and appropriate controls is essential for obtaining robust and reproducible data. The high affinity and selectivity of this compound make it a superior choice for targeted studies of TSPO function.

References

Application Notes and Protocols for DAA-1097 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAA-1097 is a potent and selective agonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[1][2] Formerly known as the peripheral benzodiazepine (B76468) receptor (PBR), TSPO is implicated in a variety of cellular processes, including steroidogenesis, inflammation, and apoptosis.[2] As a TSPO agonist, this compound is a valuable tool for investigating the functional roles of TSPO in various physiological and pathological conditions. These application notes provide detailed protocols for the preparation and use of this compound in common cell-based assays.

Chemical Properties and Storage

PropertyValue
Full Name N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide
Molecular Formula C₂₄H₂₄ClNO₃
Molecular Weight 409.91 g/mol [1]
CAS Number 220551-79-1[3]
Appearance Solid powder
Storage (Powder) Store at -20°C for long-term stability.[3][4]
Storage (Stock Solution) Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3][4]

Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, which can then be diluted to the final working concentration in cell culture medium.

Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for dissolving this compound for in vitro studies.

Protocol for 10 mM Stock Solution:

  • Weighing: Accurately weigh out a known amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.099 mg of this compound (Molecular Weight = 409.91 g/mol ).

  • Dissolving: Add the appropriate volume of high-purity DMSO to the weighed powder. For 1 ml of 10 mM stock, add 1 ml of DMSO.

  • Solubilization: Vortex or sonicate the solution gently until the powder is completely dissolved. If necessary, brief warming to 37°C may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Note on Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

This compound Signaling Pathway

This compound acts as an agonist at the Translocator Protein (TSPO) located on the outer mitochondrial membrane. Activation of TSPO is associated with the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in steroid hormone synthesis. TSPO is also involved in the modulation of mitochondrial function, including the regulation of the mitochondrial membrane potential and ATP synthesis.

DAA1097_Pathway This compound Signaling Pathway DAA1097 This compound TSPO TSPO (Outer Mitochondrial Membrane) DAA1097->TSPO Binds to & Activates Cholesterol Cholesterol Transport TSPO->Cholesterol Mito_Function Mitochondrial Function Modulation TSPO->Mito_Function Steroidogenesis Steroidogenesis (e.g., Progesterone) Cholesterol->Steroidogenesis MMP Mitochondrial Membrane Potential Mito_Function->MMP ATP ATP Synthesis Mito_Function->ATP

This compound binds to and activates TSPO, influencing steroidogenesis and mitochondrial function.

Experimental Workflow for Cell-Based Assays

A general workflow for assessing the effects of this compound in cell-based assays is outlined below. This workflow can be adapted for specific assays such as cell viability, mitochondrial function, or steroidogenesis.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells Cell_Seeding 3. Seed Cells in Assay Plates Cell_Culture->Cell_Seeding DAA1097_Prep 2. Prepare this compound Working Solutions Treatment 4. Treat Cells with this compound DAA1097_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for Desired Time Treatment->Incubation Assay_Procedure 6. Perform Specific Assay (e.g., MTT, MMP, ELISA) Incubation->Assay_Procedure Data_Acquisition 7. Acquire Data (e.g., Absorbance, Fluorescence) Assay_Procedure->Data_Acquisition Data_Analysis 8. Analyze and Interpret Results Data_Acquisition->Data_Analysis

References

Application Notes and Protocols for DAA-1097 in PET Imaging of TSPO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation. Its expression is significantly upregulated in activated microglia and astrocytes, making it a valuable target for in vivo imaging in a variety of neurological and psychiatric disorders. DAA-1097, a selective TSPO ligand, has emerged as a promising tool for Positron Emission Tomography (PET) imaging to visualize and quantify neuroinflammation. These application notes provide detailed protocols for the use of this compound as a PET imaging agent for TSPO.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, facilitating comparison with other TSPO ligands.

Table 1: In Vitro Binding Affinity of this compound

Radioligand CompetitorPreparationIC50 (nM)
[3H]PK 11195Crude mitochondrial preparations of rat whole brain0.92[1]
[3H]Ro 5-4864Crude mitochondrial preparations of rat whole brain0.64[1]

Table 2: In Vitro Selectivity of this compound

RadioligandReceptorPreparationIC50 (nM)
[3H]-flunitrazepamCentral Benzodiazepine (B76468) Receptor (CBR)Membranes of rat whole brain>10,000[1]

Signaling Pathways and Experimental Workflows

TSPO Signaling in Neuroinflammation

TSPO_Signaling TSPO Signaling in Neuroinflammation cluster_stimulus Pathological Stimulus cluster_cells Cellular Response cluster_mitochondria Mitochondrial Events Brain Injury Brain Injury Microglia Microglia Brain Injury->Microglia Neurodegenerative Disease Neurodegenerative Disease Neurodegenerative Disease->Microglia TSPO Upregulation TSPO Upregulation Microglia->TSPO Upregulation Activation Astrocytes Astrocytes Astrocytes->TSPO Upregulation Activation This compound Binding This compound Binding TSPO Upregulation->this compound Binding PET Imaging Target Downstream Signaling Downstream Signaling TSPO Upregulation->Downstream Signaling Initiates Neuroinflammation Neuroinflammation Downstream Signaling->Neuroinflammation

Caption: TSPO signaling pathway in neuroinflammation.

Experimental Workflow for PET Imaging with [11C]this compound

PET_Workflow [11C]this compound PET Imaging Workflow Radiosynthesis Radiosynthesis PET Scan PET Scan Radiosynthesis->PET Scan Inject [11C]this compound Animal Model Animal Model Animal Model->PET Scan Biodistribution Biodistribution Animal Model->Biodistribution Post-scan Data Acquisition Data Acquisition PET Scan->Data Acquisition Image Reconstruction Image Reconstruction Data Acquisition->Image Reconstruction Kinetic Modeling Kinetic Modeling Image Reconstruction->Kinetic Modeling Data Analysis Data Analysis Kinetic Modeling->Data Analysis Biodistribution->Data Analysis

Caption: Experimental workflow for [11C]this compound PET imaging.

Logical Relationship of PET Data Analysis

Data_Analysis_Logic PET Data Analysis Logic Dynamic PET Data Dynamic PET Data Compartmental Model Compartmental Model Dynamic PET Data->Compartmental Model Graphical Analysis Graphical Analysis Dynamic PET Data->Graphical Analysis Arterial Input Function Arterial Input Function Arterial Input Function->Compartmental Model Input Reference Region Reference Region Reference Region->Graphical Analysis Input Binding Potential Binding Potential Compartmental Model->Binding Potential Volume of Distribution Volume of Distribution Compartmental Model->Volume of Distribution Graphical Analysis->Volume of Distribution

Caption: Logical relationships in PET data kinetic modeling.

Experimental Protocols

Radiosynthesis of [11C]this compound

This protocol is adapted from the synthesis of the structurally similar TSPO ligand, [11C]DAA1106.[2] Researchers should optimize conditions for this compound.

Precursor: N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxy-5-hydroxybenzyl)acetamide (desmethyl-DAA-1097)

Radiolabeling Agent: [11C]Methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf)

Protocol:

  • Preparation: Dissolve 1-2 mg of the desmethyl-DAA-1097 precursor in 300 µL of anhydrous dimethylformamide (DMF).

  • Reaction: Add 2 µL of a 5 M sodium hydroxide (B78521) (NaOH) solution to the precursor solution. Bubble the gaseous [11C]CH3I or [11C]CH3OTf, produced from a cyclotron, through the reaction mixture at room temperature.

  • Heating: After trapping the radioactivity, seal the reaction vessel and heat at 80-100°C for 5 minutes.

  • Quenching: Cool the reaction mixture and quench with 500 µL of water.

  • Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (HPLC). A C18 column with a mobile phase of acetonitrile (B52724) and water (e.g., 60:40 v/v) is a suitable starting point.

  • Formulation: Collect the radioactive peak corresponding to [11C]this compound. Remove the organic solvent under a stream of nitrogen and reformulate the product in a sterile saline solution containing a small percentage of ethanol (B145695) (e.g., <10%) for injection.

  • Quality Control: Perform quality control to determine radiochemical purity (by HPLC), specific activity, and residual solvent levels.

In Vitro TSPO Binding Assay

This competitive binding assay determines the affinity of this compound for TSPO by measuring its ability to displace a known radiolabeled TSPO ligand, such as [3H]PK 11195.

Materials:

  • Rat brain mitochondrial preparations (or other tissue/cell homogenates expressing TSPO)

  • [3H]PK 11195 (or other suitable radioligand)

  • Unlabeled this compound

  • Unlabeled PK 11195 (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and counter

Protocol:

  • Tissue Preparation: Prepare crude mitochondrial fractions from rat whole brain homogenates.[1]

  • Assay Setup: In test tubes, combine:

    • A fixed concentration of [3H]PK 11195 (typically at or below its Kd).

    • Varying concentrations of unlabeled this compound (e.g., 10-12 to 10-6 M).

    • A constant amount of mitochondrial protein (e.g., 50-100 µg).

    • Assay buffer to a final volume.

  • Total and Non-specific Binding:

    • For total binding, omit any unlabeled competitor.

    • For non-specific binding, add a high concentration of unlabeled PK 11195 (e.g., 10 µM).

  • Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo PET Imaging in a Rodent Model of Neuroinflammation

This protocol outlines a general procedure for performing a [11C]this compound PET scan in a rat or mouse model of neuroinflammation.

Animal Model: Neuroinflammation can be induced by intracerebral or systemic administration of lipopolysaccharide (LPS).

Protocol:

  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the imaging session.

    • Place a catheter in a tail vein for radiotracer injection.

    • Position the animal in the PET scanner.

  • Radiotracer Administration:

    • Administer a bolus injection of [11C]this compound via the tail vein catheter. The injected dose will depend on the scanner sensitivity and animal size (typically 5-15 MBq for a mouse).

  • PET Data Acquisition:

    • Acquire dynamic PET data for 60-90 minutes immediately following injection.

  • Image Reconstruction:

    • Reconstruct the dynamic PET data into a series of time frames.

  • Data Analysis (Kinetic Modeling):

    • Define regions of interest (ROIs) on the reconstructed PET images, corresponding to specific brain structures.

    • Generate time-activity curves (TACs) for each ROI.

    • Perform kinetic modeling of the TACs to estimate parameters such as the volume of distribution (VT) or the binding potential (BPND). This can be done using an arterial input function (requiring arterial blood sampling) or a reference region model.[3][4]

Ex Vivo Biodistribution Study

This protocol describes the determination of the distribution of [11C]this compound in various organs and tissues following intravenous administration in rodents.

Protocol:

  • Animal Groups: Use multiple groups of animals, with each group corresponding to a specific time point post-injection (e.g., 2, 15, 30, and 60 minutes).

  • Radiotracer Injection: Inject a known amount of [11C]this compound intravenously into each animal.

  • Tissue Harvesting:

    • At the designated time point, euthanize the animal.

    • Rapidly dissect and collect organs and tissues of interest (e.g., brain, heart, lungs, liver, kidneys, muscle, bone, and blood).

  • Sample Measurement:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This requires correcting for radioactive decay.

    • The %ID/g provides a quantitative measure of the radiotracer's distribution and uptake in different tissues.

References

Application Notes and Protocols for [11C]DAA1106 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of [11C]DAA1106 as a positron emission tomography (PET) radioligand for imaging the 18 kDa translocator protein (TSPO), a key biomarker of neuroinflammation.

Introduction

[11C]DAA1106 is a potent and selective second-generation radioligand for TSPO, which is upregulated in activated microglia and astrocytes. This makes it a valuable tool for in vivo visualization and quantification of neuroinflammation in a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, stroke, and traumatic brain injury.[1][2] Compared to the first-generation TSPO radioligand, --INVALID-LINK---PK11195, [11C]DAA1106 exhibits higher brain uptake and retention in areas of inflammation, offering an improved signal-to-noise ratio.[3][4]

Data Presentation

Table 1: In Vitro Binding Affinities of DAA1106
SpeciesBrain RegionKᵢ (nM)
RatMitochondrial Fractions0.043[5]
MonkeyMitochondrial Fractions0.188[5]
Table 2: Quantitative PET Data for [11C]DAA1106 in Humans
Brain RegionBinding Potential (BPND)Total Distribution Volume (VT)
ThalamusHighest-
Medial Temporal CortexHigh-
CerebellumHighHighest
StriatumLow-
Data derived from studies comparing regional distribution with other PBR ligands. Specific values were not provided in the search results.[6]
Table 3: Comparison of [11C]DAA1106 with Other TSPO PET Ligands
RadioligandGenerationKey AdvantagesKey Disadvantages
--INVALID-LINK---PK11195FirstWidely studiedHigh non-specific binding, low brain permeability.[1]
[11C]DAA1106SecondHigher brain uptake and specific binding than --INVALID-LINK---PK11195.[3][4]Rapidly metabolized in plasma.[5]
[11C]PBR28SecondHigh affinitySensitive to TSPO genetic polymorphism (rs6971).[1]
[18F]DPA-714SecondLonger half-life (18F)Sensitive to TSPO genetic polymorphism (rs6971).[7]

Experimental Protocols

Radiosynthesis of [11C]DAA1106

Objective: To radiolabel the precursor DAA1123 with [11C]methyl iodide to produce [11C]DAA1106.

Materials:

  • DAA1123 (N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)amine) precursor

  • [11C]Methyl iodide ([11C]CH₃I)

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • HPLC system with a semi-preparative C18 column

  • Mobile phase (e.g., acetonitrile/water mixture)

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Sterile water for injection, USP

  • Ethanol, USP

Procedure:

  • Preparation: Dissolve the DAA1123 precursor and NaH in anhydrous DMF in a reaction vessel.

  • Radiolabeling: Bubble the gaseous [11C]CH₃I through the precursor solution at room temperature. The reaction is typically rapid, with high incorporation yields (e.g., 72 ± 16%).[5]

  • Quenching: After the trapping of [11C]CH₃I is complete, quench the reaction by adding water.

  • Purification: Purify the crude reaction mixture using a semi-preparative HPLC system to isolate [11C]DAA1106 from unreacted precursor and byproducts.[5]

  • Formulation:

    • Collect the HPLC fraction containing [11C]DAA1106.

    • Trap the radioligand on a C18 SPE cartridge.

    • Wash the cartridge with sterile water to remove HPLC solvents.

    • Elute the [11C]DAA1106 from the cartridge with a small volume of ethanol.

    • Dilute with sterile saline for injection to the desired final concentration and radiochemical purity (>98%).[5]

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity (typically 90-156 GBq/µmol), and residual solvent levels.[5]

Animal PET Imaging Protocol (Example: Mouse)

Objective: To perform in vivo PET imaging in a mouse model to assess [11C]DAA1106 uptake and binding.

Materials:

  • [11C]DAA1106 formulated in sterile saline

  • Anesthesia (e.g., isoflurane)

  • Small animal PET scanner

  • Catheter for intravenous injection

  • (Optional) Blocking agent (e.g., non-radioactive DAA1106 or PK11195)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% in oxygen).

    • Place the animal on the scanner bed and maintain anesthesia throughout the scan.

    • Insert a catheter into a tail vein for radiotracer injection.

  • PET Scan Acquisition:

    • Perform a transmission scan for attenuation correction.

    • Administer a bolus intravenous injection of [11C]DAA1106.

    • Acquire dynamic emission data for a specified duration (e.g., 60-90 minutes).

  • (Optional) Blocking Study: To determine specific binding, co-inject or pre-treat a separate cohort of animals with a high dose of a non-radioactive TSPO ligand (e.g., DAA1106 or PK11195) to block the specific binding sites.[5]

  • Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and radioactive decay.

Human PET Imaging Protocol

Objective: To perform in vivo PET imaging in human subjects to quantify TSPO expression.

Procedure:

  • Subject Preparation:

    • Obtain informed consent.

    • Subjects should fast for at least 4 hours prior to the scan.

    • Insert two intravenous catheters, one for radiotracer injection and one for arterial blood sampling (if required for kinetic modeling).

  • PET Scan Acquisition:

    • Position the subject in the PET scanner with the head comfortably immobilized.

    • Perform a transmission scan or CT scan for attenuation correction.

    • Administer a bolus intravenous injection of [11C]DAA1106.

    • Acquire dynamic 3D PET data for 90-120 minutes.

  • Arterial Blood Sampling (for invasive kinetic modeling):

    • Collect arterial blood samples continuously for the first few minutes, followed by discrete samples at increasing intervals throughout the scan.

    • Measure whole-blood and plasma radioactivity concentrations.

    • Analyze plasma samples to determine the fraction of unmetabolized parent radiotracer over time.[5]

  • Image Analysis and Kinetic Modeling:

    • Co-register the PET images with the subject's anatomical MRI scan.

    • Delineate regions of interest (ROIs) on the MRI and transfer them to the PET images.

    • Generate time-activity curves (TACs) for each ROI.

    • Apply a suitable kinetic model to the TACs to estimate outcome measures such as the total distribution volume (VT) or the binding potential (BPND). A two-tissue compartment model is often appropriate.[3] Non-invasive methods using a reference region may also be employed.

Visualizations

TSPO_Signaling_Pathway cluster_inflammation Neuroinflammation Activated Microglia/Astrocytes Activated Microglia/Astrocytes TSPO TSPO (18 kDa) Activated Microglia/Astrocytes->TSPO Upregulation Cholesterol Transport Cholesterol Transport TSPO->Cholesterol Transport Cell Proliferation Cell Proliferation TSPO->Cell Proliferation Apoptosis Regulation Apoptosis Regulation TSPO->Apoptosis Regulation VDAC VDAC VDAC->TSPO ANT ANT ANT->TSPO DAA1106 [11C]DAA1106 DAA1106->TSPO Binding Steroidogenesis Steroidogenesis Cholesterol Transport->Steroidogenesis

Caption: TSPO signaling in neuroinflammation.

PET_Imaging_Workflow cluster_synthesis Radiotracer Production cluster_imaging PET Imaging cluster_analysis Data Analysis A [11C]CO2 Production (Cyclotron) B [11C]CH3I Synthesis A->B C Radiolabeling of DAA1123 Precursor B->C D HPLC Purification C->D E Formulation & QC D->E G [11C]DAA1106 Injection E->G F Subject Preparation (Human/Animal) F->G H Dynamic PET Scan G->H I (Optional) Arterial Blood Sampling H->I J Image Reconstruction H->J M Kinetic Modeling I->M K PET/MRI Co-registration J->K L ROI Definition K->L L->M N Quantitative Outcome (BPND, VT) M->N

Caption: [11C]DAA1106 PET experimental workflow.

References

Application Notes and Protocols for DAA-1097 in Autoradiography Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of DAA-1097, a selective ligand for the Translocator Protein (TSPO), and its application in autoradiography studies. This document includes quantitative binding data, detailed experimental protocols, and visualizations to aid in the design and execution of experiments for imaging neuroinflammation and studying TSPO expression.

Introduction to this compound

This compound, chemically known as N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, is a high-affinity and selective agonist for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR).[1] TSPO is located on the outer mitochondrial membrane and its expression is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation.[2][3][4] Consequently, radiolabeled this compound can be a powerful tool in autoradiography for the visualization and quantification of neuroinflammatory processes in preclinical models.[5]

Quantitative Binding Data

The binding affinity of this compound for TSPO has been characterized in competitive binding assays using crude mitochondrial preparations from rat brains. The data clearly demonstrates the high affinity and selectivity of this compound for TSPO over the central benzodiazepine receptor (CBR).

RadioligandTargetPreparationIC50 (nM)Reference
[3H]PK 11195TSPORat whole brain crude mitochondrial preparations0.92[1]
[3H]Ro 5-4864TSPORat whole brain crude mitochondrial preparations0.64[1]
[3H]FlunitrazepamCBRRat whole brain membranes>10,000[1]

Signaling Pathway and Binding Mechanism

This compound acts as an agonist at the TSPO, which is involved in several cellular functions, including cholesterol transport, steroidogenesis, and the modulation of mitochondrial function.[6][7][8] In the context of neuroinflammation, the upregulation of TSPO in glial cells provides a target for imaging agents like radiolabeled this compound. The binding of this compound to TSPO allows for the visualization of these activated glial cells.

cluster_0 Mitochondrial Outer Membrane TSPO TSPO Binding Binding TSPO->Binding DAA1097 Radiolabeled This compound DAA1097->Binding Signal Autoradiographic Signal Binding->Signal Neuroinflammation Neuroinflammation (Activated Microglia/Astrocytes) Upregulation Upregulation Neuroinflammation->Upregulation Upregulation->TSPO

This compound binding to TSPO for autoradiographic signal generation.

Experimental Protocols for Autoradiography

4.1. Materials and Reagents

  • Radiolabeled this compound (e.g., [3H]this compound or [11C]this compound)

  • Unlabeled this compound

  • PK 11195 (for non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Microscope slides

  • Cryostat

  • Incubation chambers

  • Phosphor imaging plates or autoradiography film

  • Scintillation counter and vials

  • Animal brain tissue (e.g., from a rat model of neuroinflammation)

4.2. Experimental Workflow

A 1. Tissue Preparation (Cryosectioning) B 2. Pre-incubation (Rehydration) A->B C 3. Incubation with Radioligand B->C D Total Binding ([3H]this compound) C->D E Non-specific Binding ([3H]this compound + PK 11195) C->E F 4. Washing D->F E->F G 5. Drying F->G H 6. Exposure (Phosphor Plate/Film) G->H I 7. Imaging and Quantification H->I

Workflow for in vitro autoradiography with this compound.

4.3. Detailed Methodologies

4.3.1. Tissue Preparation

  • Sacrifice the animal and rapidly dissect the brain.

  • Freeze the brain in isopentane (B150273) cooled with dry ice.

  • Store the frozen brain at -80°C until sectioning.

  • Using a cryostat, cut coronal or sagittal brain sections at a thickness of 10-20 µm.

  • Thaw-mount the sections onto gelatin-coated microscope slides.

  • Store the slides at -80°C until the day of the experiment.

4.3.2. Pre-incubation

  • Bring the slides to room temperature for 15-30 minutes.

  • Pre-incubate the slides in 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% BSA for 15 minutes at room temperature to rehydrate the tissue and reduce non-specific binding.

4.3.3. Incubation

  • Total Binding: Incubate a set of slides in a solution of 50 mM Tris-HCl buffer containing the radiolabeled this compound at a concentration appropriate for its specific activity and binding affinity (typically in the low nM range).

  • Non-specific Binding: Incubate an adjacent set of slides in the same solution as for total binding, but with the addition of a high concentration of a competing non-labeled ligand, such as 10 µM PK 11195, to saturate the specific binding sites.

  • Incubate for 60-90 minutes at room temperature in a humidified chamber.

4.3.4. Washing

  • After incubation, wash the slides to remove unbound radioligand.

  • Perform two short washes (e.g., 2 minutes each) in ice-cold 50 mM Tris-HCl buffer.

  • Follow with a final quick dip in ice-cold deionized water to remove buffer salts.

4.3.5. Drying and Exposure

  • Dry the slides rapidly under a stream of cool, dry air.

  • Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette.

  • Include calibrated radioactive standards to allow for quantification.

  • Expose for a duration determined by the specific activity of the radioligand and the density of the target receptors (this can range from hours to weeks).

4.3.6. Imaging and Quantification

  • After exposure, scan the phosphor imaging plate using a phosphor imager or develop the film.

  • Analyze the resulting autoradiograms using densitometry software.

  • Quantify the specific binding by subtracting the non-specific binding signal from the total binding signal for each region of interest.

  • Use the calibration curve from the radioactive standards to convert the optical density or photostimulated luminescence values into units of radioactivity per unit of tissue mass (e.g., fmol/mg tissue).

Concluding Remarks

This compound is a valuable tool for the in vitro and ex vivo study of TSPO expression using autoradiography. Its high affinity and selectivity allow for the sensitive detection and quantification of neuroinflammation. The provided protocols offer a foundation for researchers to design and implement autoradiography studies using this compound and similar TSPO ligands. Careful optimization of incubation and washing times may be necessary depending on the specific radiolabel and tissue being investigated.

References

Application Notes and Protocols for Studying Microglial Activation with DAA-1097

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DAA-1097, a high-affinity ligand for the 18 kDa translocator protein (TSPO), as a tool for investigating microglial activation. Upregulation of TSPO is a key hallmark of microglial activation, making it a valuable biomarker for neuroinflammation.[1][2] this compound, through its specific binding to TSPO, enables the quantification and visualization of activated microglia both in vitro and in vivo.

Introduction to this compound and TSPO

The translocator protein (TSPO) is a five-transmembrane domain protein located on the outer mitochondrial membrane.[1] In the central nervous system (CNS), TSPO is expressed at low levels in healthy tissue but is significantly upregulated in activated microglia and, to some extent, in reactive astrocytes and endothelial cells in response to neuroinflammation.[1][3][4] This upregulation makes TSPO an attractive target for imaging and therapeutic intervention in a variety of neurological disorders characterized by neuroinflammation.

This compound is a potent and selective TSPO ligand that can be radiolabeled for use in various imaging and binding assays. Its utility lies in its ability to specifically bind to TSPO, thereby providing a quantitative measure of microglial activation.

Data Presentation: Quantitative Binding Affinities

The binding affinity of this compound and other common TSPO ligands is presented in the table below. This data is crucial for designing competition binding assays and for comparing the potency of different ligands.

LigandReceptorSpeciesAssay ConditionIC50 (nM)Ki (nM)Reference
This compound TSPO (PBR)Rat[3H]PK 11195 binding, crude mitochondrial prep0.92-[5]
DAA-1106 TSPO (PBR)Rat[3H]PK 11195 binding, crude mitochondrial prep1.6-[5]
PK-11195 TSPO (PBR)Rat-1.1-[5]
Ro5-4864 TSPO---1.02[5]
FGIN-1-27 TSPO---3.25[5]
AGN-PC-00A3VH TSPO---2.68[5]
PBR28 TSPOHuman--2.5[6]
PBR06 TSPOHumanHigh-affinity binders-8.6 ± 2.0[7]
PBR06 TSPOHumanLow-affinity binders-149 ± 46.6[7]
DPA-713 TSPOHumanHigh-affinity binders-15.0 ± 2.2[7]
DPA-713 TSPOHumanLow-affinity binders-66.4 ± 7.8[7]

Experimental Protocols

In Vitro Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for TSPO by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Crude mitochondrial preparation from rat brain or cultured cells (e.g., BV-2 microglia)

  • Radiolabeled TSPO ligand (e.g., [3H]PK-11195)

  • Unlabeled this compound and other competing ligands

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Protocol:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the crude mitochondrial fraction. Resuspend the pellet in fresh buffer.

  • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the unlabeled competitor (this compound).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding) can then be determined using non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Microglial Activation Assay

This protocol describes how to activate microglia in culture and subsequently assess the effects of this compound on this activation.

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other inflammatory stimuli (e.g., IFNγ + TNFα)[8]

  • This compound

  • Reagents for downstream analysis (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide, antibodies for immunocytochemistry)

Protocol:

  • Cell Culture: Culture microglia in appropriate medium and conditions until they reach the desired confluency.

  • Stimulation: Treat the cells with an activating agent such as LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.[9]

  • Treatment: Co-treat or pre-treat the cells with this compound at various concentrations to assess its modulatory effects on microglial activation.

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant to measure the levels of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) and nitric oxide.[10][11][12]

    • Cell Lysate: Lyse the cells to analyze intracellular protein expression or gene expression.

  • Analysis:

    • Cytokine Measurement: Use ELISA kits to quantify the concentration of specific cytokines in the supernatant.

    • Nitric Oxide Measurement: Use the Griess assay to measure the accumulation of nitrite, a stable product of nitric oxide, in the supernatant.

    • Immunocytochemistry: Fix the cells and stain with antibodies against microglial activation markers (e.g., Iba1, CD68) to visualize morphological changes.

Autoradiography

This protocol outlines the procedure for visualizing the distribution of TSPO in tissue sections using a radiolabeled ligand like [3H]this compound or [11C]this compound.

Materials:

  • Frozen tissue sections (e.g., brain slices) mounted on microscope slides

  • Radiolabeled this compound

  • Incubation buffer

  • Washing buffer

  • Phosphor imaging screens or autoradiography film

  • Image analysis software

Protocol:

  • Tissue Sectioning: Cut frozen tissue blocks into thin sections (e.g., 20 µm) using a cryostat and mount them onto slides.[13]

  • Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous ligands.

  • Incubation: Incubate the slides with a solution containing the radiolabeled this compound at a specific concentration and for a duration sufficient to reach binding equilibrium. To determine non-specific binding, a separate set of slides should be incubated with the radioligand in the presence of a high concentration of an unlabeled TSPO ligand (e.g., PK-11195).

  • Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.[13]

  • Drying: Dry the slides quickly, for example, under a stream of cool air.

  • Exposure: Appose the dried slides to a phosphor imaging screen or autoradiography film for an appropriate exposure time.

  • Imaging and Analysis: Scan the phosphor screen or develop the film to obtain an autoradiogram. Quantify the signal intensity in different regions of interest using image analysis software. Specific binding is calculated by subtracting the non-specific binding from the total binding.

In Vivo PET Imaging

This protocol provides a general workflow for performing Positron Emission Tomography (PET) imaging in animal models to visualize and quantify microglial activation using a radiolabeled TSPO ligand like [11C]this compound.

Materials:

  • Animal model of neuroinflammation

  • Radiolabeled [11C]this compound

  • Small animal PET scanner

  • Anesthesia equipment

  • Tail vein catheter

Protocol:

  • Animal Preparation: Anesthetize the animal and place it on the scanner bed. Insert a catheter into the tail vein for radiotracer injection.

  • Radiotracer Administration: Inject a bolus of [11C]this compound via the tail vein catheter.[14]

  • PET Scan Acquisition: Start the PET scan acquisition immediately after or just before the injection. Acquire dynamic scan data for a specified duration (e.g., 60-90 minutes).[14]

  • CT Scan (Optional but Recommended): Perform a CT scan for attenuation correction and anatomical co-registration.[14]

  • Image Reconstruction: Reconstruct the PET data into a series of images over time.

  • Data Analysis:

    • Draw regions of interest (ROIs) on the reconstructed images corresponding to different brain areas.

    • Generate time-activity curves (TACs) for each ROI.

    • Use pharmacokinetic modeling of the TACs to estimate binding parameters, such as the distribution volume (VT), which is proportional to the density of available TSPO sites.

Visualization of Pathways and Workflows

TSPO Signaling in Microglial Activation

The following diagram illustrates the central role of TSPO in the outer mitochondrial membrane and its putative involvement in modulating microglial responses.

TSPO_Signaling cluster_extracellular Extracellular cluster_microglia Microglia cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Upregulates ROS ROS OMM Outer Mitochondrial Membrane TSPO TSPO TSPO->Cytokines Modulates TSPO->ROS Modulates VDAC VDAC TSPO->VDAC Cholesterol Cholesterol TSPO->Cholesterol Translocates ANT ANT VDAC->ANT Steroid_Synthesis Neurosteroid Synthesis Cholesterol->Steroid_Synthesis DAA1097 This compound DAA1097->TSPO Binds Experimental_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies Binding_Assay Competition Binding Assay (Determine Ki of this compound) Treatment Treatment with this compound Binding_Assay->Treatment Microglia_Culture Microglia Cell Culture (Primary or Cell Line) Activation Microglial Activation (e.g., with LPS) Microglia_Culture->Activation Activation->Treatment Analysis_InVitro Analysis: - Cytokine/NO release - Gene/protein expression - Phagocytosis assay Treatment->Analysis_InVitro Animal_Model Animal Model of Neuroinflammation Tissue_Collection Tissue Collection (Brain) Animal_Model->Tissue_Collection PET_Imaging PET Imaging with radiolabeled this compound Animal_Model->PET_Imaging Autoradiography Autoradiography with radiolabeled this compound Tissue_Collection->Autoradiography Immunohistochemistry Immunohistochemistry (Iba1, GFAP, etc.) Tissue_Collection->Immunohistochemistry Data_Analysis Image and Data Analysis (Kinetic Modeling) PET_Imaging->Data_Analysis

References

Troubleshooting & Optimization

DAA-1097 Technical Support Center: Solubility, Protocols, and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of DAA-1097, a potent and selective agonist for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. For in vivo applications, a stock solution in DMSO can be further diluted with other vehicles.

Q2: What is the solubility of this compound in common laboratory solvents?

  • DMSO: this compound is soluble in DMSO. For in vivo studies, stock solutions of up to 40 mg/mL in DMSO have been successfully prepared.[1]

  • Ethanol (B145695): Data on the specific solubility of this compound in ethanol is limited. It is advisable to test solubility on a small scale before preparing a large stock solution.

  • Aqueous Solutions (Water, PBS): this compound is expected to have very low solubility in aqueous solutions. For in vivo formulations, a co-solvent system is necessary.[1]

Q3: How should I store this compound powder and stock solutions?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be stored at -80°C and are typically stable for up to one year.[1] Avoid repeated freeze-thaw cycles.

Solubility Data

The following table summarizes the available solubility information for this compound.

SolventConcentrationNotes
DMSO Up to 40 mg/mLRecommended for stock solutions.[1]
Ethanol Data not availableEmpirically test on a small scale.
Water / PBS Very lowNot recommended as a primary solvent.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (Molar Mass: 409.91 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 409.91 g/mol * 1000 mg/g = 4.0991 mg

  • Weigh this compound: Carefully weigh out approximately 4.1 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Preparation of this compound Formulation for In Vivo Experiments

This protocol provides an example of how to prepare a this compound formulation for in vivo administration, based on a co-solvent system.

Materials:

  • This compound stock solution in DMSO (e.g., 40 mg/mL)

  • PEG300

  • Tween 80

  • Sterile saline or PBS

  • Sterile tubes for mixing

Procedure:

  • Prepare the vehicle mixture: In a sterile tube, combine the following, ensuring to mix well after each addition:

    • 30% PEG300

    • 5% Tween 80

    • 60% Saline or PBS

  • Dilute the this compound stock solution:

    • For a final concentration of 2 mg/mL, add 50 µL of a 40 mg/mL this compound stock solution in DMSO to 950 µL of the prepared vehicle mixture.

    • This results in a final vehicle composition of 5% DMSO, 28.5% PEG300, 4.75% Tween 80, and 61.75% saline/PBS.

  • Mix thoroughly: Vortex the final formulation until it is a clear and homogenous solution.

  • Administration: The formulation is now ready for in vivo administration.

Troubleshooting Guide

Issue 1: this compound precipitates when added to aqueous cell culture medium.

  • Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted in media, the DMSO concentration drops, and the compound may "crash out" of solution.

  • Solutions:

    • Decrease the final concentration: The final concentration of this compound in your experiment may be too high. Try a lower concentration.

    • Use a serial dilution approach: Instead of adding the highly concentrated DMSO stock directly to the media, perform an intermediate dilution in media.

    • Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated. Ensure your final DMSO concentration does not exceed this limit.

    • Pre-warm the media: Adding the compound to media at 37°C can sometimes improve solubility.

Issue 2: The this compound powder is difficult to dissolve in DMSO.

  • Cause: The this compound may not be fully anhydrous, or there may be insufficient solvent for the amount of powder.

  • Solutions:

    • Gentle warming: Warm the solution in a 37°C water bath for a few minutes.

    • Sonication: Use a bath sonicator for a short period to aid dissolution.

    • Increase solvent volume: If the concentration is very high, you may need to add more DMSO to fully dissolve the compound.

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams illustrating the signaling pathway of the Translocator Protein (TSPO) and a typical experimental workflow for preparing this compound solutions.

TSPO_Signaling_Pathway Translocator Protein (TSPO) Signaling Pathway cluster_OMM Outer Mitochondrial Membrane cluster_downstream Downstream Effects TSPO TSPO (18 kDa) VDAC VDAC TSPO->VDAC Forms complex Steroidogenesis Steroidogenesis TSPO->Steroidogenesis Apoptosis Apoptosis Regulation TSPO->Apoptosis Inflammation Inflammation Modulation TSPO->Inflammation ROS ROS Production TSPO->ROS ANT ANT (Inner Membrane) VDAC->ANT Interacts with DAA1097 This compound (Agonist) DAA1097->TSPO Binds to Cholesterol Cholesterol Cholesterol->TSPO Transported by

Figure 1: this compound acts as an agonist on the Translocator Protein (TSPO).

DAA1097_Preparation_Workflow This compound Solution Preparation Workflow cluster_invitro For In Vitro Use cluster_invivo For In Vivo Use start Start: this compound Powder weigh Weigh this compound start->weigh dissolve Dissolve in DMSO (Vortex, gentle heat if needed) weigh->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock store Aliquot and Store at -80°C stock->store invitro_dilute Dilute in pre-warmed cell culture media stock->invitro_dilute invivo_dilute Dilute in vehicle (e.g., PEG300, Tween 80, Saline) stock->invivo_dilute invitro_final Final Working Solution (e.g., 1-10 µM) invitro_dilute->invitro_final invivo_final Final Formulation (e.g., 2 mg/mL) invivo_dilute->invivo_final

Figure 2: A generalized workflow for preparing this compound solutions.

References

Technical Support Center: DAA-1097 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of DAA-1097. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureDuration
Solid (Powder) -20°CLong-term (months to years)
0 - 4°CShort-term (days to weeks)
In Solvent -80°CUp to 1 year

Q2: What are the primary degradation pathways for this compound?

A2: Based on the chemical structure of this compound, an N-phenylacetamide derivative, the primary degradation pathways are anticipated to be hydrolysis and oxidation.

  • Hydrolysis: The amide bond in this compound can be susceptible to cleavage under acidic or basic conditions, leading to the formation of N-(4-chloro-2-phenoxyphenyl)amine and 2-isopropoxybenzyl acetic acid.

  • Oxidation: The phenyl rings and the nitrogen atom are potential sites for oxidation, which can be initiated by exposure to air, light, or trace metal contaminants.

Q3: Is this compound sensitive to light?

Q4: How can I assess the stability of this compound in my experimental setup?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the stability of this compound. This involves monitoring the concentration of the parent compound and detecting the appearance of any degradation products over time under your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound activity or inconsistent results Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure that the compound has been stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: If possible, prepare fresh solutions of this compound from a solid stock that has been stored correctly. 3. Perform a Stability Check: Analyze a sample of your working solution using a stability-indicating method (e.g., HPLC) to check for the presence of degradation products.
Appearance of unexpected peaks in chromatogram Formation of degradation products.1. Identify Stress Factors: Review your experimental protocol to identify potential stress factors such as extreme pH, high temperature, or prolonged exposure to light. 2. Conduct Forced Degradation Studies: To confirm the identity of degradation peaks, perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light). 3. Optimize Experimental Conditions: If degradation is confirmed, modify your experimental conditions to minimize the stress on this compound (e.g., use a different buffer, reduce incubation time or temperature).
Poor solubility or precipitation of the compound Incorrect solvent or concentration.1. Consult Solubility Data: Refer to the manufacturer's datasheet for recommended solvents and solubility information. 2. Test Different Solvents: If solubility remains an issue, test a range of biocompatible solvents. 3. Adjust Concentration: Consider reducing the working concentration of this compound.

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Optimization will be required for your specific instrumentation and experimental needs.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection UV detector at an appropriate wavelength (to be determined by UV scan)
Column Temperature 25-30°C

Method Validation Parameters:

To ensure the method is stability-indicating, it should be validated according to ICH guidelines, including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep_solid Prepare this compound Stock Solution hplc_run Run Samples on Validated Stability-Indicating HPLC Method prep_solid->hplc_run Unstressed Control prep_stress Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) prep_stress->hplc_run Stressed Samples hplc_detect Detect and Quantify Parent Compound and Degradants hplc_run->hplc_detect data_eval Evaluate Chromatograms for New Peaks and Peak Purity hplc_detect->data_eval data_quant Quantify Degradation and Determine Degradation Rate data_eval->data_quant data_path Identify Degradation Pathways data_quant->data_path

Caption: Workflow for assessing the stability of this compound.

troubleshooting_flow Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_storage Verify this compound Storage (Temp, Light, Age) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok prepare_fresh Prepare Fresh Stock and Working Solutions storage_ok->prepare_fresh No check_protocol Review Experimental Protocol for Stress Factors (pH, Temp, etc.) storage_ok->check_protocol Yes re_run_exp Re-run Experiment prepare_fresh->re_run_exp protocol_ok Potential Stressors Identified? check_protocol->protocol_ok modify_protocol Modify Protocol to Minimize Stress protocol_ok->modify_protocol Yes stability_test Perform Stability Test (e.g., HPLC) on Solution protocol_ok->stability_test No modify_protocol->re_run_exp degradation_found Degradation Detected? stability_test->degradation_found end_stable Compound is Stable. Investigate Other Experimental Variables. degradation_found->end_stable No end_unstable Compound is Unstable. Consider Experimental Design. degradation_found->end_unstable Yes

Caption: Troubleshooting flowchart for inconsistent experimental results.

Potential off-target effects of DAA-1097

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DAA-1097.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent results in binding assays Pipetting errors, reagent degradation, improper plate washing, incorrect protein concentration.1. Verify pipette calibration and technique. 2. Prepare fresh reagents and store them properly. 3. Optimize and standardize plate washing protocol. 4. Perform a protein concentration assay (e.g., Bradford or BCA) before each experiment.
Unexpected cell death or toxicity High concentration of this compound, off-target effects, solvent toxicity.1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Reduce the concentration of the vehicle (e.g., DMSO). 3. Investigate potential off-target effects on cell viability pathways.
Lack of anxiolytic effect in behavioral models Incorrect dosage, route of administration, timing of administration, animal model suitability.1. Consult literature for validated dosage, administration route, and timing for the specific animal model. 2. Ensure the chosen behavioral paradigm is appropriate to assess anxiety. 3. Consider potential strain or species differences in response.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the potential off-target effects of this compound.

1. What is the primary target of this compound?

This compound is a selective agonist for the peripheral benzodiazepine (B76468) receptor (PBR), which is now more commonly known as the translocator protein (18 kDa) or TSPO.[1]

2. Does this compound bind to central benzodiazepine receptors (CBRs)?

No, this compound is highly selective for TSPO over the central benzodiazepine receptor. Studies have shown that the IC50 value for this compound at the CBR is greater than 10,000 nM, indicating a very low affinity for this receptor.[1] This selectivity is a key feature of this compound, distinguishing it from classical benzodiazepines that act on GABA-A receptors in the central nervous system.

3. What are the known off-target binding sites of this compound?

Based on available data, this compound demonstrates high selectivity for TSPO. However, like any small molecule, it has the potential for off-target interactions, although these are not well-documented in publicly available literature. It is always recommended to perform off-target screening in your specific experimental system.

4. Can this compound affect signaling pathways other than those directly mediated by TSPO?

While this compound's primary mechanism of action is through TSPO, its downstream effects can indirectly influence various cellular signaling pathways. TSPO is involved in processes such as steroidogenesis, apoptosis, and inflammation. Therefore, modulation of TSPO by this compound could lead to changes in these interconnected pathways.

5. How can I differentiate between on-target and potential off-target effects in my experiments?

To distinguish between on-target and off-target effects, consider the following experimental controls:

  • Use a structurally unrelated TSPO ligand: A compound with a different chemical scaffold that also binds to TSPO should produce similar on-target effects.

  • Employ a negative control compound: Use a molecule that is structurally similar to this compound but does not bind to TSPO.

  • Utilize TSPO knockout/knockdown models: The effects of this compound should be absent or significantly reduced in cells or animals lacking TSPO.

Quantitative Data Summary

Compound Target Assay IC50 (nM)
This compoundTSPO (PBR)[3H]PK 11195 binding0.92[1]
This compoundTSPO (PBR)[3H]Ro5-4864 binding0.64[1]
This compoundCBR[3H]flunitrazepam binding>10,000[1]

Key Experimental Protocols

Radioligand Binding Assay for TSPO

This protocol is a generalized procedure for determining the binding affinity of this compound to TSPO in mitochondrial preparations.

  • Mitochondrial Fraction Preparation: Isolate mitochondria from the tissue or cells of interest using differential centrifugation.

  • Binding Reaction: In a 96-well plate, combine the mitochondrial preparation, a radiolabeled TSPO ligand (e.g., [3H]PK 11195), and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a set period (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the protein-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

DAA1097_Target_Selectivity DAA1097 This compound TSPO TSPO (PBR) (On-Target) DAA1097->TSPO High Affinity (nM IC50) CBR CBR (Off-Target) DAA1097->CBR Very Low Affinity (>10,000 nM IC50) Anxiolytic_Effects Anxiolytic-like Effects TSPO->Anxiolytic_Effects No_Sedation No Sedative Effects CBR->No_Sedation No significant interaction

Caption: Target selectivity of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Verify Reagent Quality Start->Check_Reagents Dose_Response Perform Dose-Response Curve Start->Dose_Response Off_Target_Hypothesis Consider Off-Target Effect Check_Protocol->Off_Target_Hypothesis Check_Reagents->Off_Target_Hypothesis Dose_Response->Off_Target_Hypothesis Controls Implement Control Experiments (e.g., negative compound, KO model) Off_Target_Hypothesis->Controls Conclusion Differentiate On- vs. Off-Target Effect Controls->Conclusion

Caption: Workflow for troubleshooting unexpected results.

References

DAA-1097 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with DAA-1097, a selective agonist for the peripheral benzodiazepine (B76468) receptor (PBR), also known as the translocator protein (TSPO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective agonist for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1][2] It exhibits high affinity for TSPO, which is primarily located on the outer mitochondrial membrane, and has been shown to have anxiolytic effects in animal studies.[1][2]

Q2: What are the known binding affinities of this compound?

This compound has been shown to inhibit the binding of radioligands to rat brain mitochondrial preparations with high affinity. The IC50 values are in the nanomolar range, indicating potent binding to TSPO.[2]

Q3: What are the common sources of variability in experiments with this compound?

Variability in this compound experiments can arise from several factors, including:

  • Genetic Polymorphisms: A common single nucleotide polymorphism (rs6971) in the TSPO gene can result in high-affinity, mixed-affinity, and low-affinity binders for some TSPO ligands.[3] It is crucial to genotype cell lines or patient-derived tissues to correctly interpret binding data.

  • Cell Line Integrity and Passage Number: Cell lines can exhibit genetic drift over time, leading to changes in TSPO expression levels and cellular responses. It is advisable to use cells with a low passage number and periodically verify TSPO expression.

  • Compound Quality and Handling: The purity, solubility, and storage conditions of this compound can significantly impact its activity. Ensure the compound is of high purity and follow the supplier's storage recommendations.[4]

  • Assay Conditions: Variations in incubation times, temperatures, buffer composition, and cell density can all contribute to inconsistent results.

Q4: How should I prepare this compound for in vitro experiments?

For in vitro assays, this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. Subsequent dilutions should be made in the appropriate assay buffer. It is important to assess the solubility of this compound in the final assay medium to avoid precipitation, which can lead to inaccurate concentration determination.

Troubleshooting Guides

Radioligand Binding Assays

Issue: High Non-Specific Binding

Potential Cause Troubleshooting Steps
Radioligand Issues Use a lower concentration of the radioligand, ideally at or below its Kd value. Ensure the radiochemical purity is high (>90%). Hydrophobic radioligands may exhibit higher non-specific binding; consider this when selecting your tracer.
Tissue/Cell Preparation Reduce the amount of membrane protein in the assay. Titrate the optimal protein concentration. Ensure thorough homogenization and washing of membranes to remove endogenous ligands.
Assay Conditions Optimize incubation time and temperature. Shorter incubation times may reduce non-specific binding, but ensure equilibrium is reached for specific binding. Modify the assay buffer by including agents like bovine serum albumin (BSA) to reduce non-specific interactions. Pre-coating filters with BSA can also be beneficial. Increase the volume and number of wash steps with ice-cold buffer.

Issue: Low or No Specific Binding

Potential Cause Troubleshooting Steps
Low Receptor Expression Confirm TSPO expression in your cell line or tissue preparation using a validated method like Western blotting or qPCR.
Inactive this compound Verify the integrity and concentration of your this compound stock solution. Improper storage can lead to degradation.
Suboptimal Assay Conditions Ensure the pH and ionic strength of your assay buffer are optimal for TSPO binding. Verify that the incubation time is sufficient to reach equilibrium.
Incorrect Radioligand Concentration Use a radioligand concentration appropriate for the receptor density of your preparation.
Cell-Based Assays (e.g., Proliferation, Mitochondrial Membrane Potential)

Issue: High Well-to-Well Variability

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify cell distribution across the plate.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Inconsistent Compound Addition Ensure accurate and consistent addition of this compound to all wells. Use automated liquid handlers for high-throughput experiments if possible.
Cell Health Monitor cell viability throughout the experiment. High cytotoxicity can lead to variable results.

Issue: Unexpected or Inconsistent Cellular Response

Potential Cause Troubleshooting Steps
Off-Target Effects While this compound is selective for TSPO, high concentrations may lead to off-target effects. Perform dose-response experiments to identify the optimal concentration range.
Cellular Context The signaling pathways downstream of TSPO can be cell-type specific. The observed response may differ between cell lines.
TSPO Polymorphism As mentioned in the FAQs, the rs6971 polymorphism can affect ligand binding and potentially downstream signaling. Genotype your cells if you observe inconsistent responses.
Mitochondrial Dysfunction Since TSPO is located on the mitochondria, pre-existing mitochondrial dysfunction in your cells can alter their response to this compound. Assess baseline mitochondrial health.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound

RadioligandPreparationIC50 (nM)Reference
[3H]PK 11195Crude mitochondrial preparations of rat whole brain0.92[2]
[3H]Ro 5-4864Crude mitochondrial preparations of rat whole brain0.64[2]
[3H]-flunitrazepamMembranes of rat whole brain>10,000[2]

Experimental Protocols

General Radioligand Binding Assay Protocol (Competitive Binding)
  • Membrane Preparation: Homogenize cells or tissues expressing TSPO in a suitable ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet multiple times with fresh buffer to remove endogenous ligands. Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[5]

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a suitable TSPO radioligand (e.g., [3H]PK11195), and varying concentrations of unlabeled this compound.[5]

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[5]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.[5]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 value.

General Cell Proliferation Assay Protocol (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for proliferation inhibition.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log concentration of this compound to determine the EC50 or IC50 for cell proliferation.

Mandatory Visualization

DAA1097_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Outer Mitochondrial Membrane cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus DAA1097 This compound TSPO TSPO/PBR DAA1097->TSPO Binds VDAC VDAC TSPO->VDAC MPTP mPTP Opening TSPO->MPTP Steroidogenesis Steroidogenesis (Cholesterol -> Pregnenolone) TSPO->Steroidogenesis ANT ANT VDAC->ANT ROS ROS Production MPTP->ROS MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB GeneExpression Gene Expression (Proliferation, Apoptosis) MAPK->GeneExpression NFkB->GeneExpression

This compound Signaling Pathway

Troubleshooting_Workflow Start Experimental Variability Observed Check_Reagents Verify Reagent Quality (this compound, Radioligand, etc.) Start->Check_Reagents Reagent_OK Reagents OK Check_Reagents->Reagent_OK No Issues Optimize_Reagents Optimize Reagent Handling & Storage Check_Reagents->Optimize_Reagents Issues Found Check_Cells Assess Cell Health & Integrity (Passage #, Viability, TSPO expression) Cells_OK Cells OK Check_Cells->Cells_OK No Issues Optimize_Cells Use Low Passage Cells, Validate TSPO Check_Cells->Optimize_Cells Issues Found Review_Protocol Review Experimental Protocol (Incubation times, Temps, Concentrations) Protocol_OK Protocol OK Review_Protocol->Protocol_OK No Issues Optimize_Protocol Systematically Optimize Assay Parameters Review_Protocol->Optimize_Protocol Issues Found Check_Polymorphism Consider TSPO Polymorphism (rs6971) Genotype_Cells Genotype Cells/Tissues Check_Polymorphism->Genotype_Cells Suspected Resolved Variability Resolved Check_Polymorphism->Resolved Not a Factor Reagent_OK->Check_Cells Cells_OK->Review_Protocol Protocol_OK->Check_Polymorphism Optimize_Reagents->Check_Reagents Optimize_Cells->Check_Cells Optimize_Protocol->Review_Protocol Genotype_Cells->Resolved

Troubleshooting Workflow

References

DAA-1097 brain penetrance and bioavailability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with DAA-1097. The information addresses potential challenges related to its brain penetrance and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective agonist for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR).[1] It has demonstrated anxiolytic-like properties in animal models.[2] Its mechanism of action is centered on its binding to TSPO, which is located on the outer mitochondrial membrane of various cells, including glial cells in the brain.

Q2: Has the oral bioavailability and brain penetrance of this compound been quantitatively determined?

Q3: What are the potential reasons for low oral bioavailability of a compound like this compound?

Low oral bioavailability for a compound like this compound can stem from several factors:

  • Poor aqueous solubility: The drug may not dissolve well in the gastrointestinal fluids, limiting its absorption.

  • Low intestinal permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream.

  • First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.

  • Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the gut wall can actively pump the drug back into the intestinal lumen.

Q4: What factors can limit the brain penetrance of this compound?

The primary obstacle for CNS drugs is the blood-brain barrier (BBB).[3] Factors that could limit the brain penetrance of this compound include:

  • Efflux by transporters at the BBB: P-glycoprotein (P-gp) is a major efflux transporter at the BBB that actively removes a wide range of substrates from the brain.[4] If this compound is a P-gp substrate, its brain concentrations will be significantly reduced.

  • Plasma protein binding: High binding to plasma proteins can reduce the free fraction of the drug available to cross the BBB.

  • Metabolism within the brain: The compound could be metabolized by enzymes present in the brain endothelial cells or brain tissue itself.

  • Physicochemical properties: Properties such as high molecular weight, high polar surface area, and a large number of hydrogen bond donors can hinder passive diffusion across the BBB.

Q5: Are there any related compounds to this compound with better-characterized brain uptake?

Yes, DAA1106 is a closely related analog of this compound. Studies with radiolabeled DAA1106 ([11C]DAA1106) have shown that it has significantly higher brain uptake compared to the first-generation TSPO ligand, --INVALID-LINK---PK11195.[5] This suggests that the chemical scaffold of this compound and DAA1106 is amenable to crossing the BBB. However, it is important to note that radiotracer studies do not directly measure oral bioavailability or the brain-to-plasma ratio of the non-radiolabeled compound.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected efficacy in vivo after oral administration.

This issue could be indicative of poor or variable oral bioavailability.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor oral bioavailability.

Quantitative Data Summary: General Oral Bioavailability Parameters

ParameterMethodInterpretation for Poor Bioavailability
Aqueous Solubility Thermodynamic or kinetic solubility assays< 10 µg/mL may indicate dissolution-limited absorption.
Intestinal Permeability (Papp) Caco-2 cell monolayer assayPapp < 1 x 10⁻⁶ cm/s suggests low permeability.
Efflux Ratio (ER) Bidirectional Caco-2 assay (B-A/A-B Papp)ER > 2 suggests active efflux (e.g., by P-gp).
Metabolic Stability (t₁/₂) Liver microsome stability assayt₁/₂ < 30 minutes indicates high first-pass metabolism.
Issue 2: Lack of dose-dependent response in CNS-related behavioral assays.

This could be a result of poor or saturated brain penetrance.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor brain penetrance.

Quantitative Data Summary: General Brain Penetrance Parameters

ParameterMethodInterpretation for Poor Brain Penetrance
Brain-to-Plasma Ratio (Kp) In vivo measurement of total drug in brain and plasmaKp < 0.1 suggests poor brain penetration.
Unbound Brain-to-Plasma Ratio (Kp,uu) In vivo measurement corrected for plasma and brain tissue bindingKp,uu < 1 suggests active efflux; Kp,uu > 1 suggests active influx.
Efflux Ratio (ER) in BBB model In vitro MDCK-MDR1 or similar cell-based assayER > 2 indicates the compound is a substrate for P-gp.
Plasma Protein Binding (% unbound) Equilibrium dialysis or ultrafiltration% unbound < 1% can significantly limit brain uptake.

Experimental Protocols

Protocol 1: Determination of Brain-to-Plasma Ratio (Kp) in Rodents

Objective: To determine the ratio of the total concentration of this compound in the brain to that in the plasma at a specific time point after administration.

Methodology:

  • Animal Dosing: Administer this compound to a cohort of rodents (e.g., mice or rats) at a specific dose and route (e.g., oral gavage or intravenous injection).

  • Sample Collection: At a predetermined time point (e.g., 1, 2, or 4 hours post-dose), euthanize the animals and collect blood (via cardiac puncture into EDTA-containing tubes) and the whole brain.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Brain Homogenization: Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate.

  • Sample Extraction:

    • Plasma: Perform a protein precipitation extraction by adding a solvent like acetonitrile (B52724) to the plasma samples. Centrifuge and collect the supernatant.

    • Brain Homogenate: Perform a similar protein precipitation or a liquid-liquid extraction on the brain homogenate.

  • Quantification: Analyze the concentration of this compound in the extracted plasma and brain homogenate samples using a validated analytical method, such as LC-MS/MS.

  • Calculation:

    • Calculate the brain concentration (ng/g) and the plasma concentration (ng/mL).

    • The Brain-to-Plasma Ratio (Kp) = Brain Concentration / Plasma Concentration.

Protocol 2: In Vitro Assessment of P-glycoprotein (P-gp) Efflux

Objective: To determine if this compound is a substrate of the P-gp efflux transporter.

Methodology:

  • Cell Culture: Use a cell line that overexpresses P-gp, such as MDCK-MDR1 cells, and a control cell line (parental MDCK cells). Culture the cells on permeable Transwell® inserts to form a confluent monolayer.

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical (top) chamber of the Transwell® insert and measure its appearance in the basolateral (bottom) chamber over time.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.

  • Sample Analysis: Quantify the concentration of this compound in the samples from both chambers at various time points using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

  • Interpretation: An ER greater than 2 in the MDCK-MDR1 cells, and close to 1 in the parental MDCK cells, indicates that this compound is a substrate for P-gp.

Signaling Pathway and Logical Relationships

DAA1097_Action_and_Challenges cluster_administration Drug Administration cluster_absorption Absorption cluster_distribution Distribution cluster_challenges Potential Issues DAA1097_Oral This compound (Oral) GI_Tract GI Tract DAA1097_Oral->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Absorption Bioavailability_Issue Low Oral Bioavailability GI_Tract->Bioavailability_Issue Poor Permeability / P-gp Efflux Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Metabolism Liver->Bioavailability_Issue High Metabolism BBB Blood-Brain Barrier Systemic_Circulation->BBB Brain_Penetrance_Issue Low Brain Penetrance Systemic_Circulation->Brain_Penetrance_Issue High Plasma Protein Binding Brain Brain (Target Site) BBB->Brain Penetration BBB->Brain_Penetrance_Issue P-gp Efflux

Caption: Overview of this compound's pathway and potential challenges.

References

How to prevent DAA-1097 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of DAA-1097 in cell culture media.

FAQs: Preventing this compound Precipitation

Q1: What is this compound and why is it prone to precipitation in aqueous media?

This compound is a potent and selective agonist for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR).[1] It is a hydrophobic organic molecule with low aqueous solubility, which can lead to precipitation when added to cell culture media.

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound and other hydrophobic compounds for in vitro assays. It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the stock solution.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of less than 0.5%, and ideally below 0.1%, is recommended for most cell lines. However, the tolerance to DMSO can be cell-line specific, so it is best practice to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Q4: Can I filter my media after this compound has precipitated?

Filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will result in an unknown and lower final concentration of this compound, leading to inaccurate and unreliable experimental results. The focus should be on preventing precipitation from occurring in the first place.

Q5: How does serum in the media affect this compound solubility?

Serum contains proteins, such as albumin, that can bind to hydrophobic compounds like this compound and help to keep them in solution. Therefore, working with serum-containing media may allow for a higher soluble concentration of this compound compared to serum-free media. However, even in the presence of serum, high concentrations of this compound can still precipitate.

Troubleshooting Guide: this compound Precipitation

This guide addresses common issues encountered when working with this compound in cell culture.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock solution to the media. The final concentration of this compound exceeds its solubility limit in the aqueous media.- Decrease the final working concentration of this compound.- Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution.- Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media rather than a single large dilution step.
Precipitate forms over time in the incubator. - Temperature Shift: Changes in temperature from room temperature to 37°C can affect solubility.- pH Shift: The CO2 environment in the incubator can alter the pH of the media, affecting the solubility of this compound.- Interaction with Media Components: this compound may interact with salts or other components in the media over time.- Pre-warm the cell culture media to 37°C before adding the this compound stock solution.- Ensure the media is properly buffered for the incubator's CO2 concentration.- Test the stability of this compound in your specific media over the duration of your experiment.
Precipitate is observed after thawing a frozen stock solution. This compound has poor solubility at low temperatures and may have precipitated during the freeze-thaw cycle.- Before use, gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved.- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Media appears cloudy or turbid after adding this compound. This can indicate fine particulate precipitation.- Visually inspect the media under a microscope to confirm the presence of a chemical precipitate.- Follow the solutions for immediate precipitation.- Consider using a solubilizing agent like a cyclodextrin (B1172386) (see Experimental Protocols).

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes a general procedure to prepare a this compound working solution in cell culture media to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640), with or without serum

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath at 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, gently warm the solution at 37°C for a few minutes.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution:

    • Pre-warm your complete cell culture medium to 37°C in a water bath.

    • Thaw an aliquot of the this compound DMSO stock solution and bring it to room temperature.

    • Perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock, first prepare an intermediate dilution of 1 mM in DMSO.

    • Add a small volume of the intermediate stock solution to the pre-warmed medium while gently vortexing or swirling. For example, add 10 µL of a 1 mM stock to 990 µL of medium to achieve a 10 µM final concentration with 1% DMSO. To achieve a lower DMSO concentration, a more dilute intermediate stock should be used.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Your Media

This experiment will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Your specific cell culture medium, pre-warmed to 37°C

  • Sterile 96-well clear-bottom plate

  • Sterile microcentrifuge tubes

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600-650 nm (optional)

  • Microscope

Procedure:

  • Prepare Serial Dilutions:

    • In sterile microcentrifuge tubes, prepare a series of 2-fold dilutions of your this compound stock solution in pre-warmed media. Start with a concentration that is higher than your intended highest experimental concentration.

    • For example, in a 96-well plate, add 100 µL of pre-warmed media to wells A1 through A12. Add 2 µL of your 10 mM stock to well A1 (final concentration 200 µM), mix well, then transfer 100 µL from A1 to A2, mix, and so on, to create a 2-fold dilution series.

    • Include a vehicle control well with media and the highest concentration of DMSO used.

  • Incubate and Observe:

    • Incubate the plate at 37°C and 5% CO2.

    • Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).

    • For a more sensitive assessment, observe the wells under a microscope for micro-precipitates.

    • Optionally, for a quantitative measurement, read the absorbance of the plate at 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine the Maximum Soluble Concentration:

    • The highest concentration of this compound that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental conditions.

Visualizations

Signaling Pathways of this compound Target (TSPO)

This compound acts as an agonist at the Translocator Protein (TSPO), which is located on the outer mitochondrial membrane. TSPO is involved in several key cellular processes.

TSPO_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Products Downstream Effects TSPO TSPO VDAC VDAC TSPO->VDAC interacts P450scc P450scc TSPO->P450scc delivers cholesterol to mPTP mPTP TSPO->mPTP modulates ROS ROS TSPO->ROS modulates ATP ATP Synthesis TSPO->ATP influences VDAC->mPTP component of StAR StAR StAR->TSPO interacts Neurosteroids Neurosteroid Synthesis P450scc->Neurosteroids catalyzes Apoptosis Apoptosis mPTP->Apoptosis regulates Inflammation Inflammation ROS->Inflammation promotes DAA1097 This compound DAA1097->TSPO activates Cholesterol Cholesterol Cholesterol->TSPO transported by

Caption: this compound activates TSPO, influencing neurosteroid synthesis and mitochondrial functions.

Experimental Workflow for Preventing this compound Precipitation

A step-by-step workflow is crucial for successfully preparing this compound solutions for cell culture experiments.

Experimental_Workflow start Start stock Prepare High-Concentration This compound Stock in DMSO (e.g., 10-50 mM) start->stock aliquot Aliquot and Store Stock at -20°C or -80°C stock->aliquot prewarm Pre-warm Cell Culture Medium to 37°C aliquot->prewarm intermediate Prepare Intermediate Dilution in DMSO (optional but recommended) prewarm->intermediate final_dilution Add Stock/Intermediate Solution to Pre-warmed Media with Mixing intermediate->final_dilution check Visually Inspect for Precipitation final_dilution->check add_to_cells Add to Cell Culture check->add_to_cells Clear troubleshoot Troubleshoot (See Guide) check->troubleshoot Precipitate end End add_to_cells->end Troubleshooting_Logic start Precipitation Observed q1 When does precipitation occur? start->q1 immediately Immediately upon dilution q1->immediately Immediately over_time Over time in incubator q1->over_time Over Time sol1 Concentration exceeds solubility limit. immediately->sol1 sol2 Temperature/pH shift or media interaction. over_time->sol2 act1 1. Decrease final concentration. 2. Use serial dilution. 3. Determine max soluble concentration. sol1->act1 act2 1. Pre-warm media to 37°C. 2. Ensure proper buffering. 3. Test stability over time. sol2->act2 end Solution Implemented act1->end act2->end

References

DAA-1097 In Vivo Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DAA-1097 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the peripheral benzodiazepine (B76468) receptor (PBR), now more commonly known as the 18 kDa translocator protein (TSPO).[1] It exhibits high affinity for TSPO, which is primarily located on the outer mitochondrial membrane. This compound has been shown to have anxiolytic effects in animal models and does not have a significant affinity for central benzodiazepine receptors.[1][2]

Q2: What are the common in vivo administration routes for this compound?

A2: this compound is orally active and has been successfully administered in vivo via oral gavage in both mice and rats to study its anxiolytic effects.[2][3] Intraperitoneal (IP) injection is also a potential route of administration, although oral administration is more common in published studies.

Q3: How should I prepare a vehicle control for this compound in vivo experiments?

A3: Due to its likely poor water solubility, this compound requires a vehicle that can effectively solubilize or suspend the compound for administration. A commonly recommended vehicle formulation for similar poorly soluble compounds intended for in vivo use is a mixture of a primary solvent, a solubilizer, a surfactant, and an aqueous carrier. One suggested formulation consists of DMSO, PEG300, Tween 80, and saline or PBS.

Troubleshooting Guides

Issue 1: this compound precipitates out of the vehicle solution.
  • Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle. The vehicle composition may not be optimal for this compound.

  • Troubleshooting Steps:

    • Reduce Concentration: Try preparing a more dilute solution of this compound.

    • Optimize Vehicle Composition:

      • Increase the percentage of the organic co-solvent (e.g., DMSO, PEG300).

      • Increase the concentration of the surfactant (e.g., Tween 80).

      • Gently warm the vehicle during preparation to aid dissolution. Ensure the solution remains stable upon cooling to room temperature and the temperature at which it will be administered.

    • Particle Size Reduction: If you are preparing a suspension, reducing the particle size of the this compound powder through techniques like micronization can improve stability and bioavailability.

    • Sonication: Use a sonicator to help dissolve the compound in the vehicle.

Issue 2: Inconsistent results or lack of efficacy in vivo.
  • Possible Cause: Poor bioavailability of this compound due to suboptimal vehicle formulation or administration technique. The compound may not have been fully in solution or suspension, leading to inaccurate dosing.

  • Troubleshooting Steps:

    • Ensure Homogeneity: If using a suspension, ensure it is well-mixed before each animal is dosed. Continuous stirring during the dosing period is recommended.

    • Vehicle Evaluation: Test different vehicle formulations to find one that provides the best solubility and stability for this compound.

    • Administration Technique: Ensure proper oral gavage or IP injection technique to minimize variability and ensure the full dose is administered correctly.

    • Pharmacokinetic Studies: If possible, conduct a pilot pharmacokinetic study with different formulations to determine which provides the best systemic exposure of this compound.

Issue 3: Adverse effects or toxicity observed in animals.
  • Possible Cause: The vehicle itself may be causing toxicity at the administered volume or concentration. Off-target effects of this compound at the tested dose could also be a factor.

  • Troubleshooting Steps:

    • Vehicle Toxicity Control: Administer the vehicle alone to a control group of animals to assess for any adverse effects.

    • Reduce Vehicle Components: If the vehicle is suspected to be the cause, try to reduce the concentration of the organic solvents or surfactants.

    • Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose with minimal side effects.

    • Observe for Clinical Signs: Carefully observe the animals for any signs of distress, changes in behavior, or weight loss.

Quantitative Data

Table 1: In Vitro Binding Affinities of this compound

RadioligandPreparationSpeciesIC50 (nM)
[3H]PK 11195Crude mitochondrial preparations of whole brainRat0.92
[3H]Ro 5-4864Crude mitochondrial preparations of whole brainRat0.64
[3H]-flunitrazepamMembranes of whole brainRat>10,000

Data from Okuyama et al., 1999.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Vehicle for Oral Administration

This protocol is based on a common formulation for poorly soluble compounds for in vivo use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 30% PEG300, 5% Tween 80, and 55% saline/PBS.

    • For example, to prepare 10 ml of vehicle, mix 1 ml of DMSO, 3 ml of PEG300, 0.5 ml of Tween 80, and 5.5 ml of saline/PBS.

  • First, dissolve the this compound powder in DMSO.

  • Add the PEG300 and vortex thoroughly.

  • Add the Tween 80 and vortex again until the solution is clear.

  • Finally, add the saline or PBS dropwise while continuously vortexing to avoid precipitation.

  • If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Visually inspect the final solution to ensure it is clear and free of particulates. If it is a suspension, ensure it is homogenous.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip)

  • Syringes (1 ml)

  • Animal scale

Methodology:

  • Weigh each mouse to determine the correct volume of the dosing solution to administer based on the target dose in mg/kg.

  • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and biting.

  • Introduce the gavage needle into the side of the mouth and gently advance it along the roof of the mouth towards the esophagus. Do not force the needle.

  • Once the needle is correctly positioned in the esophagus, slowly administer the dosing solution.

  • Withdraw the needle gently and return the mouse to its cage.

  • Observe the mouse for a few minutes to ensure there are no signs of respiratory distress or other adverse reactions.

Signaling Pathways and Workflows

DAA1097_Signaling_Pathway This compound Signaling Pathway via TSPO cluster_mito Mitochondrion OMM Outer Mitochondrial Membrane TSPO TSPO (PBR) VDAC VDAC TSPO->VDAC interacts P450scc P450scc TSPO->P450scc Cholesterol transport Apoptosis Apoptosis Regulation TSPO->Apoptosis ROS ROS Production TSPO->ROS MMP Mitochondrial Membrane Potential Regulation TSPO->MMP ANT ANT VDAC->ANT interacts Steroidogenesis Steroidogenesis (Pregnenolone synthesis) P450scc->Steroidogenesis IMM Inner Mitochondrial Membrane DAA1097 This compound DAA1097->TSPO binds and activates Cholesterol Cholesterol Cholesterol->TSPO

Caption: this compound binds to TSPO on the outer mitochondrial membrane, influencing various cellular processes.

DAA1097_Experimental_Workflow This compound In Vivo Experiment Workflow Start Start Animal_Acclimate Animal Acclimation Start->Animal_Acclimate Prep_DAA Prepare this compound Dosing Solution Weigh Weigh Animals Prep_DAA->Weigh Prep_Vehicle Prepare Vehicle Control Prep_Vehicle->Weigh Randomize Randomize Animals into Groups Animal_Acclimate->Randomize Randomize->Prep_DAA Randomize->Prep_Vehicle Dose_Calc Calculate Dosing Volume Weigh->Dose_Calc Administer Administer this compound or Vehicle Dose_Calc->Administer Observe Post-administration Observation Administer->Observe Endpoint Experimental Endpoint (e.g., behavioral test, tissue collection) Observe->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis End End Data_Analysis->End

Caption: A logical workflow for conducting in vivo experiments with this compound.

References

Validation & Comparative

DAA-1097 vs. PK11195: A Comparative Analysis of Binding Affinity for the 18 kDa Translocator Protein (TSPO)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular imaging and drug development, the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor (PBR), has emerged as a significant biomarker, particularly for neuroinflammation.[1][2] The ability to accurately quantify TSPO expression is crucial for diagnosing and monitoring a range of neurological disorders. This guide provides a comparative analysis of two prominent TSPO ligands: DAA-1097 and PK11195, focusing on their binding affinities and the experimental methodologies used for their characterization.

This compound is a potent and selective agonist for TSPO, exhibiting anxiolytic effects in animal studies with no affinity for central benzodiazepine receptors.[3] PK11195, an isoquinoline (B145761) carboxamide, is a well-established, high-affinity antagonist for TSPO and has been a benchmark ligand in the field for decades.[4][5]

Comparative Binding Affinity

The binding affinities of this compound and PK11195 for TSPO have been determined through various radioligand binding assays. The data, presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), consistently demonstrate that both ligands bind to TSPO with high affinity, typically in the nanomolar to sub-nanomolar range.

LigandParameterValue (nM)Radioligand UsedTissue SourceReference
This compoundIC500.92[3H]PK11195Rat whole brain mitochondria[6]
This compoundIC500.64[3H]Ro5-4864Rat whole brain mitochondria[7]
PK11195IC501.1Not SpecifiedNot Specified[6]
(R)-PK11195Ki2.9 (human)Not SpecifiedNot Specified
PK11195Ki3.60 ± 0.41Not SpecifiedNot Specified[8]

Note: Lower IC50 and Ki values indicate higher binding affinity.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity for this compound and PK11195 is typically achieved through in vitro competitive radioligand binding assays. This method measures the ability of an unlabeled ligand (the "competitor," e.g., this compound or PK11195) to displace a radiolabeled ligand (e.g., [3H]PK11195) from its binding site on the target protein (TSPO).

Key Steps in the Protocol:
  • Preparation of TSPO Source: Crude mitochondrial fractions are isolated from whole brain tissue (e.g., from rats) as a rich source of TSPO.[7]

  • Incubation: A constant concentration of the radioligand (e.g., [3H]PK11195) and the mitochondrial preparation are incubated with varying concentrations of the unlabeled competitor ligand (this compound or PK11195).[9]

  • Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[9]

  • Separation of Bound and Free Ligand: Following incubation, the mixture is rapidly filtered to separate the mitochondrial membranes (with the bound radioligand) from the supernatant containing the unbound radioligand.[10][11]

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.[12]

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[13] The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.[14]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a competitive binding assay used to compare the binding affinities of this compound and PK11195.

Competitive_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Radioligand Radioligand ([3H]PK11195) Incubation Incubation (Varying Competitor Concentrations) Radioligand->Incubation TSPO_Source TSPO Source (Mitochondrial Fraction) TSPO_Source->Incubation Competitor Unlabeled Competitor (this compound or PK11195) Competitor->Incubation Filtration Separation (Rapid Filtration) Incubation->Filtration Separates bound from free Quantification Quantification (Scintillation Counting) Filtration->Quantification Measures bound radioactivity IC50 Determine IC50 Quantification->IC50 Generates competition curve Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki Comparison Affinity Comparison Ki->Comparison

Competitive Binding Assay Workflow

Signaling and Functional Implications

Both this compound and PK11195 exert their effects by binding to TSPO, a protein primarily located on the outer mitochondrial membrane.[2] TSPO is involved in several cellular processes, including cholesterol transport, steroidogenesis, and apoptosis.[15] The binding of ligands like this compound and PK11195 can modulate these functions. For instance, PK11195 has been shown to reduce microglial activation and improve cognitive function in rat models.[16]

The following diagram illustrates the central role of TSPO in the mitochondrial membrane and its interaction with endogenous and synthetic ligands.

TSPO_Signaling_Pathway cluster_ligands Ligands cluster_membrane Outer Mitochondrial Membrane cluster_downstream Downstream Cellular Processes DAA1097 This compound TSPO TSPO (18 kDa) DAA1097->TSPO Binds to PK11195 PK11195 PK11195->TSPO Binds to Cholesterol Cholesterol Transport TSPO->Cholesterol Steroid Steroidogenesis TSPO->Steroid Apoptosis Apoptosis Regulation TSPO->Apoptosis

TSPO Ligand Interaction and Downstream Effects

References

A Comparative Guide to DAA-1097 and Ro5-4864 in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional activities of two prominent Translocator Protein (TSPO) ligands: DAA-1097 and Ro5-4864. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies of TSPO function in various physiological and pathological contexts.

Introduction to this compound and Ro5-4864

This compound is a novel, selective agonist for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR). It exhibits potent anxiolytic-like properties and high affinity for TSPO, with no significant binding to the central benzodiazepine receptor (CBR).[1]

Ro5-4864, also known as 4'-chlorodiazepam, is a benzodiazepine derivative that is a potent and well-characterized ligand for TSPO.[1] Unlike typical benzodiazepines, it lacks significant affinity for GABA-A receptors.[1] Ro5-4864 has been extensively used as a pharmacological tool to investigate the physiological roles of TSPO, which include steroidogenesis, apoptosis, cell proliferation, and mitochondrial function.

Data Presentation: A Comparative Summary of Functional Assay Performance

The following table summarizes the available quantitative data from functional assays for this compound and Ro5-4864. It is important to note that direct comparative data for both compounds in all assays is not always available in the published literature.

Functional AssayParameterThis compoundRo5-4864Reference
TSPO Binding Affinity IC50 for inhibition of [3H]PK 11195 binding (rat brain mitochondria)0.92 nMNot directly compared in this study[1]
IC50 for inhibition of [3H]Ro 5-4864 binding (rat brain mitochondria)0.64 nMNot applicable (is the radioligand)[1]
Steroidogenesis Effect on pregnenolone (B344588) synthesisReported to have opposing effects to DAA-1106Stimulates pregnenolone synthesis[2]
Apoptosis Effect on apoptosisData not availableCan enhance apoptosis in some cancer cell lines[3][4]
Cell Proliferation Effect on cell proliferationData not availableInhibits proliferation of various cell types, including thymoma and pituitary tumor cells[5][6]
Mitochondrial Respiration Effect on respiratory controlData not availableCan inhibit mitochondrial respiratory control[7]

Experimental Protocols

Competitive Radioligand Binding Assay for TSPO

This protocol is representative of the methods used to determine the binding affinity of this compound and Ro5-4864 for TSPO.

Objective: To determine the inhibitory concentration (IC50) of test compounds (this compound) against the binding of a radiolabeled ligand (e.g., [3H]PK 11195 or [3H]Ro 5-4864) to TSPO in a biological sample (e.g., crude mitochondrial preparations from rat brain).

Materials:

  • Crude mitochondrial preparations from rat whole brain

  • Radioligand: [3H]PK 11195 or [3H]Ro 5-4864

  • Test compound: this compound

  • Non-specific binding control: High concentration of unlabeled Ro5-4864 or PK 11195

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Crude mitochondrial fractions are prepared from rat whole brain homogenates by differential centrifugation. The final pellet is resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, combine the mitochondrial preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined by non-linear regression analysis.

Steroidogenesis Assay (Pregnenolone Synthesis)

This protocol describes a method to assess the effect of TSPO ligands on steroidogenesis in isolated mitochondria.

Objective: To measure the effect of this compound and Ro5-4864 on the synthesis of pregnenolone from a cholesterol precursor in isolated mitochondria.

Materials:

  • Isolated mitochondria from a steroidogenic cell line (e.g., MA-10 Leydig cells) or tissue (e.g., adrenal gland).

  • Cholesterol precursor (e.g., 22R-hydroxycholesterol)

  • Test compounds: this compound, Ro5-4864

  • Cofactors for steroidogenesis (e.g., NADPH)

  • Assay buffer

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Method for pregnenolone quantification (e.g., radioimmunoassay (RIA) or LC-MS/MS)

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from steroidogenic cells or tissues using standard differential centrifugation methods.

  • Incubation: Incubate the isolated mitochondria with the cholesterol precursor and cofactors in the presence of varying concentrations of the test compounds (this compound or Ro5-4864) or vehicle control.

  • Steroid Extraction: Stop the reaction and extract the newly synthesized steroids from the incubation medium using an organic solvent.

  • Quantification: Quantify the amount of pregnenolone produced using a sensitive and specific method such as RIA or LC-MS/MS.

  • Data Analysis: Compare the amount of pregnenolone synthesized in the presence of the test compounds to the vehicle control to determine the stimulatory or inhibitory effect.

Mandatory Visualization

TSPO_Signaling_Pathway cluster_OMM Outer Mitochondrial Membrane TSPO TSPO P450scc P450scc TSPO->P450scc Cholesterol Translocation to Inner Membrane Cholesterol_droplet Cholesterol Droplet Cholesterol Cholesterol Cholesterol_droplet->Cholesterol Transport StAR StAR Cholesterol->StAR StAR->TSPO Delivers Cholesterol Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion

Caption: TSPO's role in mitochondrial steroidogenesis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Mitochondrial Membranes add_reagents Add Membranes, Radioligand, and Test Compound to Plate prep_membranes->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash add_scintillant Add Scintillation Fluid filter_wash->add_scintillant count_radioactivity Count Radioactivity add_scintillant->count_radioactivity analyze_data Analyze Data (IC50) count_radioactivity->analyze_data

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Analysis of the Anxiolytic Potential of DAA-1097 and DAA1106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anxiolytic effects of two selective Translocator Protein (TSPO) ligands, DAA-1097 and DAA1106. The information presented herein is compiled from preclinical research to assist in evaluating their therapeutic potential.

Introduction

This compound, or N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, and DAA1106, N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, are novel compounds that have demonstrated high affinity and selectivity for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR).[1] TSPO is located on the outer mitochondrial membrane and plays a crucial role in the synthesis of neurosteroids, which are potent positive allosteric modulators of the GABA-A receptor.[2][3] The activation of TSPO by ligands like this compound and DAA1106 is believed to enhance neurosteroidogenesis, leading to anxiolytic effects without the common side effects associated with benzodiazepines, such as sedation and tolerance.[2][3] This guide will delve into the comparative binding affinities, in-vivo anxiolytic activities, and pharmacological profiles of these two compounds based on available experimental data.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing this compound and DAA1106.

Table 1: Comparative Binding Affinity for Translocator Protein (TSPO)

CompoundLigand DisplacedPreparationIC50 (nM)Reference
This compound [3H]PK 11195Rat whole brain crude mitochondrial preparations0.92[1]
[3H]Ro 5-4864Rat whole brain crude mitochondrial preparations0.64[1]
DAA1106 [3H]PK 11195Rat whole brain crude mitochondrial preparations0.28[1]
[3H]Ro 5-4864Rat whole brain crude mitochondrial preparations0.21[1]

IC50: The half maximal inhibitory concentration, indicating the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Anxiolytic-like Effects in Animal Models

CompoundAnimal ModelBehavioral TestKey FindingReference
This compound MouseLight/Dark Exploration TestAnxiolytic effects observed[1]
RatElevated Plus-Maze TestAnxiolytic effects observed[1]
DAA1106 MouseLight/Dark Exploration TestAnxiolytic effects observed[1]
RatElevated Plus-Maze TestAnxiolytic effects observed[1]

Table 3: Comparative Pharmacological Profile

CompoundTestAnimal ModelResultReference
This compound Spontaneous Locomotor ActivityMouseNo effect[1]
Hexobarbital-Induced AnesthesiaMouseNo significant increase in sleeping time[1]
DAA1106 Spontaneous Locomotor ActivityMouseNo effect[1]
Hexobarbital-Induced AnesthesiaMouseSignificantly increased sleeping time[1]

Experimental Protocols

A detailed description of the methodologies employed in the key experiments is provided below.

Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound and DAA1106 to the Translocator Protein (TSPO).

  • Preparation: Crude mitochondrial fractions were prepared from the whole brains of rats.

  • Procedure: The ability of this compound and DAA1106 to inhibit the binding of the radiolabeled TSPO ligands [3H]PK 11195 and [3H]Ro 5-4864 was measured. The concentration of the test compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. For comparison, their affinity for the central benzodiazepine receptor (CBR) was also assessed by their ability to inhibit the binding of [3H]-flunitrazepam.[1]

Anxiolytic Activity Assessment
  • Mouse Light/Dark Exploration Test: This test is based on the innate aversion of mice to brightly illuminated areas. The apparatus consists of a small, dark, safe compartment and a large, illuminated, aversive compartment. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments. This compound and DAA1106 were administered orally to mice before the test.[1]

  • Rat Elevated Plus-Maze Test: This apparatus consists of two open arms and two enclosed arms, elevated from the floor. The open arms are more anxiogenic for rats. Anxiolytic drugs increase the percentage of time spent and the number of entries into the open arms. This compound and DAA1106 were administered orally to rats prior to the test.[1]

Pharmacological Profile Assessment
  • Spontaneous Locomotor Activity: Mice were administered this compound, DAA1106, diazepam, or buspirone (B1668070) orally. Their locomotor activity was then measured to assess any sedative or stimulant effects.[1]

  • Hexobarbital-Induced Anesthesia: The effect of the compounds on the duration of sleep induced by hexobarbital (B1194168) was measured in mice. An increase in sleeping time suggests a sedative or central nervous system depressant effect. This compound and DAA1106 were administered orally prior to hexobarbital injection.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the workflow of the key experiments.

G cluster_0 Mitochondrion cluster_1 Inner Mitochondrial Membrane cholesterol Cholesterol tspo TSPO cholesterol->tspo Translocation pregnenolone Pregnenolone tspo->pregnenolone neurosteroids Neurosteroids (e.g., Allopregnanolone) pregnenolone->neurosteroids Synthesis daa This compound / DAA1106 daa->tspo Activates gabaa GABA-A Receptor neurosteroids->gabaa Positive Allosteric Modulation anxiolytic Anxiolytic Effect gabaa->anxiolytic Leads to

Caption: Proposed signaling pathway for this compound and DAA1106 anxiolytic effects.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Anxiolytic Tests cluster_3 Pharmacological Profile prep Prepare Rat Brain Mitochondrial Fractions binding Competitive Binding Assay ([3H]PK 11195 / [3H]Ro 5-4864) prep->binding ic50 Determine IC50 Values binding->ic50 admin Oral Administration of This compound / DAA1106 ld_test Light/Dark Exploration (Mouse) admin->ld_test epm_test Elevated Plus-Maze (Rat) admin->epm_test locomotor Spontaneous Locomotor Activity (Mouse) admin->locomotor sleep Hexobarbital-Induced Anesthesia (Mouse) admin->sleep results Comparative Analysis of Anxiolytic Effects and Side Effect Profile ld_test->results epm_test->results locomotor->results sleep->results

Caption: Experimental workflow for comparing this compound and DAA1106.

Discussion

Both this compound and DAA1106 demonstrate potent and selective binding to TSPO, with DAA1106 exhibiting a slightly higher affinity in the low nanomolar range.[1] Importantly, neither compound showed significant affinity for the central benzodiazepine receptor, suggesting a mechanism of action distinct from traditional benzodiazepines.[1]

In preclinical behavioral models of anxiety, both compounds were effective in producing anxiolytic-like effects.[1] This supports the hypothesis that agonism at the TSPO can mediate anxiolysis.

A notable difference between the two compounds lies in their pharmacological profile. While neither this compound nor DAA1106 affected spontaneous locomotor activity, indicating a lack of sedative effects at the tested doses, DAA1106 was found to potentiate hexobarbital-induced sleep, whereas this compound was not.[1] This suggests that DAA1106 may have a greater potential for central nervous system depressant effects at higher doses compared to this compound.

Conclusion

This compound and DAA1106 are promising TSPO ligands with demonstrated anxiolytic-like properties in animal models. DAA1106 displays a higher binding affinity for TSPO. However, the observation that DAA1106, but not this compound, potentiates hexobarbital-induced sleep warrants further investigation into its potential for sedative side effects. These findings underscore the potential of developing selective TSPO ligands as a novel class of anxiolytics with a potentially more favorable side-effect profile than currently available treatments. Further research is required to fully elucidate their clinical potential.

References

Efficacy of DAA-1097 compared to other TSPO ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of DAA-1097 and Other TSPO Ligands

This guide provides a comprehensive comparison of the efficacy of this compound with other prominent Translocator Protein (TSPO) ligands, including PK11195, Ro5-4864, DAA1106, and FGIN-1-27. The information is tailored for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies.

Introduction to TSPO and its Ligands

The Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, is a key target in drug development due to its role in various physiological processes.[1][2] TSPO is involved in cholesterol transport, which is the rate-limiting step in the synthesis of neurosteroids.[3][4][5] These neurosteroids can modulate the activity of GABA-A receptors, leading to anxiolytic and neuroprotective effects.[6][7] Furthermore, TSPO is implicated in the regulation of the mitochondrial permeability transition pore (mPTP), influencing apoptosis and cell survival.[8] Its expression is upregulated in response to neuronal injury and inflammation, making it a valuable biomarker for neurodegenerative diseases.[2][9]

TSPO ligands are a diverse group of molecules that bind to this protein and modulate its function. This compound is a novel, selective agonist for TSPO, exhibiting potent anxiolytic-like properties in preclinical studies.[6][7] This guide compares its binding affinity and functional efficacy to other well-characterized TSPO ligands.

Data Presentation: Comparative Binding Affinities

The binding affinity of various TSPO ligands is a critical parameter for evaluating their potential efficacy. The following table summarizes the inhibitory concentration (IC50) and binding affinity (Ki) values for this compound and other key ligands. Lower values indicate higher binding affinity.

LigandReceptor Binding AssayIC50 (nM)Ki (nM)Source
This compound [3H]PK11195 Inhibition0.92-[6][7][8]
[3H]Ro5-4864 Inhibition0.64-[6][7]
PK11195 [3H]PK11195 Binding1.13.60 ± 0.41[8][10]
Ro5-4864 [3H]Ro5-4864 Binding-1.02[8]
DAA1106 [3H]PK11195 Inhibition0.28-[6][7]
[3H]Ro5-4864 Inhibition0.21-[6][7]
FGIN-1-27 --3.25[8]

Functional Efficacy Comparison

While binding affinity is a crucial starting point, the functional efficacy of TSPO ligands can vary. Some ligands may be more potent in stimulating neurosteroid synthesis, while others might have more pronounced effects on cell survival or anxiety models.

Anxiolytic-like Effects

In vivo studies have demonstrated the anxiolytic potential of this compound.

  • Elevated Plus-Maze Test (Rats): Oral administration of this compound demonstrated significant anxiolytic effects.[6][7]

  • Light/Dark Exploration Test (Mice): this compound showed anxiolytic properties in this behavioral model.[6][7]

Comparatively, DAA1106 also exhibits potent anxiolytic-like properties in these models.[6][7]

Neurosteroidogenesis

The stimulation of neurosteroid synthesis is a key mechanism of action for many TSPO ligands. The efficacy in this regard does not always directly correlate with binding affinity. For instance, while XBD173 has a very high binding affinity, etifoxine (B195894) has been shown to be a more potent enhancer of pregnenolone (B344588) synthesis.[6]

Experimental Protocols

Radioligand Binding Assay ([3H]PK11195 Inhibition)

This protocol is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the TSPO receptor.

1. Preparation of Mitochondrial Membranes:

  • Whole rat brains are homogenized in a sucrose (B13894) buffer (0.32 M sucrose, 1 mM K-EDTA, 10 mM Tris-HCl, pH 7.4).
  • The homogenate is centrifuged at 900 x g for 10 minutes at 4°C.
  • The supernatant is collected and centrifuged at 8,000 x g for 20 minutes at 4°C.
  • The resulting mitochondrial pellet is washed and resuspended in assay buffer (50 mM Tris-HCl, pH 7.4).
  • Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a final volume of 200 µL, the following are incubated:
  • 50 µL of mitochondrial membrane preparation (approximately 10-30 µg of protein).
  • 50 µL of [3H]PK11195 (final concentration ~0.5 nM).
  • 100 µL of assay buffer containing various concentrations of the competing ligand (e.g., this compound).
  • Non-specific binding is determined in the presence of a high concentration of unlabeled PK11195 (e.g., 10 µM).
  • The mixture is incubated for 90 minutes at 4°C.

3. Termination and Measurement:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer.
  • The filters are washed three times with ice-cold assay buffer.
  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is calculated using non-linear regression analysis.

Elevated Plus-Maze Test for Anxiolytic Activity

This widely used behavioral assay assesses the anxiety-like behavior in rodents.

1. Apparatus:

  • The maze consists of four arms (50 cm long x 10 cm wide) elevated 50 cm from the floor.
  • Two opposite arms are enclosed by high walls (40 cm), and the other two are open.
  • The arms are connected by a central platform (10 cm x 10 cm).

2. Procedure:

  • Rats are orally administered the test compound (e.g., this compound) or vehicle 60 minutes before the test.
  • Each rat is placed on the central platform facing an open arm.
  • The behavior of the rat is recorded for 5 minutes.

3. Measurements:

  • The number of entries into the open and closed arms.
  • The time spent in the open and closed arms.

4. Data Analysis:

  • An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.

Signaling Pathways and Experimental Workflows

TSPO-Mediated Neurosteroidogenesis

TSPO plays a crucial role in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the initial and rate-limiting step in the synthesis of all steroid hormones, including neurosteroids.

TSPO_Steroidogenesis cluster_extracellular Extracellular Space cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_imm Inner Mitochondrial Membrane Cholesterol_Source Cholesterol Source (e.g., Lipoproteins) Cholesterol_Cytoplasm Cytoplasmic Cholesterol Pool Cholesterol_Source->Cholesterol_Cytoplasm Uptake TSPO TSPO Cholesterol_Cytoplasm->TSPO Transport facilitated by StAR StAR StAR (Steroidogenic Acute Regulatory Protein) StAR->TSPO P450scc P450scc (CYP11A1) TSPO->P450scc Cholesterol Translocation VDAC VDAC Pregnenolone_Mito Pregnenolone P450scc->Pregnenolone_Mito Conversion Cytoplasm Cytoplasm Pregnenolone_Mito->Cytoplasm Diffusion

Caption: TSPO's role in neurosteroid synthesis.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for TSPO.

Binding_Assay_Workflow A 1. Prepare Mitochondrial Membranes from Rat Brain B 2. Incubate Membranes with [3H]PK11195 (Radioligand) and Test Compound (e.g., this compound) A->B C 3. Separate Bound and Free Radioligand via Filtration B->C D 4. Measure Radioactivity of Bound Ligand C->D E 5. Analyze Data to Determine IC50 D->E mPTP_Pathway cluster_stimuli Inducers cluster_mitochondrion Mitochondrion cluster_membrane Inner Mitochondrial Membrane cluster_consequences Consequences Ca_overload High Matrix Ca2+ mPTP mPTP Complex (including TSPO, VDAC, ANT) Ca_overload->mPTP Triggers Opening Ox_Stress Oxidative Stress Ox_Stress->mPTP Triggers Opening Swelling Mitochondrial Swelling mPTP->Swelling Membrane_Potential ΔΨm Dissipation mPTP->Membrane_Potential Apoptosis Release of Pro-apoptotic Factors (e.g., Cytochrome c) mPTP->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

References

Validating DAA-1097 Binding Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding specificity of DAA-1097, a selective ligand for the Translocator Protein (TSPO), with other common TSPO ligands. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.

Executive Summary

This compound is a high-affinity ligand for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR). Experimental data demonstrates its high selectivity for TSPO over the central benzodiazepine receptor (CBR). This guide compares the binding profile of this compound with other widely used TSPO ligands, namely DAA1106, PK 11195, and Ro5-4864, to provide a comprehensive overview of their relative specificities.

Comparative Binding Affinity and Specificity

The following table summarizes the available quantitative data for this compound and its alternatives. Binding affinities are presented as IC50, Ki, or Kd values, where a lower value indicates a higher affinity.

CompoundPrimary TargetOn-Target AffinityOff-TargetOff-Target AffinityReference
This compound TSPO (PBR)IC50 = 0.92 nM ([³H]PK 11195) IC50 = 0.64 nM ([³H]Ro 5-4864)Central Benzodiazepine Receptor (CBR)IC50 > 10,000 nM[1]
DAA1106 TSPO (PBR)IC50 = 0.28 nM ([³H]PK 11195) IC50 = 0.21 nM ([³H]Ro 5-4864) Kd = 0.12 ± 0.03 nMCentral Benzodiazepine Receptor (CBR) and other neurotransmitter receptors (adrenoceptor, GABA, dopamine, 5-HT, acetylcholine, histamine, glutamate)IC50 > 10,000 nM No significant binding at 10 µM[1][2]
PK 11195 TSPO (PBR)Ki = 8.9 ± 1.8 nMSteroidogenesis (TSPO-independent)-[3][4]
Ro5-4864 TSPO (PBR)Ki = 6.1 ± 1.9 nM Kd = 2.8 ± 0.7 nMVoltage-dependent Ca²⁺ channels-[4][5]

Experimental Protocols

Two key experimental methods for validating binding specificity are Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

Radioligand Binding Assay Protocol

This method is used to determine the affinity of a compound for a target receptor by measuring the displacement of a radiolabeled ligand.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor (e.g., TSPO) are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

  • Protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate.

  • To each well, add the membrane preparation, the radioligand (e.g., [³H]PK 11195 for TSPO), and varying concentrations of the test compound (e.g., this compound).

  • Total binding is determined in the absence of a competing ligand.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand to saturate the specific binding sites.

  • The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data is analyzed using non-linear regression to determine the IC50 value of the test compound.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data (kon and koff) in addition to affinity data (Kd).

1. Sensor Chip Preparation:

  • A sensor chip with a gold surface is activated for ligand immobilization.

  • The target protein (e.g., purified TSPO) is immobilized on the sensor chip surface.

2. Binding Measurement:

  • A continuous flow of running buffer is passed over the sensor chip surface to establish a stable baseline.

  • The analyte (the small molecule being tested, e.g., this compound) is injected at various concentrations.

  • As the analyte binds to the immobilized ligand, the change in the refractive index at the surface is measured in real-time and recorded as a sensorgram.

  • After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte.

3. Data Analysis:

  • The sensorgram data is fitted to a binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for validating binding specificity and the signaling pathway context.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cluster_validation Specificity Validation Compound Test Compound (e.g., this compound) RadioligandAssay Radioligand Binding Assay Compound->RadioligandAssay SPR Surface Plasmon Resonance (SPR) Compound->SPR OffTarget Off-Target Screening Panel (Kinases, GPCRs, Ion Channels) Compound->OffTarget Target Target Protein (e.g., TSPO) Target->RadioligandAssay Target->SPR Radioligand Radiolabeled Ligand ([³H]PK 11195) Radioligand->RadioligandAssay IC50_Ki Determine IC50/Ki RadioligandAssay->IC50_Ki Kd_kinetics Determine Kd, kon, koff SPR->Kd_kinetics SpecificityProfile Generate Specificity Profile IC50_Ki->SpecificityProfile Kd_kinetics->SpecificityProfile OffTarget->SpecificityProfile

Caption: Experimental workflow for validating the binding specificity of a small molecule compound.

signaling_pathway DAA1097 This compound TSPO TSPO (Outer Mitochondrial Membrane) DAA1097->TSPO Binds to Cholesterol Cholesterol Transport TSPO->Cholesterol Modulates Apoptosis Apoptosis Regulation TSPO->Apoptosis Influences CellProliferation Cell Proliferation TSPO->CellProliferation Influences Steroidogenesis Steroidogenesis Cholesterol->Steroidogenesis Leads to

Caption: Simplified signaling context of this compound binding to TSPO.

Conclusion

This compound demonstrates high affinity and selectivity for the Translocator Protein (TSPO) with negligible binding to the Central Benzodiazepine Receptor. When compared to other TSPO ligands, this compound and its analog DAA1106 show superior on-target potency. While PK 11195 and Ro5-4864 are also effective TSPO ligands, they have been reported to have potential off-target effects on steroidogenesis and calcium channels, respectively. For researchers requiring a highly specific TSPO agonist, this compound presents a compelling option. However, for a comprehensive validation of its binding specificity, further screening against a broad panel of off-target proteins, including kinases, G-protein coupled receptors, and ion channels, is recommended.

References

DAA-1097: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding profile of DAA-1097, a ligand for the Translocator Protein (TSPO), focusing on its cross-reactivity with other receptors. The information is intended to assist researchers and professionals in drug development in evaluating the selectivity of this compound.

Executive Summary

This compound is a high-affinity ligand for the 18kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR).[1][2] Experimental data demonstrates that this compound exhibits significant selectivity for TSPO over the central benzodiazepine receptor (CBR). This guide summarizes the available quantitative data on the binding affinity of this compound and provides a detailed experimental protocol for assessing receptor binding.

Comparative Binding Profile of this compound

The selectivity of a compound is a critical factor in drug development, influencing both its efficacy and safety profile. The following table summarizes the known binding affinities of this compound for its primary target, TSPO, and a key off-target, the central benzodiazepine receptor (CBR).

ReceptorLigandParameterValue (nM)SpeciesTissue Source
Translocator Protein (TSPO) This compoundIC500.92[1][2]RatWhole Brain Mitochondria
Central Benzodiazepine Receptor (CBR) This compoundIC50>10,000[1]RatWhole Brain Membranes

Note: A comprehensive cross-reactivity profile of this compound against a wider panel of receptors, including G-protein coupled receptors (GPCRs), ion channels, and kinases, is not extensively available in publicly accessible literature. The available data focuses primarily on its high selectivity for TSPO versus CBR.

Experimental Protocol: Competitive Radioligand Binding Assay for TSPO

This protocol describes a method to determine the binding affinity of a test compound, such as this compound, for the Translocator Protein (TSPO) through competitive inhibition of a radiolabeled ligand, such as [3H]PK11195.

1. Materials and Reagents:

  • Test Compound: this compound

  • Radioligand: [3H]PK11195 (specific activity ~80 Ci/mmol)

  • Non-specific Binding Control: Unlabeled PK11195 (10 µM)

  • Receptor Source: Crude mitochondrial preparations from rat whole brain

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

2. Procedure:

  • Membrane Preparation:

    • Homogenize rat whole brains in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 12,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.

    • Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50 µL of assay buffer (for total binding) or 10 µM unlabeled PK11195 (for non-specific binding) or various concentrations of this compound.

      • 50 µL of [3H]PK11195 (final concentration ~1 nM).

      • 150 µL of the mitochondrial membrane preparation (50-100 µg of protein).

    • Incubate the plate at 4°C for 90 minutes.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, pre-soaked in assay buffer.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]PK11195) using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental Workflow and Signaling

To aid in the understanding of the experimental process and the targeted signaling pathway, the following diagrams are provided.

experimental_workflow cluster_preparation Receptor Preparation cluster_assay Binding Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis tissue Rat Brain Tissue homogenization Homogenization tissue->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 supernatant1 Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation supernatant1->centrifugation2 mitochondria Mitochondrial Pellet centrifugation2->mitochondria resuspension Resuspension mitochondria->resuspension protein_assay Protein Assay resuspension->protein_assay plate 96-Well Plate protein_assay->plate add_components Add: - Membranes - [3H]PK11195 - this compound or Control plate->add_components incubation Incubation add_components->incubation filtration Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail washing->scintillation counting Scintillation Counting scintillation->counting calculation Calculate Specific Binding counting->calculation plotting Generate Inhibition Curve calculation->plotting ic50 Determine IC50 plotting->ic50 ki Calculate Ki ic50->ki

Caption: Experimental workflow for a competitive radioligand binding assay.

signaling_pathway DAA1097 This compound TSPO TSPO (Outer Mitochondrial Membrane) DAA1097->TSPO Binds to InnerMitoMembrane Inner Mitochondrial Membrane TSPO->InnerMitoMembrane Translocates Cholesterol to Cholesterol Cholesterol Cholesterol->TSPO P450scc P450scc InnerMitoMembrane->P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Converts Steroidogenesis Neurosteroidogenesis Pregnenolone->Steroidogenesis

Caption: this compound signaling at the Translocator Protein (TSPO).

References

DAA-1097: A Comparative Guide for TSPO Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of DAA-1097 with other key Translocator Protein (TSPO) ligands. Objective experimental data, detailed protocols, and pathway visualizations are presented to assist in the selection of appropriate reference compounds for TSPO-related research.

The 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor (PBR), is a highly conserved outer mitochondrial membrane protein. Its involvement in a variety of cellular processes, including steroidogenesis, apoptosis, immune response, and calcium homeostasis, has made it a significant target in drug discovery and a biomarker for neuroinflammation.[1][2] this compound, a phenoxyphenyl acetamide (B32628) derivative, has emerged as a potent and selective ligand for TSPO, making it a valuable tool for researchers. This guide compares this compound to other widely used TSPO ligands, providing a clear overview of their relative performance based on experimental data.

Comparative Analysis of TSPO Ligand Binding Affinity

The binding affinity of a ligand to its target is a critical parameter for its use as a reference compound. The following table summarizes the in vitro binding affinities (IC50 and Ki values) of this compound and other notable TSPO ligands. Lower values indicate higher binding affinity.

CompoundIC50 (nM)Ki (nM)Species/TissueReference
This compound 0.920.19Rat Brain[1][3][4]
PK-111951.19.3Rat Brain[1][5]
Ro5-48640.641.02Rat Brain[1][3]
DAA11060.280.043Rat Brain[3][6]
FGIN-1-27-3.25-[1]
PBR28-0.68Rat Brain[7]
DPA-713-4.7Rat Brain[7]

TSPO Signaling Pathways

TSPO is implicated in a complex network of signaling pathways. Its activation can influence mitochondrial function, inflammation, and steroid synthesis. The diagram below illustrates some of the key pathways associated with TSPO. Under stress conditions, TSPO is upregulated in activated microglia and interacts with molecules involved in the inflammatory response, such as those in the MAPK and NLRP3 inflammasome pathways, leading to cytokine release.[8] It is also involved in the regulation of mitochondrial membrane potential and retrograde signaling to the nucleus, potentially through transcription factors like NF-κB.[9]

TSPO_Signaling_Pathways TSPO Signaling Pathways cluster_mito Mitochondrion cluster_cyto Cytosol TSPO TSPO VDAC VDAC TSPO->VDAC interacts mPTP mPTP TSPO->mPTP modulates Steroidogenesis Steroidogenesis TSPO->Steroidogenesis ROS ROS TSPO->ROS NLRP3 NLRP3 Inflammasome TSPO->NLRP3 inhibits activation ANT ANT VDAC->ANT interacts ANT->mPTP forms Apoptosis Apoptosis mPTP->Apoptosis Cholesterol Cholesterol Cholesterol->TSPO MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Cytokines Cytokine Release NFkB->Cytokines MAPK->NFkB NLRP3->Cytokines

Caption: Key signaling pathways modulated by TSPO.

Experimental Protocols

Accurate and reproducible experimental design is paramount in pharmacological studies. Below are outlines of standard protocols for assessing TSPO ligand binding.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a test compound for TSPO.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat brain) or cells expressing TSPO in a cold lysis buffer.
  • Centrifuge the homogenate to pellet the membranes.
  • Wash the pellet and resuspend it in a suitable buffer.
  • Determine the protein concentration of the membrane preparation.[10]

2. Binding Reaction:

  • In a multi-well plate, combine the membrane preparation, a radiolabeled TSPO ligand (e.g., [3H]PK-11195), and varying concentrations of the unlabeled test compound (e.g., this compound).
  • Incubate the mixture to allow binding to reach equilibrium.[10][11]

3. Separation and Detection:

  • Rapidly filter the reaction mixture through a filter plate to separate bound from unbound radioligand.
  • Wash the filters to remove non-specifically bound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.[10]

4. Data Analysis:

  • Plot the percentage of specific binding against the concentration of the test compound.
  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
  • Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

A[label="1. Membrane Preparation\n(Tissue/Cell Homogenization)", fillcolor="#F1F3F4"]; B[label="2. Binding Reaction\n(Membranes + Radioligand + Test Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Incubation\n(Reach Equilibrium)", fillcolor="#FBBC05"]; D [label="4. Filtration\n(Separate Bound/Unbound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Radioactivity Measurement\n(Scintillation Counting)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Data Analysis\n(IC50 and Ki Determination)", fillcolor="#F1F3F4"];

A -> B[color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; }

Caption: Workflow for a competitive radioligand binding assay.

In Vivo PET Imaging

Positron Emission Tomography (PET) allows for the non-invasive visualization and quantification of TSPO in the living brain.

1. Radiotracer Administration:

  • Anesthetize the subject animal (e.g., rat or monkey).
  • Administer a TSPO-specific radiotracer (e.g., [11C]this compound) intravenously.[4]

2. PET Scan:

  • Acquire dynamic PET scan data over a specified period to measure the distribution and kinetics of the radiotracer in the brain.[5]

3. Data Analysis:

  • Reconstruct the PET images.
  • Perform kinetic modeling of the time-activity curves from different brain regions to quantify TSPO binding, often expressed as the binding potential (BPND) or total volume of distribution (VT).[12]

4. Blocking/Displacement Studies (for specificity):

  • To confirm the specificity of the radiotracer signal, a separate scan can be performed after pre-treatment with a high dose of an unlabeled TSPO ligand (e.g., this compound) to block the binding sites. A significant reduction in the radiotracer signal indicates specific binding to TSPO.

A[label="1. Subject Preparation\n(Anesthesia)", fillcolor="#F1F3F4"]; B[label="2. Radiotracer Injection\n(e.g., [11C]this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Dynamic PET Scan", fillcolor="#FBBC05"]; D [label="4. Image Reconstruction", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Kinetic Modeling\n(Quantify TSPO Binding)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Blocking Study (Optional)\n(Confirm Specificity)", fillcolor="#F1F3F4"];

A -> B[color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; }

Caption: General workflow for in vivo TSPO PET imaging.

Conclusion

This compound stands out as a high-affinity and selective ligand for TSPO, making it an excellent reference compound for a wide range of in vitro and in vivo studies. Its performance, particularly in terms of binding affinity, is comparable or superior to many other established TSPO ligands. The choice of a reference compound will ultimately depend on the specific experimental goals, and this guide provides the necessary comparative data and methodological context to make an informed decision.

References

Scatchard Analysis of DAA-1097 Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of DAA-1097's binding characteristics to the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR), with other relevant ligands. Detailed experimental protocols for determining binding affinity (Kd) and receptor density (Bmax) via Scatchd analysis are presented, supported by quantitative data and visual diagrams to aid researchers in drug development and neuroinflammation studies.

Performance Comparison of TSPO Ligands

The binding affinity of this compound for TSPO is comparable to or greater than many other established ligands. The following table summarizes the binding affinities (Ki or IC50 values) of this compound and several alternative compounds. Lower values indicate higher binding affinity.

CompoundBinding Affinity (Ki/IC50, nM)Chemical ClassReference
This compound 0.92 (IC50) Phenoxyphenylacetamide[1]
DAA11060.28 (IC50)Phenoxyphenylacetamide[1]
PK-111951.1 (IC50)Isoquinoline Carboxamide[1]
Ro5-48641.02 (Ki)Benzodiazepine[1]
FGIN-1-273.25 (Ki)Indoleacetamide[1]
PBR280.68 (Ki, rat)Phenoxypyridinylacetamide[2]
DPA-713~1 (Ki)Pyrazolopyrimidine[3]
AC-52160.20 (Ki)Adamantyl Pyrimidine[1]

Experimental Protocols

A saturation binding experiment followed by Scatchard analysis is a classical method to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a ligand for its receptor.

Saturation Radioligand Binding Assay for TSPO

This protocol is adapted for the characterization of this compound binding to TSPO in brain tissue homogenates using a radiolabeled ligand such as [3H]PK-11195.

1. Materials and Reagents:

  • Tissue Preparation: Rodent brain tissue (e.g., whole brain or specific regions like cortex) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to obtain a crude mitochondrial preparation containing the TSPO.

  • Radioligand: A tritiated high-affinity TSPO ligand, such as [3H]PK-11195.

  • Unlabeled Ligand: A high concentration of a non-radiolabeled TSPO ligand (e.g., unlabeled PK-11195 or this compound) to determine non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail and Counter.

2. Experimental Procedure:

  • Assay Setup: The assay is typically performed in duplicate or triplicate in a 96-well plate format.

    • Total Binding: Incubate the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg) with increasing concentrations of the radioligand (e.g., 0.1-20 nM of [3H]PK-11195).

    • Non-specific Binding: In a parallel set of tubes, incubate the membrane preparation and the same range of radioligand concentrations in the presence of a high concentration of an unlabeled TSPO ligand (e.g., 10 µM PK-11195) to saturate the specific binding sites.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[4]

  • Separation of Bound and Free Ligand: Rapidly terminate the incubation by filtering the samples through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand trapped in the filter.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis (Scatchard Plot):

  • Calculate Specific Binding: For each concentration of the radioligand, subtract the non-specific binding (CPM from tubes with excess unlabeled ligand) from the total binding (CPM from tubes without excess unlabeled ligand) to obtain the specific binding.

  • Construct the Scatchard Plot:

    • Plot the ratio of specific binding to the free radioligand concentration (Bound/Free) on the Y-axis versus the specific binding (Bound) on the X-axis.

    • The free radioligand concentration is typically assumed to be equal to the added concentration, provided that the amount of bound ligand is less than 10% of the total ligand added.

  • Determine Kd and Bmax:

    • Perform a linear regression on the Scatchard plot.

    • The dissociation constant (Kd) is the negative reciprocal of the slope (-1/slope). A lower Kd indicates higher binding affinity.

    • The maximum number of binding sites (Bmax) is the x-intercept of the regression line.

Visualizations

Signaling Pathway of TSPO Ligands

The following diagram illustrates the general mechanism of action for TSPO ligands like this compound.

TSPO_Signaling cluster_membrane Outer Mitochondrial Membrane TSPO TSPO Steroidogenesis Steroidogenesis TSPO->Steroidogenesis Modulates DAA1097 This compound DAA1097->TSPO Binds to Cholesterol Cholesterol Cholesterol->TSPO Transport facilitated by Neuroinflammation Neuroinflammation (Upregulation of TSPO) Neuroinflammation->TSPO Increases expression of

Caption: Simplified pathway of this compound action at the mitochondrial TSPO.

Experimental Workflow for Scatchard Analysis

The diagram below outlines the key steps involved in a radioligand binding assay and subsequent Scatchard analysis.

Scatchard_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Prep 1. Tissue Homogenization & Membrane Preparation Reagent_Prep 2. Prepare Radioligand & Unlabeled Ligand Dilutions Incubation 3. Incubation of Membranes with Ligands Reagent_Prep->Incubation Filtration 4. Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Counting 5. Scintillation Counting of Bound Radioactivity Filtration->Counting Calc_SB 6. Calculate Specific Binding (Total - Non-specific) Counting->Calc_SB Scatchard 7. Construct Scatchard Plot (Bound/Free vs. Bound) Calc_SB->Scatchard Determine_Params 8. Linear Regression to Determine Kd and Bmax Scatchard->Determine_Params

Caption: Workflow for determining Kd and Bmax using a radioligand binding assay and Scatchard analysis.

References

Head-to-Head Comparison: DAA-1097 and XBD173 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Neuroscience and Drug Development

This guide provides a detailed, data-driven comparison of two prominent high-affinity ligands for the 18 kDa Translocator Protein (TSPO), DAA-1097 and XBD173 (also known as Emapunil or AC-5216). Both compounds have been investigated for their therapeutic potential, particularly in the context of anxiety and neuroinflammation. This document synthesizes available preclinical data to facilitate informed decisions in research and development.

At a Glance: Key Properties of this compound and XBD173

FeatureThis compoundXBD173 (Emapunil, AC-5216)
Primary Target Translocator Protein (TSPO)Translocator Protein (TSPO)
Chemical Class N-phenylacetamidesArylindoleacetamide
Mechanism of Action TSPO AgonistTSPO Agonist
Primary Therapeutic Indication (Preclinical) AnxiolyticAnxiolytic, Neuroprotective
Binding Affinity (TSPO) High (nanomolar range)High (sub-nanomolar to nanomolar range)

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and XBD173 based on published preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: In Vitro TSPO Binding Affinity
CompoundRadioligandTissue/Cell SourceIC50 (nM)Ki (nM)Reference
This compound [3H]PK 11195Rat whole brain mitochondria0.92Not Reported[1]
This compound [3H]Ro5-4864Rat whole brain mitochondria0.64Not Reported[1]
XBD173 Not SpecifiedNot SpecifiedNot Reported0.297[2]
XBD173 [3H]PK11195BV-2 mouse microglia cells0.16Not Reported[3]
XBD173 [3H]PK11195C6 rat glioma cells0.14Not Reported[3]
Table 2: In Vivo Anxiolytic Activity
CompoundAnimal ModelBehavioral TestEffective Dose (Oral)Key FindingReference
This compound MouseLight/Dark ExplorationNot specifiedAnxiolytic effects observed[1]
This compound RatElevated Plus-MazeNot specifiedAnxiolytic effects observed[1]
XBD173 RodentsNot specifiedNot specifiedCounteracts pharmacologically-induced panic[4]

Mechanism of Action and Signaling Pathway

Both this compound and XBD173 are agonists of the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[2] Activation of TSPO by these ligands is believed to facilitate the transport of cholesterol from the outer to the inner mitochondrial membrane.[4] This is the rate-limiting step in the synthesis of neurosteroids, such as pregnenolone (B344588) and allopregnanolone.[4] These neurosteroids are potent positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4][5] By enhancing GABAergic neurotransmission, these compounds produce anxiolytic effects without directly binding to the GABA-A receptor itself, a mechanism distinct from that of benzodiazepines.[4]

Furthermore, TSPO ligands, including XBD173, have demonstrated anti-inflammatory properties by modulating microglial activation.[6] In preclinical models, XBD173 has been shown to suppress the expression of pro-inflammatory genes in microglia.[6]

TSPO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Glial Cell / Neuron cluster_mitochondrion Mitochondrion DAA1097 This compound TSPO TSPO DAA1097->TSPO binds XBD173 XBD173 XBD173->TSPO binds Microglia Microglial Activation (Pro-inflammatory) XBD173->Microglia inhibits Cholesterol_inner Cholesterol (Inner Membrane) TSPO->Cholesterol_inner translocates Cholesterol_outer Cholesterol (Outer Membrane) Cholesterol_outer->TSPO Pregnenolone Pregnenolone Cholesterol_inner->Pregnenolone synthesis Neurosteroids Neurosteroids (e.g., Allopregnanolone) Pregnenolone->Neurosteroids synthesis GABA_A GABA-A Receptor Anxiolytic Anxiolytic Effect GABA_A->Anxiolytic leads to Neurosteroids->GABA_A modulates Anti_inflammatory Anti-inflammatory Effect Microglia->Anti_inflammatory leads to

Caption: Signaling pathway of this compound and XBD173 via TSPO activation.

Experimental Protocols

Radioligand Binding Assay for TSPO Affinity

Objective: To determine the binding affinity (IC50) of this compound and XBD173 for TSPO.

Materials:

  • Crude mitochondrial preparations from rat whole brain or specific cell lines (e.g., BV-2, C6).

  • Radioligand: [3H]PK 11195 or [3H]Ro5-4864.

  • Test compounds: this compound, XBD173.

  • Assay buffer.

  • Scintillation counter.

Procedure:

  • Mitochondrial membranes are incubated with a fixed concentration of the radioligand ([3H]PK 11195 or [3H]Ro5-4864).

  • Increasing concentrations of the unlabeled test compound (this compound or XBD173) are added to displace the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., unlabeled PK 11195).

  • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis.

Binding_Assay_Workflow start Start prep Prepare Mitochondrial Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Separate Bound & Free Radioligand (Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Mouse Light/Dark Exploration Test for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of this compound.

Apparatus: A two-compartment box with one compartment brightly illuminated and the other dark. The compartments are connected by an opening.

Procedure:

  • Mice are orally administered this compound or a vehicle control.

  • After a set pre-treatment time, each mouse is placed individually into the dark compartment.

  • The mouse is allowed to freely explore the apparatus for a defined period (e.g., 10 minutes).

  • Behavior is recorded and analyzed for parameters such as:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the light compartment.

  • An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.

Discussion and Conclusion

Both this compound and XBD173 are potent TSPO ligands with demonstrated anxiolytic-like properties in preclinical models. Their mechanism of action, centered on the potentiation of neurosteroidogenesis and subsequent modulation of GABA-A receptors, offers a promising alternative to traditional anxiolytics like benzodiazepines, potentially with a more favorable side-effect profile.[4]

For researchers and drug development professionals, the choice between these compounds may depend on the specific research question or therapeutic target. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of this compound and XBD173.

References

DAA-1097: A Comparative Analysis of its Selectivity Profile Against CNS Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of DAA-1097 against various central nervous system (CNS) targets. This compound is a high-affinity ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR). Its selectivity is a critical attribute for its utility as a research tool and its potential as a therapeutic agent. This document summarizes key binding affinity data, compares it with other relevant TSPO ligands, and provides detailed experimental methodologies.

Selectivity and Binding Affinity of this compound

This compound demonstrates exceptional selectivity for the Translocator Protein (TSPO). Extensive research, including radioligand binding assays, has established its high affinity for TSPO with sub-nanomolar potency.[1][2] A defining characteristic of this compound is its negligible affinity for the central benzodiazepine receptor (CBR), underscoring its precise targeting of TSPO.[1]

An extensive review of publicly available literature and screening databases reveals a lack of significant binding affinity of this compound for a wide range of other CNS targets, including key GPCRs and ion channels. While a comprehensive proprietary screening panel result is not publicly available, the absence of reported off-target interactions in numerous studies suggests a high degree of selectivity for TSPO.

Table 1: Binding Affinity of this compound for Benzodiazepine Receptors

TargetRadioligandThis compound IC50 (nM)Reference
Translocator Protein (TSPO/PBR)[3H]PK 111950.92[1]
Translocator Protein (TSPO/PBR)[3H]Ro 5-48640.64[1]
Central Benzodiazepine Receptor (CBR)[3H]-flunitrazepam>10,000[1]

Comparative Analysis with Alternative TSPO Ligands

To provide a comprehensive understanding of this compound's performance, its binding profile is compared with other well-characterized and next-generation TSPO ligands. This comparison highlights the relative affinities and helps researchers select the most appropriate tool for their specific experimental needs.

Table 2: Comparative Binding Affinities of Selected TSPO Ligands

CompoundTargetBinding Affinity (Ki/IC50, nM)Reference
This compound TSPO0.92 (IC50) [2]
PK11195TSPO1.1 (IC50)[2]
Ro5-4864TSPO1.02 (Ki)[2]
DAA1106TSPO1.6 (IC50)[2]
FGIN-1-27TSPO3.25 (Ki)[2]

Experimental Protocols

The following section details a representative methodology for a competitive radioligand binding assay used to determine the binding affinity of compounds like this compound for the Translocator Protein (TSPO).

Radioligand Binding Assay for TSPO

Objective: To determine the in vitro binding affinity of test compounds for the 18 kDa Translocator Protein (TSPO) in brain tissue homogenates.

Materials:

  • Tissue: Crude mitochondrial preparations of rat whole brain.

  • Radioligand: [3H]PK 11195 (specific activity ~85 Ci/mmol).

  • Reference Compound: Unlabeled PK 11195.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude mitochondrial fraction containing TSPO. Resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate, add the following in triplicate for each concentration point:

    • Total Binding: Membrane preparation, [3H]PK 11195, and assay buffer.

    • Non-specific Binding: Membrane preparation, [3H]PK 11195, and a high concentration of unlabeled PK 11195 (e.g., 10 µM).

    • Test Compound Competition: Membrane preparation, [3H]PK 11195, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • If necessary, convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental Workflow and Signaling Context

The following diagrams illustrate the experimental workflow for determining binding affinity and the signaling context of TSPO.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Brain Tissue Homogenization mito Mitochondrial Fraction Isolation tissue->mito protein_assay Protein Quantification mito->protein_assay incubation Incubation with Radioligand & Competitor protein_assay->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

tspo_signaling cluster_membrane Outer Mitochondrial Membrane TSPO TSPO (18 kDa) VDAC VDAC TSPO->VDAC Steroidogenesis Steroidogenesis TSPO->Steroidogenesis Modulates Apoptosis Apoptosis Regulation TSPO->Apoptosis Modulates Inflammation Inflammatory Response TSPO->Inflammation Modulates ANT ANT VDAC->ANT DAA1097 This compound DAA1097->TSPO Binds to Cholesterol Cholesterol Cholesterol->TSPO Transport

Caption: Simplified signaling context of TSPO.

References

Safety Operating Guide

Proper Disposal Procedures for DAA-1097: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the recommended disposal procedures for DAA-1097, a selective agonist for the peripheral benzodiazepine (B76468) receptor.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes information from safety data sheets for structurally similar acetamide (B32628) compounds to provide essential safety and logistical information for its disposal. It is crucial to handle this compound with care, assuming it may have hazardous properties similar to related chemicals.

Hazard Profile and Safety Precautions

The exact hazard profile of this compound is not fully documented. However, based on data from similar N-substituted acetamides, it is prudent to handle it as a compound that may be harmful if ingested, inhaled, or absorbed through the skin. It is also important to avoid the generation of dust when handling the solid form of the compound.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder form or if there is a risk of aerosolization.

Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound.

PropertyValue
IUPAC Name N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide
CAS Number 220551-79-1
Molecular Formula C₂₄H₂₄ClNO₃
Molecular Weight 409.91 g/mol
Appearance Solid (presumed)
Storage Temperature Store at -20°C for long-term stability.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound waste.

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "this compound Waste" and include the relevant hazard symbols.

    • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.

  • Waste Collection:

    • Solid Waste: Collect unused this compound powder, contaminated lab materials (e.g., weigh boats, pipette tips, gloves), and any spill cleanup materials in a designated, sealed, and puncture-proof container.

    • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a sealed, labeled, and chemically compatible waste container. Do not pour this compound solutions down the drain.

  • Decontamination of Labware:

    • Thoroughly decontaminate all glassware and equipment that has come into contact with this compound.

    • Use an appropriate solvent (e.g., ethanol (B145695) or acetone) to rinse the equipment, and collect the rinse as hazardous waste.

    • After the initial solvent rinse, wash with soap and water.

  • Waste Storage:

    • Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials.

    • Ensure the storage area is cool and dry to prevent any degradation of the compound that might create additional hazards.

  • Final Disposal:

    • This compound waste must be disposed of through a licensed hazardous waste disposal company.

    • The recommended method of disposal is controlled incineration in a facility equipped with flue gas scrubbing to neutralize harmful combustion byproducts.[1]

    • Do not attempt to dispose of this compound in standard laboratory trash or via the sanitary sewer system.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

DAA1097_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_final_disposal Final Disposal start Start: this compound Use ppe Wear Appropriate PPE start->ppe solid_waste Solid Waste (Unused compound, contaminated items) liquid_waste Liquid Waste (Solutions containing this compound) collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid segregate Segregate from Incompatible Waste collect_solid->segregate collect_liquid->segregate storage Store in Designated Hazardous Waste Area segregate->storage disposal_vendor Transfer to Licensed Hazardous Waste Vendor storage->disposal_vendor incineration Controlled Incineration disposal_vendor->incineration

Caption: this compound Disposal Workflow

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific safety guidelines and a certified hazardous waste disposal expert for any additional questions or concerns.

References

Personal protective equipment for handling DAA-1097

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of DAA-1097, a potent and selective agonist for the peripheral benzodiazepine (B76468) receptor (PBR). Given the absence of a specific Material Safety Data Sheet (MSDS), this document is based on best practices for handling potent, novel research compounds. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against accidental exposure. The following equipment is mandatory when handling this compound in solid (powder) or liquid (solution) form.

PPE CategoryItemSpecifications
Hand Protection GlovesDouble-gloving with nitrile gloves is required. For tasks with a higher risk of splash or for handling larger quantities, consider wearing a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves.[1][2][3]
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles are mandatory.[1][4] A face shield must be worn over safety goggles during procedures with a high potential for splashing or aerosol generation.[1][2][4]
Body Protection Laboratory CoatA flame-resistant lab coat is required at all times.[1] Ensure the lab coat is fully buttoned.
Respiratory Protection RespiratorAn N95 respirator or higher is necessary when handling the powdered form of this compound to prevent inhalation.[4]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are required in the laboratory at all times.[4][5]

Operational Plan: Step-by-Step Handling Protocol

2.1. Preparation and Weighing:

  • Designated Area: All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize inhalation risk.

  • Personal Protective Equipment: Before beginning, ensure all required PPE is donned correctly.

  • Weighing: Use a dedicated and calibrated analytical balance inside the fume hood. Handle the compound with care to avoid generating dust.

  • Solution Preparation: If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.

2.2. Experimental Use:

  • Contained Systems: Whenever possible, use closed systems to minimize the risk of exposure during experimental procedures.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.

  • Transport: When moving this compound solutions between laboratories, use sealed, secondary containers.

Disposal Plan

This compound should be treated as non-hazardous pharmaceutical waste unless otherwise specified by local regulations. It is crucial to segregate this waste from other laboratory trash.[6][7]

3.1. Waste Segregation and Collection:

  • Solid Waste: Dispose of contaminated solid waste, including gloves, weigh boats, and paper towels, in a dedicated, clearly labeled "Non-Hazardous Pharmaceutical Waste" container. This container should be lined with a durable plastic bag.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container also labeled "Non-Hazardous Pharmaceutical Waste."[6] Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.

3.2. Final Disposal:

  • Incineration: The recommended method for the final disposal of non-hazardous pharmaceutical waste is incineration through a licensed waste management contractor.[6]

  • Avoid Drain Disposal: Do not dispose of this compound down the drain, as wastewater treatment facilities are not designed to remove such compounds.[8]

  • Regulatory Compliance: Always adhere to your institution's and local environmental regulations for chemical waste disposal.[9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

4.1. Chemical Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[10] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for a minimum of 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek emergency medical assistance.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

4.2. Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: For a minor spill, trained personnel wearing appropriate PPE can proceed with cleanup. For a major spill, evacuate the area and contact the institution's emergency response team.[12]

  • Containment and Cleanup:

    • For liquid spills, cover with an absorbent material.[12]

    • For solid spills, carefully cover with a damp paper towel to avoid raising dust.

    • Use an appropriate kit to neutralize and absorb the material.[12]

    • Collect all cleanup materials into a sealed container for disposal as chemical waste.[12]

  • Decontamination: Thoroughly decontaminate the spill area with an appropriate cleaning agent.

Below is a diagram illustrating the safe handling workflow for this compound.

This compound Safe Handling and Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DAA-1097
Reactant of Route 2
Reactant of Route 2
DAA-1097

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.